molecular formula C18H20FN3O4 B1679505 Ofloxacin, D- CAS No. 100986-86-5

Ofloxacin, D-

Katalognummer: B1679505
CAS-Nummer: 100986-86-5
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: GSDSWSVVBLHKDQ-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dextrofloxacin is the (R)-enantiomer of ofloxacin. It has a role as an antibacterial drug, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor, a topoisomerase IV inhibitor and a DNA synthesis inhibitor. It is a 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid, a quinolone antibiotic and a fluoroquinolone antibiotic. It is an enantiomer of a levofloxacin.
A synthetic fluoroquinolone (FLUOROQUINOLONES) antibacterial agent that inhibits the supercoiling activity of bacterial DNA GYRASE, halting DNA REPLICATION.

Eigenschaften

IUPAC Name

(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058715
Record name d-Levofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100986-86-5
Record name (+)-Ofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100986-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Levofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Levofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name d-Levofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OFLOXACIN, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OPE0O92Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of D-Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of D-Ofloxacin, the (R)-(+)-enantiomer of ofloxacin. Ofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] While ofloxacin is a racemic mixture, its antibacterial activity is primarily attributed to the (S)-(-)-enantiomer (Levofloxacin), which is 8 to 128 times more potent than the D-enantiomer.[3][4] The study of D-Ofloxacin is crucial for understanding enantioselective activity, metabolism, and for ensuring the chiral purity of Levofloxacin products.[3]

Synthesis of D-Ofloxacin

The synthesis of enantiomerically pure D-Ofloxacin can be achieved through two primary strategies: asymmetric synthesis to create the chiral center stereoselectively, or resolution of a racemic mixture of ofloxacin. A common approach involves the stereoselective synthesis of the key chiral intermediate, (R)-7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine.

A representative asymmetric synthesis route starts from 2,3,4-trifluoronitrobenzene. The key step is a chiral Brønsted acid-catalyzed transfer hydrogenation to establish the stereocenter.[5]

G cluster_synthesis D-Ofloxacin Synthesis Workflow A 2,3,4-Trifluoronitrobenzene B Chiral Intermediate A (via reaction with (R)-glycerol acetonide or similar chiral synthon) A->B Regioselective Nucleophilic Substitution C (R)-7,8-difluoro-2,3-dihydro- 3-methyl-4H-1,4-benzoxazine B->C Reductive Cyclization D Condensation with Diethyl Ethoxymethylenemalonate C->D E Cyclization (e.g., using Polyphosphoric Acid) D->E F (R)-9,10-difluoro-3-methyl-7-oxo-7H- pyrido[1,2,3-de][1,4]benzoxazine- 6-carboxylic acid ethyl ester E->F G Ester Hydrolysis F->G H (R)-9,10-difluoro-3-methyl-7-oxo-7H- pyrido[1,2,3-de][1,4]benzoxazine- 6-carboxylic acid G->H I Nucleophilic Substitution with N-methylpiperazine H->I J D-Ofloxacin I->J

Caption: General workflow for the asymmetric synthesis of D-Ofloxacin.

Experimental Protocol: Synthesis of Racemic Ofloxacin Intermediate

The following protocol describes a general, non-enantioselective synthesis of a key ofloxacin precursor starting from 2,3,4-trifluoronitrobenzene, which can then be subjected to chiral resolution.[6][7]

  • Step 1: Synthesis of 2-hydroxy-3,4-difluoronitrobenzene. 2,3,4-trifluoronitrobenzene is reacted with potassium hydroxide to yield 2-hydroxy-3,4-difluoronitrobenzene.[6]

  • Step 2: Ether Formation. The product from Step 1 is reacted with chloroacetone in the presence of potassium iodide and potassium carbonate to form the corresponding ether of hydroxyacetone.[6]

  • Step 3: Reductive Cyclization. The ether is reduced with hydrogen over a Raney nickel catalyst. This single step reduces the nitro group and facilitates cyclization to form the racemic 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine.[6][7]

  • Step 4: Condensation and Cyclization. The benzoxazine derivative is reacted with diethyl ethoxymethylenemalonate. The resulting product is then cyclized using polyphosphoric acid at high temperatures to form the tricyclic core.[6]

  • Step 5: Hydrolysis. The ethyl ester of the tricyclic compound is hydrolyzed to the corresponding carboxylic acid.[6]

  • Step 6: Final Substitution. The acid is reacted with N-methylpiperazine, which substitutes the fluorine atom at the C10 position to yield racemic ofloxacin with a reported yield of up to 95.8%.[6]

Note: To obtain D-Ofloxacin, a chiral resolution step would be required, typically via diastereomeric salt formation or chiral chromatography.

Characterization of D-Ofloxacin

Comprehensive characterization is essential to confirm the chemical identity, purity, and enantiomeric integrity of D-Ofloxacin. Key analytical techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Enantiomeric Purity by Chiral HPLC

Chiral HPLC is the most critical method for separating and quantifying the enantiomers of ofloxacin, thereby determining the enantiomeric excess (ee) of a D-Ofloxacin sample.[8]

G cluster_hplc Chiral HPLC Analysis Workflow A Sample Preparation (Dissolve D-Ofloxacin in mobile phase) C Injection (e.g., 20 µL) A->C B HPLC System (Pump, Injector, Column Oven) D Chiral Stationary Phase (e.g., Chiralcel OD-H) C->D F Separation of Enantiomers (R- and S-Ofloxacin) D->F E Isocratic Elution (Mobile Phase Flow) E->F G UV Detector (e.g., 294 nm) F->G H Data Acquisition & Analysis (Chromatogram) G->H

Caption: Workflow for determining enantiomeric purity using Chiral HPLC.

This protocol is based on a method developed for the baseline resolution of ofloxacin enantiomers.[9][10]

  • Instrumentation: Utilize a standard HPLC system equipped with a UV detector.

  • Column: Chiralcel OD-H column (250 x 4.6 mm, 5 µm).[9][10]

  • Mobile Phase: Prepare a mobile phase consisting of Hexane:Ethanol:Acetic Acid (60:40:0.1 v/v/v).[9]

  • Sample Preparation: Dissolve the D-Ofloxacin sample in the mobile phase to a concentration of approximately 0.2 mg/mL.[10]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.[9]

    • Column Temperature: 25 °C.[9][10]

    • Detection Wavelength: 294 nm.[9][10]

    • Injection Volume: 20 µL.[10]

  • Data Analysis: Integrate the peak areas for the D- (R) and S-enantiomers. Calculate the enantiomeric purity based on the relative peak areas.

ParameterValueReference
ColumnChiralcel OD-H[9]
Mobile PhaseHexane-Ethanol-Acetic Acid (60:40:0.1%)[9]
Flow Rate0.5 mL/min[9]
Temperature25 °C[9]
Detection294 nm[9]
Resolution Factor (Rs)2.43[9]
Selectivity Factor (α)1.15[9]
Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is used to confirm the molecular structure of D-Ofloxacin. The ¹H and ¹³C NMR spectra of the D- and S-enantiomers are identical; they can only be distinguished in a chiral environment.

  • Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve an accurately weighed sample of D-Ofloxacin in a suitable deuterated solvent, such as DMSO-d₆.

  • Data Acquisition: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. Two-dimensional experiments like HSQC and HMBC can be used for unambiguous peak assignment.[11]

The ¹H-NMR spectrum of ofloxacin shows characteristic resonances for its aromatic, oxazine, and piperazine moieties.[11]

Proton AssignmentChemical Shift (ppm) RangeReference
Aromatic Protons7.0 - 8.5 ppm
Oxazine Protons4.0 - 5.0 ppm[11]
Piperazine Protons2.5 - 4.0 ppm[11]
Oxazine Methyl Protons~1.5 ppm
N-CH₃ (Piperazine)~2.3 - 2.5 ppm[10]
Molecular Weight and Fragmentation by Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for confirming the molecular weight and structural integrity of D-Ofloxacin.

G cluster_ms LC-MS/MS Analysis Workflow A Sample Preparation (e.g., Protein Precipitation for plasma) B LC Separation (Reversed-Phase C18 Column) A->B C Electrospray Ionization (ESI+) Generation of [M+H]⁺ B->C D Quadrupole 1 (Q1) Precursor Ion Selection (m/z 362.2) C->D E Quadrupole 2 (q2) Collision Induced Dissociation (CID) D->E F Quadrupole 3 (Q3) Product Ion Selection (e.g., m/z 318.2, 261.1) E->F G Detector F->G H Data Analysis G->H

Caption: Logical workflow for the quantification of D-Ofloxacin by LC-MS/MS.

This protocol is adapted from methods for analyzing ofloxacin in biological matrices.[12][13]

  • Sample Preparation: Prepare a dilute solution (~1 µg/mL) of D-Ofloxacin in a mixture of Acetonitrile:Water (50:50).[10] For plasma samples, perform a protein precipitation step by adding ice-cold acetonitrile, vortexing, and centrifuging.[12][14]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2 mm, 5 µm).[13]

    • Mobile Phase: A gradient or isocratic mixture of water and acetonitrile, both containing 0.1% formic acid.[13]

    • Flow Rate: 400 µL/min.[13]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive mode (ESI+).[12]

    • Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Transitions: Monitor the transition from the precursor ion [M+H]⁺ to specific product ions.

ParameterValueReference
Ionization ModePositive Electrospray (ESI+)[12]
Precursor Ion [M+H]⁺m/z 362.2[15]
Product Ion 1m/z 318.2[15]
Product Ion 2m/z 261.1[15]
Capillary Voltage3.5 kV[16]
Cone Voltage30 V[16]
Functional Group Identification by IR and UV-Vis Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the D-Ofloxacin molecule.

Data Presentation: Key IR Absorption Bands [17]

Functional GroupWavenumber (cm⁻¹) Range
O-H Stretch (Carboxylic Acid)3500 - 4000
C=O Stretch (Carboxylic Acid)1650 - 1800
C=O Stretch (Keto Group)1500 - 1650

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Data Presentation: UV-Vis Absorption Maxima

TransitionWavelength (λmax) in Methanol
π-π~220 nm
n-π~299 - 312 nm

Mechanism of Action

D-Ofloxacin, like other fluoroquinolones, exerts its antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] Inhibition of these enzymes leads to the cessation of DNA replication and repair, ultimately resulting in rapid bacterial cell death.[18][19]

G cluster_moa D-Ofloxacin Mechanism of Action cluster_gyrase DNA Gyrase Pathway cluster_topoiv Topoisomerase IV Pathway A D-Ofloxacin B Bacterial Cell Entry A->B E Inhibition of DNA Gyrase B->E I Inhibition of Topoisomerase IV B->I C DNA Gyrase (Topoisomerase II) D Introduces Negative Supercoils into DNA E->C Binds to F Failure to Relax Positive Supercoils during DNA Replication E->F K Interruption of DNA Replication & Repair F->K G Topoisomerase IV H Decatenation of Daughter Chromosomes I->G Binds to J Failure to Separate Replicated DNA I->J J->K L Bacterial Cell Death (Bactericidal Effect) K->L

Caption: Inhibition of DNA Gyrase and Topoisomerase IV by D-Ofloxacin.

References

The Enantiomeric Dichotomy: An In-depth Technical Guide to the Mechanism of Action of D-Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Executive Summary

Ofloxacin, a second-generation fluoroquinolone antibiotic, is a racemic mixture of two enantiomers: levofloxacin (the S-(-)-isomer) and dextrofloxacin, or D-Ofloxacin (the R-(+)-isomer).[1] The antibacterial efficacy of ofloxacin is almost exclusively attributed to levofloxacin. This guide provides a comprehensive examination of the mechanism of action of D-Ofloxacin, contextualized by a comparative analysis with its potent stereoisomer, levofloxacin. The core mechanism of fluoroquinolones involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.[2][3] This document synthesizes quantitative data on their differential activities, details the experimental protocols for these assessments, and provides visual representations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

Fluoroquinolones exert their bactericidal effects by targeting and inhibiting two vital bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are responsible for managing the topological state of bacterial DNA, a critical process for cell survival.[4]

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, relieving the torsional stress that arises during DNA replication and transcription.[2][5]

  • Topoisomerase IV: Predominantly in Gram-positive bacteria, topoisomerase IV is crucial for decatenating interlinked daughter chromosomes following DNA replication, ensuring proper segregation into daughter cells.[2][6]

The inhibitory action of fluoroquinolones involves the formation of a ternary complex with the enzyme and DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to an accumulation of double-strand breaks, cessation of DNA synthesis, and ultimately, cell death.[4][7]

The significant difference in antibacterial potency between D-Ofloxacin and levofloxacin stems from the stereospecificity of their interaction with the target enzyme-DNA complex. The S-(-)-configuration of levofloxacin allows for a much more favorable and potent inhibitory binding compared to the R-(+)-configuration of D-Ofloxacin.[8]

Quantitative Data Presentation

The in vitro activity of D-Ofloxacin is markedly inferior to that of levofloxacin. This is evident from comparative analyses of their Minimum Inhibitory Concentrations (MICs) against various bacterial strains and their 50% inhibitory concentrations (IC50) against the target enzymes.

Comparative Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values (in µg/mL) for D-Ofloxacin and levofloxacin against a range of Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater antibacterial potency.

Table 1: Comparative MICs Against Gram-Positive Bacteria [8]

Bacterial SpeciesStrainLevofloxacin MIC (µg/mL)D-Ofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 259230.516
Staphylococcus aureusATCC 292130.2516
Methicillin-Susceptible S. aureus (MSSA) (Clinical Isolates)MIC900.5>64
Methicillin-Resistant S. aureus (MRSA) (Clinical Isolates)MIC9016>64
Coagulase-Negative Staphylococci (CNS) (Methicillin-Susceptible)MIC90164

Table 2: Comparative MICs Against Gram-Negative Bacteria (Inferred from Ofloxacin data)[8]

Direct comparative MIC data for D-Ofloxacin against Gram-negative bacteria is limited due to its recognized lack of significant activity. The data for ofloxacin (a 1:1 mixture of levofloxacin and D-Ofloxacin) can be used to infer the minimal contribution of the D-enantiomer.

Bacterial SpeciesStrainLevofloxacin MIC (µg/mL)Ofloxacin MIC (µg/mL)
Escherichia coliATCC 259220.060.125
Klebsiella pneumoniae(Clinical Isolates) MIC900.250.5
Pseudomonas aeruginosaATCC 2785312
Comparative Enzyme Inhibition (IC50) Data

The disparity in antibacterial activity is a direct consequence of the differential inhibition of the target enzymes.

Table 3: Comparative IC50 Values Against E. coli DNA Gyrase [9]

CompoundIC50 (µg/mL)
(-)-Ofloxacin (Levofloxacin)0.78
(+/-)-Ofloxacin (Racemic)0.98
(+)-Ofloxacin (D-Ofloxacin)7.24
Norfloxacin0.78
Ciprofloxacin1.15

Table 4: IC50 Values of Levofloxacin Against DNA Gyrase and Topoisomerase IV from Enterococcus faecalis [10]

EnzymeLevofloxacin IC50 (µg/mL)
DNA Gyrase28.1
Topoisomerase IV8.49

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., D-Ofloxacin) and perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[11]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[11]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).[11]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[11]

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[11]

  • Preparation of Agar Plates: Prepare serial twofold dilutions of the antimicrobial agent. Add a defined volume of each dilution to molten Mueller-Hinton Agar (MHA) and pour into sterile Petri dishes.[11]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot a standardized volume of the bacterial inoculum onto the surface of the agar plates containing different concentrations of the antimicrobial agent.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent on which no bacterial growth is observed.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[12]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl2, ATP, DTT, spermidine, bovine serum albumin, and the test compound at various concentrations.[12]

  • Enzyme and Substrate Addition: Add purified DNA gyrase and relaxed plasmid DNA (e.g., pBR322) to the reaction mixture to initiate the reaction.[12]

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes).[12]

  • Reaction Termination and Analysis: Stop the reaction (e.g., by adding a stop solution containing SDS and EDTA) and analyze the DNA topoisomers by agarose gel electrophoresis.[12]

  • Quantification: Visualize the DNA bands under UV light after staining with ethidium bromide. The amount of supercoiled DNA is quantified densitometrically to determine the extent of inhibition and calculate the IC50 value.[12]

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.[10]

  • Reaction Mixture Preparation: Similar to the gyrase assay, prepare a reaction mixture with appropriate buffer, salts, ATP, and the test compound.

  • Enzyme and Substrate Addition: Add purified topoisomerase IV and kDNA to the reaction mixture.[10]

  • Incubation: Incubate the reaction under optimal conditions for the enzyme.

  • Analysis: Separate the decatenated DNA minicircles from the kDNA network by agarose gel electrophoresis.

  • Quantification: Visualize and quantify the amount of decatenated product to determine the inhibitory activity and calculate the IC50 value.[10]

Visualizations

Signaling Pathways and Logical Relationships

D_Ofloxacin_Mechanism cluster_drug Fluoroquinolone cluster_targets Bacterial Type II Topoisomerases cluster_process Cellular Processes cluster_outcome Bactericidal Effect D_Ofloxacin D-Ofloxacin (R-enantiomer) DNA_Gyrase DNA Gyrase (GyrA, GyrB) D_Ofloxacin->DNA_Gyrase Weak Inhibition Topo_IV Topoisomerase IV (ParC, ParE) D_Ofloxacin->Topo_IV Weak Inhibition Levofloxacin Levofloxacin (S-enantiomer) Levofloxacin->DNA_Gyrase Strong Inhibition Levofloxacin->Topo_IV Strong Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication DNA_Transcription DNA Transcription DNA_Gyrase->DNA_Transcription DSBs Double-Strand Breaks Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Cell_Death Cell Death DSBs->Cell_Death

Caption: Mechanism of action of D-Ofloxacin and Levofloxacin.

Experimental Workflows

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (Broth Microdilution) cluster_incubation Incubation cluster_result Result Prep_Drug 1. Prepare serial dilutions of D-Ofloxacin Inoculate 3. Inoculate microtiter plate wells with bacteria and drug Prep_Drug->Inoculate Prep_Inoculum 2. Prepare standardized bacterial inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Controls 4. Include growth and sterility controls Inoculate->Controls Incubate 5. Incubate at 35°C for 16-20 hours Controls->Incubate Read_MIC 6. Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Caption: Experimental workflow for MIC determination.

Topoisomerase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_result Result Prep_Reaction 1. Prepare reaction mix: buffer, salts, ATP, and varying D-Ofloxacin conc. Start_Reaction 3. Add enzyme and substrate to reaction mix Prep_Reaction->Start_Reaction Prep_Enzyme_Substrate 2. Prepare purified enzyme (DNA Gyrase/Topo IV) and DNA substrate (plasmid/kDNA) Prep_Enzyme_Substrate->Start_Reaction Incubate 4. Incubate at optimal temperature and time Start_Reaction->Incubate Stop_Reaction 5. Terminate reaction Incubate->Stop_Reaction Electrophoresis 6. Separate DNA products by agarose gel electrophoresis Stop_Reaction->Electrophoresis Quantify 7. Quantify product formation to determine % inhibition and calculate IC50 Electrophoresis->Quantify

Caption: Workflow for topoisomerase inhibition assays.

Conclusion

The antibacterial activity of ofloxacin resides almost entirely in its S-(-)-enantiomer, levofloxacin. D-Ofloxacin exhibits significantly weaker inhibition of bacterial DNA gyrase and topoisomerase IV, resulting in substantially higher MIC values against a broad spectrum of bacteria. This in-depth analysis underscores the critical role of stereochemistry in drug-target interactions and highlights why levofloxacin, and not D-Ofloxacin, is the clinically effective component of ofloxacin. For drug development professionals, this serves as a clear example of the importance of chiral purity in optimizing pharmacological activity.

References

Spectroscopic analysis of D-Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of D-Ofloxacin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ofloxacin, the dextrorotatory enantiomer of Ofloxacin, is a potent fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] Its efficacy and safety are intrinsically linked to its precise chemical structure and purity. Consequently, rigorous analytical characterization is a cornerstone of its development and quality control. This guide provides a comprehensive overview of the core spectroscopic techniques used to analyze D-Ofloxacin, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers and professionals with the necessary information for robust and reliable analysis.

Introduction to D-Ofloxacin Analysis

Ofloxacin is a racemic mixture containing equal amounts of D-Ofloxacin (the R-enantiomer) and Levofloxacin (the S-enantiomer).[3] Spectroscopic analysis is fundamental to confirming the identity, structure, and purity of the D-Ofloxacin molecule. Each technique provides unique insights into its molecular architecture. UV-Vis spectroscopy elucidates the electronic transitions within the chromophore, FTIR identifies key functional groups, NMR spectroscopy maps the precise arrangement of atoms, and Mass Spectrometry determines the molecular weight and fragmentation pattern. This document outlines the application of these methods for a comprehensive characterization.

A general workflow for the spectroscopic analysis ensures a systematic and thorough characterization of the compound, from initial identity confirmation to detailed structural elucidation.

G General Spectroscopic Analysis Workflow for D-Ofloxacin cluster_start cluster_methods Spectroscopic Techniques cluster_data Data Analysis & Confirmation start D-Ofloxacin Bulk Sample UV UV-Vis Spectroscopy (Electronic Transitions) start->UV FTIR FTIR Spectroscopy (Functional Groups) start->FTIR MS Mass Spectrometry (Molecular Weight & Formula) start->MS NMR NMR Spectroscopy (Structural Elucidation) start->NMR data_analysis Spectral Data Interpretation UV->data_analysis FTIR->data_analysis MS->data_analysis NMR->data_analysis structure_confirm Structural Confirmation & Purity Assessment data_analysis->structure_confirm

Caption: General workflow for the spectroscopic analysis of D-Ofloxacin.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and effective method for the quantitative analysis of D-Ofloxacin and for monitoring its stability. The technique relies on the absorption of ultraviolet or visible light by the molecule's chromophoric system, which corresponds to its π-electron system in the quinolone ring. The wavelength of maximum absorbance (λmax) is a key characteristic.

Experimental Protocol: UV-Vis Analysis

This protocol describes the determination of D-Ofloxacin's absorbance spectrum in an acidic medium.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1601 or equivalent) with 1 cm quartz cells is required.

  • Reagent Preparation: Prepare a 0.1 M Hydrochloric Acid (HCl) solution by diluting concentrated HCl with distilled water.[4]

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of D-Ofloxacin reference standard and transfer it to a 100 mL volumetric flask. Dissolve the compound in and dilute to volume with 0.1 M HCl to obtain a concentration of 100 µg/mL.

  • Working Standard Preparation: Dilute the stock solution with 0.1 M HCl to prepare working standards of appropriate concentrations (e.g., a common range is 2-15 µg/mL).[5][6] A 10 µg/mL solution is typically used for λmax determination.

  • Spectral Scanning: Scan the 10 µg/mL working standard solution from 400 nm to 200 nm against a 0.1 M HCl blank to determine the λmax.[7]

  • Analysis: Measure the absorbance of all standard and sample solutions at the determined λmax.

Quantitative Data: UV-Vis Spectroscopy

The λmax of D-Ofloxacin varies with the solvent due to solvatochromic effects.

SolventWavelength of Maximum Absorbance (λmax)Reference(s)
0.1 M HCl291-294 nm[4][5]
0.1 M NaOH287 nm[4]
Methanol294-300 nm[6]
Aqueous Acid225, 256, 326 nm[8]
Aqueous Base288, 332 nm[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in the D-Ofloxacin molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), a unique fingerprint spectrum is generated.

Experimental Protocol: FTIR Analysis

The analysis is typically performed on a solid sample using the KBr pellet technique.

  • Instrumentation: An FTIR spectrometer (e.g., Perkin Elmer Spectrum RX or equivalent) is used.[9]

  • Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the D-Ofloxacin sample with 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).[10] Grind the mixture thoroughly in an agate mortar to a fine powder.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[9][10]

Quantitative Data: FTIR Spectroscopy

The FTIR spectrum of D-Ofloxacin exhibits several characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupReference(s)
3500 - 4000O-H StretchCarboxylic Acid
1712 - 1717C=O StretchCarboxylic Acid[10]
1650 - 1800C=O StretchCarboxylic Acid
1500 - 1650C=O StretchKeto Group
1600 - 1650N-H BendQuinolone[9]
1450 - 1400C-H₂ StretchBenzoxazine Ring[9]
1145 - 890C-N StretchPiperazine Ring[10]
1050 - 1000C-F StretchFluoro Group[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for unambiguous structural elucidation of D-Ofloxacin by mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: NMR Analysis
  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker 300, 400, or 500 MHz) is used.

  • Sample Preparation: Dissolve approximately 5-10 mg of D-Ofloxacin in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Water, D₂O) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed analysis, 2D correlation experiments such as HSQC (Heteronuclear Single-Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish ¹H-¹³C connectivities.

Quantitative Data: ¹H-NMR Spectroscopy

The ¹H-NMR spectrum can be divided into characteristic regions corresponding to different parts of the molecule.

Chemical Shift (δ, ppm)Proton AssignmentMolecular MoietyReference(s)
7.0 - 8.5Aromatic ProtonsQuinolone Ring System
4.0 - 5.0Oxazine ProtonsOxazine Ring
2.5 - 4.0Piperazine ProtonsPiperazine Ring
~1.5Methyl ProtonsOxazine Methyl Group

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of D-Ofloxacin with high precision. When coupled with a separation technique like liquid chromatography (LC-MS), it provides exceptional sensitivity and selectivity for quantification, especially in complex matrices like biological fluids.

Experimental Protocol: LC-MS/MS Analysis

This protocol is adapted for the analysis of D-Ofloxacin in a plasma matrix, a common application in drug development.[11][12]

G LC-MS/MS Sample Preparation Workflow (Plasma) sample 100 µL Plasma Sample add_is Add Internal Standard (e.g., (S)-Ofloxacin-d3) sample->add_is add_acn Add 300 µL Ice-Cold Acetonitrile add_is->add_acn vortex1 Vortex (1 min) (Protein Precipitation) add_acn->vortex1 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant to New Tube centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Caption: Workflow for D-Ofloxacin sample preparation from plasma for LC-MS/MS.

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11][12]

  • Chromatography: A reversed-phase C18 column is typically used. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate with formic acid) and an organic solvent like acetonitrile.

  • Mass Spectrometry Parameters: The mass spectrometer is operated in positive ion ESI mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion.

Quantitative Data: Mass Spectrometry

The high-resolution mass and fragmentation pattern are key identifiers for D-Ofloxacin.

ParameterIon (m/z)DescriptionReference(s)
Molecular FormulaC₁₈H₂₀FN₃O₄-[1]
Molecular Weight361.4 g/mol -[1][3]
Precursor Ion [M+H]⁺362.2Protonated molecule (Q1)[11]
Product Ion318.1Major fragment after collision (Q3)[11]
Product Ion261.1Secondary fragment[1]

Conclusion

The spectroscopic analysis of D-Ofloxacin is a multi-faceted process that leverages the strengths of several complementary techniques. UV-Vis spectroscopy provides a simple and robust method for quantification, while FTIR and NMR spectroscopy offer detailed insights into the molecular structure and functional group composition. Mass spectrometry confirms the molecular weight and is the gold standard for sensitive quantification in complex biological matrices. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers, enabling consistent, accurate, and reliable characterization of D-Ofloxacin in research, development, and quality control settings.

References

An In-depth Technical Guide to the Crystallography and Molecular Structure of D-Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic and molecular structure of D-Ofloxacin, the dextrorotatory enantiomer of ofloxacin. Ofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] Understanding the precise three-dimensional arrangement of D-Ofloxacin at the atomic level is crucial for comprehending its pharmacological activity, guiding drug design, and ensuring the quality control of pharmaceutical formulations.

Molecular Structure of D-Ofloxacin

D-Ofloxacin, also known as (R)-(+)-Ofloxacin, is a chiral molecule with the chemical formula C₁₈H₂₀FN₃O₄.[3] The molecule consists of a tricyclic core, which includes a quinolone ring system fused to an oxazine ring. A methyl group at the C-3 position of the oxazine ring is the source of its chirality. The molecular structure also features a fluorine atom attached to the quinolone ring and a methylpiperazinyl substituent.[1][4]

Table 1: Selected Bond Lengths and Angles of the Ofloxacin Molecule

Bond/AngleAtom 1Atom 2Atom 3Value (Å or °)
Bond Lengths
C-FCF[Data unavailable]
C=O (keto)CO[Data unavailable]
C=O (carboxyl)CO[Data unavailable]
C-N (piperazine)CN[Data unavailable]
Bond Angles
O-C-C (carboxyl)OCC[Data unavailable]
C-N-C (piperazine)CNC[Data unavailable]
F-C-CFCC[Data unavailable]
Note: Specific experimental values for D-Ofloxacin require access to its refined crystallographic information file (CIF). The data for the closely related ofloxacin molecule can be found in the Cambridge Structural Database (CSD entry SOYBEN).

Crystallography of D-Ofloxacin

The crystalline state of a pharmaceutical compound is critical as it influences properties such as solubility, stability, and bioavailability. X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid.

While a specific, publicly available crystal structure of unbound D-Ofloxacin is not readily found, the crystal structure of dextrofloxacin bound to a protein has been reported, confirming its ability to form a stable crystalline lattice.[5] Furthermore, the crystallographic data for anhydrous ofloxacin (the racemic mixture) has been determined and is available in the Crystallography Open Database (COD) under the entry ID 4502707.[6] This provides a foundational understanding of the packing of ofloxacin molecules in a crystal lattice.

Table 2: Crystallographic Data for Anhydrous Ofloxacin (Racemic)

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensionsa = 30.322(4) Å, b = 6.8607(8) Å, c = 16.9199(16) Å
α = 90°, β = 105.271(11)°, γ = 90°
Unit Cell Volume3395.6(7) ų
Z (molecules per unit cell)8
Source: Crystallography Open Database, COD ID: 4502707[6]

Experimental Protocols

Synthesis and Crystallization

The synthesis of ofloxacin and its enantiomers is a multi-step process that has been well-documented in the scientific literature.[7][8][9] The final step in the synthesis of D-Ofloxacin typically involves the resolution of the racemic mixture or an asymmetric synthesis approach.

Crystallization is a critical step for obtaining high-purity D-Ofloxacin suitable for pharmaceutical use and structural analysis. The process generally involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents and allowing the crystals to form as the solution cools or the solvent evaporates slowly. The choice of solvent is crucial and can influence the resulting crystal form (polymorph). Common solvents used for the crystallization of ofloxacin include ethanol and chloroform.[10] A general workflow for the synthesis and crystallization is outlined below.

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_crystallization Crystallization start Starting Materials reaction Multi-step Chemical Reactions start->reaction Synthesis racemic Racemic Ofloxacin reaction->racemic resolution Enantiomeric Separation racemic->resolution d_ofloxacin D-Ofloxacin resolution->d_ofloxacin dissolution Dissolution in Solvent d_ofloxacin->dissolution crystal_growth Slow Cooling / Evaporation dissolution->crystal_growth crystals D-Ofloxacin Crystals crystal_growth->crystals

Fig. 1: General workflow for the synthesis and crystallization of D-Ofloxacin.
X-ray Diffraction (XRD) Analysis

X-ray diffraction is the primary technique for elucidating the crystal structure of a material. For a detailed structural analysis, single-crystal X-ray diffraction is employed. However, for routine identification and quality control, X-ray powder diffraction (XRPD) is a powerful and more accessible tool.

A general experimental protocol for XRPD analysis of a fluoroquinolone antibiotic like D-Ofloxacin is as follows:

  • Sample Preparation: The crystalline D-Ofloxacin powder is gently ground to a fine, uniform powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

  • Instrument Setup: A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used. The instrument is calibrated using a standard reference material.

  • Data Collection: The sample is irradiated with the X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The data is typically collected over a 2θ range of 5° to 50° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks. These are characteristic of the crystalline phase and can be used to determine the unit cell parameters.

G cluster_workflow X-ray Powder Diffraction Workflow sample D-Ofloxacin Crystal Powder grinding Grinding to Fine Powder sample->grinding packing Packing into Sample Holder grinding->packing xray Irradiation with X-rays packing->xray detector Detection of Diffracted X-rays xray->detector pattern Generation of Diffraction Pattern detector->pattern analysis Data Analysis pattern->analysis structure Crystal Structure Information analysis->structure

Fig. 2: Experimental workflow for X-ray powder diffraction analysis.

Signaling Pathways and Biological Interactions

The biological activity of D-Ofloxacin is a consequence of its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, D-Ofloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial DNA and ultimately cell death.[11] The specific three-dimensional structure of D-Ofloxacin is critical for its precise binding to the active site of these enzymes.

The logical relationship illustrating the mechanism of action is depicted below.

G D_Ofloxacin D-Ofloxacin DNA_Gyrase Bacterial DNA Gyrase D_Ofloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV D_Ofloxacin->Topo_IV Inhibits Enzyme_Complex Stabilized Enzyme-DNA Complex DNA_Gyrase->Enzyme_Complex Forms Topo_IV->Enzyme_Complex Forms DNA_Breaks Double-Strand DNA Breaks Enzyme_Complex->DNA_Breaks Induces Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Leads to

References

A Technical Guide to the D-Ofloxacin DNA Gyrase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the D-Ofloxacin DNA gyrase inhibition assay, a critical tool in antimicrobial research and drug development. Ofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair.[1][2] The drug is a racemic mixture, with the S-isomer, known as D-Ofloxacin or Levofloxacin, exhibiting significantly higher antibacterial activity than the R-isomer.[3][4] This differential activity is derived from its potent inhibitory effect on the target enzyme, DNA gyrase.[3] This document details the mechanism of inhibition, experimental protocols for its measurement, and quantitative data presentation.

Core Mechanism: How D-Ofloxacin Inhibits DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is a vital enzyme responsible for introducing negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[5][6][7] The enzyme functions as a tetramer composed of two GyrA and two GyrB subunits.[8]

D-Ofloxacin exerts its bactericidal effect by targeting this process. The mechanism involves:

  • Binding to the Enzyme-DNA Complex: D-Ofloxacin does not bind to the enzyme or DNA alone but specifically targets the transient complex formed between DNA gyrase and the DNA strand.[5][6]

  • Stabilization of the Cleavage Complex: The drug stabilizes this complex, trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[3][5]

  • Induction of Double-Strand Breaks: This stabilization prevents the completion of the supercoiling reaction, leading to an accumulation of double-strand DNA breaks.[6]

  • Cell Death: The resulting DNA damage triggers a cascade of events that ultimately leads to bacterial cell death.[6]

The S-isomer (D-Ofloxacin) demonstrates a much higher binding potency to the DNA-gyrase complex compared to the R-isomer, which accounts for its superior antibacterial activity.[3]

G cluster_process Standard DNA Gyrase Activity cluster_inhibition Inhibition by D-Ofloxacin Relaxed_DNA Relaxed Circular DNA Complex Transient Gyrase-DNA Cleavage Complex Relaxed_DNA->Complex Gyrase Binding & ATP Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Negatively Supercoiled DNA Complex->Supercoiled_DNA Re-ligation & Release Stabilized_Complex Stabilized Ternary Complex (Gyrase-DNA-Ofloxacin) Complex->Stabilized_Complex Binding of D-Ofloxacin Inhibitor D-Ofloxacin DSB Double-Strand Breaks & Cell Death Stabilized_Complex->DSB Replication Fork Collapse

Caption: Mechanism of D-Ofloxacin inhibition of DNA gyrase.

Experimental Principles and Workflow

The standard method for assessing DNA gyrase inhibition is the supercoiling assay.[4] This assay measures the enzyme's ability to convert relaxed circular plasmid DNA into its negatively supercoiled form. In the presence of an inhibitor like D-Ofloxacin, this activity is reduced. The various forms of the plasmid DNA (supercoiled, relaxed, and nicked) can then be separated by agarose gel electrophoresis and quantified. The intensity of the supercoiled DNA band decreases as the concentration of the inhibitor increases.

An alternative, high-throughput method relies on fluorescence detection.[9] These assays use a DNA-intercalating dye whose fluorescence properties change depending on the topological state of the DNA, allowing for measurement in a microplate format.

G cluster_analysis Analysis A 1. Prepare Reaction Mix (Buffer, Relaxed pDNA, ATP) B 2. Add D-Ofloxacin (Varying Concentrations) A->B C 3. Add DNA Gyrase Enzyme B->C D 4. Incubate (e.g., 37°C for 30-60 min) C->D E 5. Terminate Reaction (Stop Buffer/Dye) D->E Gel 6a. Agarose Gel Electrophoresis E->Gel Gel-Based Fluor 6b. Fluorescence Plate Reader E->Fluor HTS G 7. Quantify & Calculate IC50 Gel->G Fluor->G

Caption: General experimental workflow for the DNA gyrase inhibition assay.

Detailed Experimental Protocol: Gel-Based Supercoiling Assay

This protocol is a representative method for determining the inhibitory concentration (IC50) of D-Ofloxacin against E. coli DNA gyrase.

Materials and Reagents:

  • Enzyme: Purified E. coli DNA Gyrase (GyrA and GyrB subunits)

  • DNA Substrate: Relaxed pBR322 plasmid DNA (0.25-1 µg/µL)

  • Inhibitor: D-Ofloxacin (Levofloxacin) stock solution (e.g., in DMSO or water)

  • Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 25 mM DTT, 9 mM spermidine, 0.5 mg/mL BSA.[4]

  • ATP Solution: 7-10 mM ATP in water

  • Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 10% (v/v) Glycerol

  • Stop Buffer/Loading Dye (5x): 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[10]

  • Agarose, 10x TAE Buffer, Ethidium Bromide (or safer alternative like SYBR Safe)

  • Chloroform:isoamyl alcohol (24:1) (Optional, for deproteinization)

Equipment:

  • Microcentrifuge tubes

  • Incubator or water bath (37°C)

  • Agarose gel electrophoresis system

  • UV transilluminator and gel documentation system

Procedure:

  • Enzyme Titration (Initial Step): Before testing inhibitors, determine the optimal amount of DNA gyrase needed. Perform the assay without any inhibitor, using serial dilutions of the enzyme to find the lowest concentration that results in >90% conversion of relaxed to supercoiled DNA. This amount is defined as 1 unit of activity.

  • Reaction Setup: For each reaction, prepare a master mix in a microcentrifuge tube. For a final volume of 30 µL:

    • Water: to 30 µL

    • 5x Assay Buffer: 6 µL

    • Relaxed pBR322 (1 µg): 1 µL

    • ATP Solution (to final 1.4 mM): 4.2 µL[4]

  • Inhibitor Addition: Add the desired volume of D-Ofloxacin dilution to each tube. Include a "no inhibitor" positive control (with enzyme) and a "no enzyme" negative control. Ensure the final solvent (e.g., DMSO) concentration is constant across all reactions and typically below 1-2%.

  • Enzyme Addition: Add 1 unit of pre-diluted DNA gyrase to each reaction tube (except the negative control). Mix gently.

  • Incubation: Incubate all tubes at 37°C for 30-60 minutes.[4][11]

  • Reaction Termination: Stop the reaction by adding 6 µL of 5x Stop Buffer/Loading Dye.[10] For cleaner results, an optional deproteinization step can be added: add 30 µL of chloroform:isoamyl alcohol, vortex, centrifuge, and use the upper aqueous phase.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide (0.5 µg/mL).[10]

    • Load 20-25 µL of each reaction mixture into the wells.

    • Run the gel at a constant voltage (e.g., 90V) for approximately 90 minutes or until there is good separation between the supercoiled and relaxed DNA bands.

  • Visualization and Quantification:

    • Visualize the DNA bands using a UV transilluminator.

    • Capture an image of the gel.

    • Quantify the band intensities for both supercoiled and relaxed DNA in each lane using gel analysis software.

    • Calculate the percentage of inhibition for each D-Ofloxacin concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Presentation

The inhibitory activity of quinolones against DNA gyrase is stereospecific. D-Ofloxacin (the S- or levorotatory isomer) is significantly more potent than both the racemic mixture and the R-isomer.[3][12]

CompoundIsomerTarget EnzymeIC50 (µg/mL)Reference
D-Ofloxacin S-isomer (Levofloxacin)E. coli DNA Gyrase2.50 ± 0.14[4]
Ofloxacin Racemic Mixture (S/R)E. coli DNA Gyrase6.20 ± 0.17[4]
(R)-Ofloxacin R-isomerE. coli DNA Gyrase>100*[3]

Note: A specific IC50 value for the R-isomer is not provided in the search results, but its antibacterial activity is stated to be up to 2 orders of magnitude lower than the S-isomer, with binding to the gyrase-DNA complex being 12-fold weaker.[3]

References

D-Ofloxacin's Interaction with Topoisomerase IV: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin, a widely utilized fluoroquinolone antibiotic, is a racemic mixture of two enantiomers: the pharmacologically active S-(-)-enantiomer, levofloxacin, and the significantly less active R-(+)-enantiomer, D-ofloxacin. This technical guide provides an in-depth analysis of the interaction between D-ofloxacin and its molecular target, bacterial topoisomerase IV. While levofloxacin potently inhibits this essential enzyme, leading to bacterial cell death, D-ofloxacin exhibits markedly reduced activity. This document details the mechanism of action, presents available quantitative data comparing the ofloxacin enantiomers, outlines key experimental protocols for assessing topoisomerase IV inhibition, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Targeting Bacterial Topoisomerase IV

Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that modulate DNA topology, a critical process for DNA replication, repair, and chromosome segregation.[1] Fluoroquinolones exert their bactericidal effects by targeting these enzymes.[2]

Topoisomerase IV is a heterotetrameric enzyme (ParC2ParE2) responsible for decatenating (unlinking) intertwined daughter DNA molecules following replication.[1] This process is vital for proper chromosome segregation into daughter cells.

The mechanism of action of fluoroquinolones, including ofloxacin, involves the stabilization of a covalent complex between topoisomerase IV and DNA.[3] The enzyme normally creates a transient double-strand break in one DNA segment to allow another to pass through, after which it reseals the break. Fluoroquinolones bind to this enzyme-DNA complex, inhibiting the religation step. This trapping of the "cleavage complex" leads to an accumulation of double-stranded DNA breaks, which, if not repaired, are lethal to the bacterium.[1][3]

Stereochemistry plays a crucial role in the efficacy of ofloxacin. The S-(-)-enantiomer, levofloxacin, is responsible for the vast majority of the antibacterial activity.[4][5] The R-(+)-enantiomer, D-ofloxacin, demonstrates significantly lower affinity for the topoisomerase IV-DNA complex and consequently possesses weak antibacterial properties.[5]

Quantitative Data: In Vitro Inhibition of Topoisomerase IV

Quantitative data on the inhibitory activity of D-ofloxacin against purified topoisomerase IV is limited in publicly available literature, primarily due to its low potency. Research has predominantly focused on the more active S-enantiomer (levofloxacin) and the racemic mixture (ofloxacin). The available data consistently demonstrates the superior activity of levofloxacin.

CompoundOrganismEnzymeAssay TypeIC50 (µg/mL)Reference
LevofloxacinEnterococcus faecalisTopoisomerase IVDecatenation8.49[6]
CiprofloxacinEnterococcus faecalisTopoisomerase IVDecatenation9.30[6]
SparfloxacinEnterococcus faecalisTopoisomerase IVDecatenation19.1[6]
GatifloxacinEnterococcus faecalisTopoisomerase IVDecatenation4.24[6]
TosufloxacinEnterococcus faecalisTopoisomerase IVDecatenation3.89[6]
D-OfloxacinStaphylococcus aureus-Agar Dilution (MIC)Little to no activity[5]
(S)-OfloxacinEscherichia coliDNA Gyrase-DNA ComplexCompetition Assay12-fold higher binding affinity than (R)-Ofloxacin[4]

Signaling Pathways and Experimental Workflows

Mechanism of D-Ofloxacin Targeting Topoisomerase IV

The following diagram illustrates the molecular interactions involved in the inhibition of topoisomerase IV by fluoroquinolones like ofloxacin.

G Mechanism of Topoisomerase IV Inhibition by D-Ofloxacin cluster_0 Bacterial Cell Topoisomerase_IV Topoisomerase IV (ParC2ParE2) Cleavage_Complex Topoisomerase IV-DNA Cleavage Complex Topoisomerase_IV->Cleavage_Complex Transient DNA Cleavage Catenated_DNA Catenated Daughter DNA Catenated_DNA->Topoisomerase_IV Binding Stabilized_Complex Stabilized Ternary Complex (Topo IV-DNA-D-Ofloxacin) Cleavage_Complex->Stabilized_Complex Stabilization (Inefficient) Decatenated_DNA Decatenated Daughter DNA Cleavage_Complex->Decatenated_DNA DNA Passage & Religation (Normal Pathway) D_Ofloxacin D-Ofloxacin D_Ofloxacin->Cleavage_Complex Weak Binding DSBs Double-Strand DNA Breaks Stabilized_Complex->DSBs Inhibition of Religation Cell_Death Bacterial Cell Death DSBs->Cell_Death Replication_Segregation Successful Replication & Chromosome Segregation Decatenated_DNA->Replication_Segregation

Caption: D-Ofloxacin weakly binds to and inefficiently stabilizes the Topoisomerase IV-DNA cleavage complex.

Experimental Workflow: Topoisomerase IV Inhibition Assays

The following diagram outlines a typical workflow for determining the inhibitory activity of a compound like D-ofloxacin against topoisomerase IV.

G Workflow for Topoisomerase IV Inhibition Assays cluster_0 Experimental Phases Start Start Preparation Preparation of Reagents: - Purified Topoisomerase IV - DNA Substrate (kDNA or supercoiled plasmid) - Assay Buffer - D-Ofloxacin dilutions Start->Preparation Assay_Setup Assay Setup: Incubate Enzyme, DNA, and D-Ofloxacin Preparation->Assay_Setup Reaction Enzymatic Reaction (e.g., 37°C for 30-60 min) Assay_Setup->Reaction Termination Reaction Termination (e.g., addition of SDS/proteinase K) Reaction->Termination Analysis Analysis by Agarose Gel Electrophoresis Termination->Analysis Quantification Quantification of DNA Bands (Densitometry) Analysis->Quantification IC50_Calculation IC50 Value Calculation Quantification->IC50_Calculation End End IC50_Calculation->End

Caption: A generalized workflow for assessing Topoisomerase IV inhibition, from reagent preparation to IC50 calculation.

Experimental Protocols

The inhibitory effect of D-ofloxacin on topoisomerase IV can be assessed using two primary in vitro assays: the DNA decatenation assay and the DNA cleavage assay.

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. The inhibition of this activity by a compound is then quantified.

a) Materials:

  • Purified bacterial topoisomerase IV (ParC and ParE subunits)

  • Kinetoplast DNA (kDNA)

  • 5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM MgCl₂, 5 mM DTT, 2.5 mM ATP)

  • D-Ofloxacin stock solution and serial dilutions

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE or TBE buffer

  • DNA stain (e.g., ethidium bromide or SYBR Green)

b) Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X Assay Buffer, kDNA (e.g., 200 ng), and variable concentrations of D-ofloxacin.

  • Add sterile deionized water to bring the volume to 19 µL.

  • Initiate the reaction by adding 1 µL of purified topoisomerase IV.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until adequate separation of decatenated minicircles from the kDNA network is achieved.

  • Stain the gel with a suitable DNA stain and visualize under UV light.

  • Quantify the amount of decatenated DNA in each lane using densitometry.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the D-ofloxacin concentration.

Topoisomerase IV-Mediated DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the covalent enzyme-DNA cleavage complex, resulting in the linearization of plasmid DNA.

a) Materials:

  • Purified bacterial topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 5X Cleavage Buffer (similar to decatenation buffer but may have optimized ion concentrations)

  • D-Ofloxacin stock solution and serial dilutions

  • Sodium Dodecyl Sulfate (SDS) solution (e.g., 10%)

  • Proteinase K

  • Agarose

  • TAE or TBE buffer

  • DNA stain

b) Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X Cleavage Buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and variable concentrations of D-ofloxacin.

  • Add sterile deionized water to bring the volume to 19 µL.

  • Add 1 µL of purified topoisomerase IV and incubate at 37°C for 60 minutes.

  • Add 2 µL of 10% SDS and 1 µL of proteinase K (e.g., 20 mg/mL) to each reaction to digest the protein.

  • Incubate at 37°C for an additional 30-60 minutes.

  • Add loading dye and load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate linear, nicked, and supercoiled DNA isoforms.

  • Stain the gel and visualize.

  • Quantify the amount of linear DNA, which represents the cleaved complex.

  • The concentration of D-ofloxacin that produces the maximum amount of cleaved complex can be determined.

Conclusion

D-ofloxacin, the R-(+)-enantiomer of ofloxacin, demonstrates substantially weaker inhibitory activity against bacterial topoisomerase IV compared to its S-(-)-enantiomer, levofloxacin. This difference in potency is attributed to a lower binding affinity for the topoisomerase IV-DNA cleavage complex, resulting in inefficient stabilization of this complex and, consequently, poor antibacterial efficacy. The experimental protocols detailed herein provide a framework for the continued investigation and quantitative comparison of fluoroquinolone enantiomers and other novel inhibitors targeting this critical bacterial enzyme. A thorough understanding of the stereochemical requirements for potent topoisomerase IV inhibition is essential for the rational design of new and more effective antibacterial agents.

References

The Enantiomeric Divide: A Technical Guide to the Structure-Activity Relationship of D-Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ofloxacin, a second-generation fluoroquinolone antibiotic, exists as a racemic mixture of two enantiomers: the S-(-)-isomer, levofloxacin, and the R-(+)-isomer, dextrofloxacin (D-Ofloxacin). The stereochemistry at the C-3 position of the oxazine ring plays a pivotal role in its antibacterial efficacy. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of D-Ofloxacin, highlighting the profound impact of its chirality on its biological activity.

Core Principles of Quinolone SAR

The antibacterial prowess of the quinolone class of antibiotics is dictated by the substituents at various positions of its bicyclic aromatic core. Key positions influencing the activity of these compounds include:

  • N-1 Position: A cyclopropyl group at this position, as seen in ciprofloxacin, generally enhances potency against both Gram-negative and Gram-positive bacteria. An ethyl group, present in norfloxacin, also confers good activity.

  • C-3 Carboxylic Acid and C-4 Carbonyl Groups: These functionalities are essential for the binding of the drug to the DNA gyrase-DNA complex and are critical for antibacterial activity. Modification of the C-3 carboxylic acid group typically leads to a decrease in activity.[1]

  • C-6 Fluoro Group: The presence of a fluorine atom at this position significantly increases the lipophilicity and, consequently, the potency and activity of the fluoroquinolone.

  • C-7 Position: The introduction of a piperazine ring at this position is crucial for potent activity, particularly against Pseudomonas aeruginosa.

  • C-8 Position: Modifications at this position can enhance activity and reduce the emergence of resistance. For instance, a methoxy group can improve activity against Gram-positive bacteria.

The Decisive Role of Chirality in Ofloxacin's Activity

Experimental data unequivocally demonstrates that the antibacterial activity of ofloxacin resides almost exclusively in its S-(-)-enantiomer, levofloxacin.[2] Levofloxacin is reported to be 8 to 128 times more potent than D-Ofloxacin.[3] This stark difference in potency is attributed to the stereospecific interaction with the target enzymes, DNA gyrase and topoisomerase IV. The S-(-)-configuration of levofloxacin allows for a more favorable binding to the enzyme-DNA complex, leading to a more potent inhibitory effect.[2]

Quantitative Analysis of Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for D-Ofloxacin and Levofloxacin against a range of bacterial strains. A lower MIC value indicates greater antibacterial potency.

Table 1: MIC Values against Gram-Positive Bacteria [2]

Bacterial SpeciesStrainLevofloxacin MIC (µg/mL)D-Ofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 259230.516
Staphylococcus aureusATCC 292130.2516
Methicillin-Susceptible S. aureus (MSSA) (Clinical Isolates)MIC900.5>64
Methicillin-Resistant S. aureus (MRSA) (Clinical Isolates)MIC9016>64
Coagulase-Negative Staphylococci (CNS) (Methicillin-Susceptible)MIC90164

Table 2: MIC Values against Gram-Negative Bacteria [2]

Bacterial SpeciesStrainLevofloxacin MIC (µg/mL)Ofloxacin MIC (µg/mL)
Escherichia coliATCC 259220.060.12
Klebsiella pneumoniaeATCC 7006030.120.25
Pseudomonas aeruginosaATCC 2785312
Haemophilus influenzae(Clinical Isolates)0.0150.03
Moraxella catarrhalis(Clinical Isolates)0.030.06

Note: Direct comparative MIC data for D-Ofloxacin against Gram-negative bacteria is limited due to its minimal activity. The data for Ofloxacin (a 1:1 mixture of Levofloxacin and D-Ofloxacin) is provided to infer the negligible contribution of the D-enantiomer.

Inhibition of Target Enzymes: DNA Gyrase and Topoisomerase IV

The primary mechanism of action of ofloxacin is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination. The differential potency of the ofloxacin enantiomers is also evident in their ability to inhibit these enzymes.

Table 3: Inhibition of E. coli DNA Gyrase [4]

CompoundIC50 (µg/mL)
(-)-Ofloxacin (Levofloxacin)0.78
(+/-)-Ofloxacin (Racemic)0.98
(+)-Ofloxacin (D-Ofloxacin)7.24
Norfloxacin0.78
Ciprofloxacin1.15

Experimental Protocols

Synthesis of Ofloxacin Analogs

A common method for the synthesis of the quinolone core is the Gould-Jacobs reaction. A general protocol for synthesizing ofloxacin derivatives involves the following key steps:

  • Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal cyclization of the resulting intermediate to form the quinolone ring.

  • Hydrolysis: Saponification of the ester to the carboxylic acid.

  • N-Alkylation/Arylation: Introduction of the desired substituent at the N-1 position.

  • Nucleophilic Aromatic Substitution: Introduction of the C-7 substituent, typically a piperazine derivative.

For the synthesis of ofloxacin, a key intermediate is (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, which is then reacted with N-methylpiperazine.[5]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35 ± 2°C for 16-20 hours.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[6]

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of compounds against these enzymes is typically assessed by measuring their effect on DNA supercoiling (for DNA gyrase) or decatenation (for topoisomerase IV).

DNA Gyrase Supercoiling Assay:

  • Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, ATP, and varying concentrations of the test compound in a suitable buffer.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

  • Quantification: The amount of supercoiled DNA is quantified using densitometry to determine the concentration of the compound that inhibits the enzyme activity by 50% (IC50).

Visualizing the Mechanism and Workflow

G Mechanism of D-Ofloxacin Action cluster_cell Bacterial Cell d_ofloxacin D-Ofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) d_ofloxacin->dna_gyrase Inhibits topo_iv Topoisomerase IV d_ofloxacin->topo_iv Inhibits dna Bacterial DNA dna_gyrase->dna Relaxes supercoils cell_death Cell Death dna_gyrase->cell_death Inhibition leads to topo_iv->dna Decatenates daughter chromosomes topo_iv->cell_death Inhibition leads to replication_fork Replication Fork dna->replication_fork Replication

Caption: Mechanism of D-Ofloxacin's antibacterial action.

G D-Ofloxacin SAR Study Workflow start Define Research Objective (e.g., improve activity) synthesis Synthesis of D-Ofloxacin Analogs start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification mic_testing In Vitro Antibacterial Assay (MIC Determination) purification->mic_testing enzyme_assay Target Enzyme Inhibition Assay (DNA Gyrase, Topo IV) purification->enzyme_assay data_analysis Data Analysis & SAR Determination mic_testing->data_analysis enzyme_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Process end Identify Candidate for Further Development lead_optimization->end

Caption: A typical workflow for D-Ofloxacin SAR studies.

Conclusion

The structure-activity relationship of D-Ofloxacin is a clear demonstration of the importance of stereochemistry in drug design. While the racemic mixture of ofloxacin has been a clinically useful antibiotic, the antibacterial activity is overwhelmingly attributed to the S-(-)-enantiomer, levofloxacin. D-Ofloxacin exhibits significantly weaker antibacterial and enzyme-inhibitory activity. This understanding is crucial for the rational design of new quinolone antibiotics with improved potency and selectivity. Future research in this area may focus on the synthesis of novel analogs with modifications at key positions of the quinolone scaffold, while maintaining the optimal stereochemistry for enhanced interaction with bacterial topoisomerases.

References

An In-depth Technical Guide: The In Vitro Antibacterial Spectrum of D-Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stereochemistry in Ofloxacin's Activity

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely recognized for its efficacy against a range of bacterial pathogens.[1][2] Structurally, ofloxacin is a racemic mixture, meaning it is composed of equal parts of two stereoisomers: the dextrorotatory R-(+)-isomer, known as D-Ofloxacin, and the levorotatory S-(-)-isomer, known as L-Ofloxacin or, more commonly, Levofloxacin.[3][4]

The antibacterial potency of ofloxacin is almost entirely attributable to the L-isomer (Levofloxacin).[3] Extensive in vitro studies have demonstrated that L-Ofloxacin is significantly more active than its dextro-enantiomer. The S-isomer (Levofloxacin) has been shown to be 8 to 128 times more potent than the R-isomer (D-Ofloxacin) and approximately twice as active as the racemic mixture.[3][4] Consequently, D-Ofloxacin is considered the less active component of the racemate.

This guide provides a comprehensive overview of the in vitro antibacterial spectrum of D-Ofloxacin, presented in the context of its more active counterparts, L-Ofloxacin (Levofloxacin) and the racemic Ofloxacin, to offer a complete picture for research and development professionals.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Like other fluoroquinolones, ofloxacin's bactericidal effect is achieved by targeting essential bacterial enzymes responsible for DNA replication and repair.[5] The primary targets are two type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7][8]

  • DNA Gyrase: This enzyme is critical for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[5][8]

  • Topoisomerase IV: This enzyme's key function is to separate interlinked daughter DNA chromosomes following replication, enabling proper segregation into daughter cells.[5][8]

Ofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[8] This action leads to a cascade of events, including the cessation of DNA replication and the accumulation of DNA damage, which ultimately results in rapid bacterial cell death.[5] The differential activity between the D- and L-isomers is attributed to the stereospecific fit and binding affinity to these target enzymes.

cluster_drug D-Ofloxacin cluster_targets Bacterial Enzymes cluster_process Cellular Processes cluster_outcome Result D_Ofloxacin D-Ofloxacin DNA_Gyrase DNA Gyrase D_Ofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV D_Ofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication, Transcription & Repair DNA_Gyrase->DNA_Replication Blocks Topo_IV->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of D-Ofloxacin targeting bacterial topoisomerases.

Data Presentation: In Vitro Antibacterial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Ofloxacin and its isomers against a range of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] Due to the scarcity of direct MIC data for D-Ofloxacin, its activity is often presented relative to L-Ofloxacin.

Table 1: In Vitro Activity Against Gram-Positive Bacteria

Bacterial SpeciesStrainOfloxacin MIC (µg/mL)Levofloxacin (L-Ofloxacin) MIC (µg/mL)D-Ofloxacin Activity Note
Staphylococcus aureus (Methicillin-Susceptible)ATCC 292130.12 - 0.5[3][9]-Levofloxacin is 2-4 times more active than Ciprofloxacin against S. aureus.[10]
Staphylococcus aureus (Methicillin-Resistant)Clinical IsolatesMIC90: 2.0[11]-D-Ofloxacin is significantly less active.
Coagulase-Negative StaphylococciClinical Isolates--Levofloxacin is 2-8 times more active than Ciprofloxacin against these strains.[10]
Streptococcus pneumoniaeClinical Isolates-MIC90: 1.0 - 2.0[10]Levofloxacin is generally twice as active as Ofloxacin.[12]
Streptococcus pyogenesClinical Isolates-MIC90: 0.5[13]D-Ofloxacin is significantly less active.
Enterococcus faecalisATCC 292121.0 - 4.0[9]-Resistance to Levofloxacin is infrequent in vancomycin-susceptible strains.[12]
Enterococcus faeciumClinical IsolatesMIC90: 8.0[11]-Resistance is more common in vancomycin-resistant strains.[12]

Table 2: In Vitro Activity Against Gram-Negative Bacteria

Bacterial SpeciesStrainOfloxacin MIC (µg/mL)Levofloxacin (L-Ofloxacin) MIC (µg/mL)D-Ofloxacin Activity Note
Escherichia coliATCC 259220.03 - 0.06[3][9]-Levofloxacin is generally as active or up to 4x more active than Ofloxacin.[10]
Enterobacteriaceae (general)Clinical Isolates0.05 - 3.12[14][15]MIC90: ≤ 1.0[13]The S-isomer is 8 to 128 times more potent than the R-isomer.[3]
Pseudomonas aeruginosaATCC 278531.0 - 4.0[9]-Ofloxacin inhibited 80% of tested strains at 3.12 µg/mL.[14][15]
Acinetobacter spp.Clinical IsolatesMIC90: 3.12[14][15]-Levofloxacin is 2-8 times more active than Ciprofloxacin against these strains.[10]
Haemophilus influenzaeClinical IsolatesHighly Active[16]-D-Ofloxacin is significantly less active.
Neisseria spp.Clinical IsolatesHighly Active[16]-D-Ofloxacin is significantly less active.
Bacteroides fragilisClinical Isolates-4.0[13]D-Ofloxacin is significantly less active.

Experimental Protocols: MIC Determination

The determination of a compound's antibacterial activity relies on standardized and reproducible experimental protocols.[3] The two most common methods for determining the Minimum Inhibitory Concentration (MIC) are the broth microdilution and agar dilution methods.[17]

Broth Microdilution Method

This technique is widely used to determine the MIC of an antimicrobial agent in a liquid growth medium.[3]

Protocol:

  • Preparation of Materials: Aseptic 96-well microtiter plates, appropriate growth medium (e.g., Mueller-Hinton Broth), a standardized bacterial inoculum (adjusted to approximately 5 x 10^5 CFU/mL), and a stock solution of the antimicrobial agent are required.[3][18]

  • Serial Dilution: A two-fold serial dilution of the antimicrobial agent is performed across the wells of the microtiter plate using the growth medium, creating a gradient of drug concentrations.[3]

  • Inoculation: Each well (except for sterility controls) is inoculated with the standardized suspension of the test microorganism.[3]

  • Incubation: The microtiter plate is incubated under appropriate conditions, typically at 35-37°C for 18-24 hours.[3][18]

  • Determination of MIC: Following incubation, the wells are visually inspected for turbidity (a sign of bacterial growth). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[3] Results can also be quantified using a spectrophotometer to measure optical density.[3]

start Start prep_dilution Prepare 2-Fold Serial Dilution of D-Ofloxacin start->prep_dilution inoculate Inoculate Microtiter Plate Wells prep_dilution->inoculate prep_inoculum Standardize Bacterial Inoculum (5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Observe for Turbidity incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Agar Dilution Method

Considered a gold standard for susceptibility testing, this method involves incorporating the antimicrobial agent directly into the agar medium.[17]

Protocol:

  • Plate Preparation: A series of Mueller-Hinton agar plates are prepared, each containing a specific, decreasing concentration of the antimicrobial agent. A growth control plate with no agent is also prepared.[17]

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a specific density, often 1 x 10^4 CFU per spot.[18]

  • Inoculation: A small, fixed volume of the standardized inoculum is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.[18]

  • Determination of MIC: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits any visible growth on the agar surface.[17]

Summary and Conclusion

The in vitro antibacterial profile of D-Ofloxacin demonstrates broad-spectrum activity, but its potency is markedly inferior to that of its stereoisomer, L-Ofloxacin (Levofloxacin). The antibacterial efficacy of racemic ofloxacin is predominantly driven by the L-isomer, which can be up to 128 times more active than the D-isomer against various bacterial strains.[3][4] This significant difference in activity underscores the critical importance of stereochemistry in drug design and development. For researchers and drug development professionals, understanding this disparity is essential for interpreting susceptibility data, designing new fluoroquinolone derivatives, and optimizing therapeutic strategies. While D-Ofloxacin contributes to the overall composition of the racemic drug, its role in the direct bactericidal effect is minimal compared to its levorotatory counterpart.

References

Methodological & Application

Application Note: Chiral Separation of Ofloxacin Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ofloxacin is a synthetic fluoroquinolone antibacterial agent that exists as a racemic mixture of two enantiomers, the S-(-)-enantiomer (levofloxacin) and the R-(+)-enantiomer. The antibacterial activity of levofloxacin is significantly higher, ranging from 8 to 128 times more potent than its R-(+)-counterpart, which may be associated with adverse effects.[1][2] Consequently, the accurate separation and quantification of ofloxacin enantiomers are crucial for pharmaceutical quality control, pharmacokinetic studies, and clinical applications. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) or a chiral mobile phase additive is the most prevalent and effective technique for this purpose.[3][4] This application note details various validated HPLC methods for the successful chiral separation of ofloxacin enantiomers.

Quantitative Data Summary

The following table summarizes the key performance parameters of different HPLC methods for the chiral separation of ofloxacin enantiomers, providing a comparative overview of their efficacy.

MethodChiral Stationary Phase (CSP) / MethodMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Separation Factor (α)Reference
1Chiralcel® OD-HHexane:Ethanol:Acetic Acid (60:40:0.1, v/v/v)0.5UV, 294 nm2.431.15[5]
2Chiralcel® OD-HHexane:Ethanol:Methanol:Acetic Acid:Diethylamine (70:20:10:0.45:0.05, v/v/v/v/v)-FluorescenceBaseline resolved-[6][7]
3Chemically Immobilized β-Cyclodextrin DerivativeAcetonitrile:Triethylammonium Acetate (TEAA) (85:15, v/v)3.0-Up to 6.574-[1]
4(R, R)-Whelk-O-250 mM Potassium Dihydrogen Phosphate (pH 2.6):Methanol (60:40, v/v)1.8Diode Array Detector (240-260 nm)--[8]
5C18 (Chiral Ligand-Exchange)Methanol:Water with 5 mM Copper Sulfate and 10 mM L-isoleucine--3.54-[9]

Experimental Protocols

This section provides detailed methodologies for the HPLC-based chiral separation of ofloxacin enantiomers.

Method 1: Chiral Separation using Chiralcel® OD-H CSP

This protocol is based on the use of a polysaccharide-based chiral stationary phase, which is widely effective for the resolution of various racemic compounds.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm)

  • Racemic ofloxacin standard

  • HPLC grade hexane, ethanol, and glacial acetic acid

2. Chromatographic Conditions:

  • Mobile Phase: Hexane:Ethanol:Acetic Acid (60:40:0.1, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 294 nm

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic ofloxacin in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 10 µg/mL using the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared ofloxacin standard solution.

  • Record the chromatogram and determine the retention times for the two enantiomers.

  • Calculate the resolution (Rs) and separation factor (α) to assess the separation performance.

Method 2: Chiral Separation using a Cyclodextrin-Based CSP

This method utilizes a chemically immobilized β-cyclodextrin derivative as the chiral stationary phase, offering excellent enantioseparation capabilities.[1]

1. Instrumentation and Materials:

  • HPLC system

  • Chemically immobilized β-cyclodextrin derivative CSP column (250 x 4.6 mm i.d.)

  • Racemic ofloxacin

  • HPLC grade acetonitrile and triethylammonium acetate (TEAA) buffer

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:TEAA buffer (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV (wavelength not specified in the provided context)

  • Injection Volume: Dependent on concentration, for semi-preparative scale, 5 mL of 7.6 mg was used.[1]

3. Sample Preparation:

  • Prepare the TEAA buffer solution.

  • Dissolve racemic ofloxacin in the mobile phase to the desired concentration.

  • Filter the solution through a suitable membrane filter.

4. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is obtained.

  • Inject the ofloxacin solution.

  • Monitor the separation and record the chromatogram.

  • This method has been shown to achieve a high resolution of up to 6.574.[1]

Method 3: Chiral Ligand-Exchange Chromatography

This protocol employs a conventional C18 column and a chiral mobile phase additive to achieve enantioseparation through the formation of transient diastereomeric complexes.

1. Instrumentation and Materials:

  • HPLC system with a UV or fluorescence detector

  • Standard C18 column

  • Racemic ofloxacin

  • HPLC grade methanol and water

  • Copper (II) sulfate and L-isoleucine

2. Chromatographic Conditions:

  • Mobile Phase: Methanol-water mixture containing 5 mmol/L copper sulfate and 10 mmol/L L-isoleucine.[9] The optimal ratio of methanol to water should be determined empirically.

  • Flow Rate: To be optimized (typically 0.8 - 1.2 mL/min).

  • Column Temperature: Low temperature is beneficial for this enthalpically driven separation.[9]

  • Detection: To be optimized based on detector sensitivity.

3. Sample Preparation:

  • Prepare the chiral mobile phase by dissolving the specified amounts of copper sulfate and L-isoleucine in the methanol-water mixture.

  • Prepare a stock solution of racemic ofloxacin in the mobile phase.

  • Dilute to a suitable working concentration.

4. Procedure:

  • Equilibrate the C18 column with the chiral mobile phase.

  • Inject the sample and run the analysis.

  • This method has demonstrated good enantioseparation for ofloxacin and its related impurities.[9]

Visualizations

The following diagrams illustrate the experimental workflow and the key factors influencing the chiral separation of ofloxacin enantiomers.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep Sample Preparation (Dissolve & Dilute Ofloxacin) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Select & Mix Solvents) Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Chiral Separation in Column Injection->Separation Detection Detection (UV/Fluorescence) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Generate Report (Rs, α, Purity) Quantification->Report

Caption: General workflow for the chiral HPLC separation of ofloxacin.

G ChiralSep Chiral Separation of Ofloxacin CSP Chiral Stationary Phase (e.g., Polysaccharide, Cyclodextrin) CSP->ChiralSep MobilePhase Mobile Phase Composition (Solvents, Additives, pH) MobilePhase->ChiralSep Temp Column Temperature Temp->ChiralSep FlowRate Flow Rate FlowRate->ChiralSep

Caption: Key parameters influencing the chiral separation of ofloxacin.

References

Application Note: Development and Validation of a Stability-Indicating Analytical Method for D-Ofloxacin (Levofloxacin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ofloxacin, the levorotatory isomer of Ofloxacin, known as Levofloxacin, is a third-generation fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. Accurate and reliable analytical methods are crucial for the quantitative determination of Levofloxacin in bulk drug and pharmaceutical dosage forms, as well as for assessing its stability.

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of D-Ofloxacin. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quality control and stability studies.[2][3] A stability-indicating method is critical as it can resolve the active pharmaceutical ingredient (API) from its degradation products, ensuring an accurate assessment of the drug's stability under various environmental conditions.[4]

Analytical Method

A stability-indicating RP-HPLC method was developed to separate D-Ofloxacin from its potential degradation products.

2.1. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterRecommended Value
Column C18 (e.g., Cosmosil C18, 250mm x 4.6mm, 5µm)[2]
Mobile Phase Buffer and Methanol (68:32 v/v)[2]
Buffer: 0.025M Sodium Dihydrogen Orthophosphate Dihydrate with 0.5% v/v Triethylamine, pH adjusted to 6.0[3]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 294 nm[3]
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25°C)
Retention Time Approximately 11.20 min[5]

Table 1: Optimized Chromatographic Conditions

Method Validation

The developed analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[2][3] The validation parameters are summarized in Table 2.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from placebo, impurities, or degradation products at the retention time of the analyte. Peak purity angle < peak purity threshold.[2]The method is specific and stability-indicating.
Linearity (Correlation Coefficient, r²) r² ≥ 0.999≥ 0.999
Range 50-150% of the target concentrationTypically 2-16 µg/mL[6]
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 99.8%[3]
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%< 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.015 µg/mL[2]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.046 µg/mL[2]
Robustness % RSD ≤ 2.0% for minor changes in method parameters (e.g., flow rate, pH, mobile phase composition).[7]The method is robust.

Table 2: Summary of Method Validation Parameters

Experimental Protocols

4.1. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the buffer solution by dissolving the required amount of sodium dihydrogen orthophosphate dihydrate and triethylamine in HPLC grade water and adjust the pH to 6.0. Mix the buffer and methanol in the specified ratio, filter through a 0.45 µm membrane filter, and degas.[2][3]

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of D-Ofloxacin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations within the linear range (e.g., 2, 4, 8, 12, 16 µg/mL).[6]

  • Sample Preparation (for Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of D-Ofloxacin and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute the filtrate with the mobile phase to a concentration within the calibration range.

4.2. System Suitability

Before starting the analysis, equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (% RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.

4.3. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on the D-Ofloxacin bulk drug.[3][7] The drug was subjected to the following stress conditions:

  • Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug to UV light (254 nm) and visible light for an extended period.

The stressed samples were then diluted with the mobile phase to a suitable concentration and analyzed using the developed HPLC method. Significant degradation was observed under oxidative and acidic conditions, with minor to no degradation under other stress conditions.[3]

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Analysis p1 Prepare Mobile Phase h1 System Equilibration p1->h1 v1 Specificity (Forced Degradation) p2 Prepare Standard Solutions h3 Inject Standards & Samples p2->h3 p3 Prepare Sample Solutions p3->h3 h2 System Suitability Test h1->h2 h2->h3 h4 Data Acquisition h3->h4 v2 Linearity & Range v3 Accuracy & Precision v4 LOD & LOQ v5 Robustness r1 Quantification of D-Ofloxacin h4->r1 r2 Assessment of Stability v1->r2

Caption: Experimental workflow for D-Ofloxacin analysis.

forced_degradation_pathway cluster_stress Stress Conditions drug D-Ofloxacin (Levofloxacin) acid Acid Hydrolysis drug->acid base Base Hydrolysis drug->base oxidation Oxidation drug->oxidation thermal Thermal drug->thermal photo Photolytic drug->photo degradation_products Degradation Products acid->degradation_products stable Stable/Minor Degradation base->stable oxidation->degradation_products thermal->stable photo->stable

Caption: Forced degradation pathways of D-Ofloxacin.

Conclusion

The developed RP-HPLC method is simple, accurate, precise, and specific for the determination of D-Ofloxacin (Levofloxacin) in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and its stability-indicating capability has been demonstrated through forced degradation studies. This analytical method is suitable for routine quality control analysis and for the assessment of the stability of D-Ofloxacin.

References

Application Notes and Protocols for the Quantification of D-Ofloxacin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of D-Ofloxacin in human plasma and urine. The protocols described herein are based on established and validated analytical techniques, ensuring high sensitivity, specificity, and reproducibility for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Overview of Analytical Methods

The quantification of D-Ofloxacin in biological matrices is commonly achieved using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with different detectors and spectrofluorimetry are among the most prevalent methods.

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique. When combined with UV or fluorescence detectors, it offers good sensitivity and selectivity. For even higher sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1][2]

  • Spectrofluorimetry: This method is based on the native fluorescence of the ofloxacin molecule and offers a simple, rapid, and sensitive alternative for its determination in samples like urine.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the key validation parameters for the quantification of Ofloxacin using different analytical methods.

Table 1: HPLC Method Validation Parameters

ParameterPlasmaUrineReference
Linearity Range 0.078 - 20 µg/mL (LC-MS/MS)[1]50 - 2000 ng/mL[7]
25 - 4000 ng/mL (HPLC-FLD)[8]
4 - 500 ng/mL (HPLC-MS)
Limit of Detection (LOD) 10 ng/mL (HPLC-UV)[9]8.4 ng/mL (Spectrofluorimetry)[3]
0.023 µg/mL (HPLC-UV)[10]
1.31 ng/mL (HPLC-MS)
Limit of Quantification (LOQ) 25 ng/mL (HPLC-UV)[9]13.9 ng/mL (Spectrofluorimetry)[3]
4 ng/mL (HPLC-MS)
Accuracy (% Recovery) 97.6 - 92.9%[11]100% (Solid-phase spectrofluorimetry)[12]
>70%[1]
Precision (% RSD) < 7% (Intra-day & Inter-day)[1]< 2%[11]
< 4.9% (Intra-day), < 3.7% (Inter-day)[8]

Table 2: Spectrofluorimetric Method Validation Parameters

ParameterUrineReference
Linearity Range 40 - 320 ng/mL[3]
10 - 1,000 ng/mL[4][5][6]
Limit of Detection (LOD) 8.4 ng/mL[3]
2.1 ng/mL[4]
Limit of Quantification (LOQ) 13.9 ng/mL[3]
6.9 ng/mL[4]
Accuracy (% Recovery) ~100%[12]
Precision (% RSD) 1.1%[12]

Experimental Protocols

This section provides detailed protocols for sample preparation and analysis.

Sample Preparation

Proper sample preparation is crucial to remove interfering substances and concentrate the analyte.[13] The choice of method depends on the sample matrix and the analytical technique used.[13]

Protocol 1: Protein Precipitation for Plasma Samples

This is a simple and rapid method for removing proteins from biological fluids.[1][13]

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 400 µL of cold acetonitrile (precipitating agent).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing D-Ofloxacin.

  • The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.

G Protein Precipitation Workflow plasma Plasma Sample (200 µL) add_acn Add Acetonitrile (400 µL) plasma->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Inject into HPLC or Evaporate & Reconstitute supernatant->analysis

Caption: Protein Precipitation Workflow for Plasma Samples.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma and Urine Samples

SPE is a versatile and selective method for isolating and concentrating analytes.[13]

Materials:

  • SPE Cartridges (e.g., C18)

  • Methanol (conditioning solvent)

  • Deionized water (equilibration solvent)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge.

  • Sample Loading: Load the plasma or urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained D-Ofloxacin with 1 mL of the elution solvent.

  • The eluate can be directly injected into the HPLC system or evaporated and reconstituted.

G Solid-Phase Extraction Workflow start SPE Cartridge condition Condition with Methanol start->condition equilibrate Equilibrate with Water condition->equilibrate load Load Sample (Plasma/Urine) equilibrate->load wash Wash with Water load->wash elute Elute with Organic Solvent wash->elute analysis Analyze Eluate elute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

Analytical Methods

Protocol 3: HPLC-UV Method

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[11]

  • Mobile Phase: 0.02 M potassium dihydrogen phosphate buffer: methanol: acetonitrile (75:15:10 v/v), pH adjusted to 3.2[11]

  • Flow Rate: 1.0 mL/min[11]

  • Detection Wavelength: 294 nm[11]

  • Injection Volume: 20 µL

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample extract.

  • Record the chromatogram and quantify the D-Ofloxacin peak based on the retention time and peak area by comparing it with a standard calibration curve. The retention time for Ofloxacin is approximately 4.3 minutes under these conditions.[11]

G HPLC-UV Analysis Workflow sample Prepared Sample Extract hplc HPLC System (C18 Column, Mobile Phase) sample->hplc injection Inject Sample (20 µL) hplc->injection separation Chromatographic Separation (1.0 mL/min) injection->separation detection UV Detection (294 nm) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: HPLC-UV Analysis Workflow.

Protocol 4: LC-MS/MS Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation:

  • LC-MS/MS system

  • Column: Luna 5 µm PFP (50 x 2 mm)[1]

  • Mobile Phase: Acetonitrile and water containing 0.1% formic acid (50:50, v/v)[1]

  • Flow Rate: 400 µL/min[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Internal Standard: Gatifloxacin[1]

Procedure:

  • Prepare the mobile phase and equilibrate the LC-MS/MS system.

  • Inject the prepared sample extract.

  • Monitor the specific mass transitions for D-Ofloxacin and the internal standard.

  • Quantify D-Ofloxacin using the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.

Protocol 5: Spectrofluorimetric Method for Urine

This method is suitable for the direct determination of D-Ofloxacin in urine samples.

Instrumentation:

  • Spectrofluorometer

Procedure:

  • Dilute the urine sample with a pH 7.2 sodium dihydrogen phosphate buffer.[3]

  • Measure the fluorescence intensity at an excitation wavelength of 333 nm and an emission wavelength of 460 nm.[3]

  • For improved selectivity, a first derivative matrix isopotential synchronous fluorescence spectrometry (MISF) can be employed.[3]

  • Quantify the concentration of D-Ofloxacin using a calibration curve prepared with standard solutions.

Method Validation

All analytical methods must be validated according to ICH guidelines to ensure their reliability.[11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

References

Application Notes and Protocols for D-Ofloxacin Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for determining the antibacterial susceptibility of bacteria to ofloxacin using the Minimum Inhibitory Concentration (MIC) and disk diffusion methods. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

A Note on D-Ofloxacin: Ofloxacin is a racemic mixture containing two isomers: the levorotatory L-isomer (levofloxacin) and the dextrorotatory D-isomer. The antibacterial activity of ofloxacin is primarily attributed to the L-isomer, levofloxacin. Standardized antibacterial susceptibility testing protocols as established by bodies like CLSI and EUCAST are designed for ofloxacin (the racemic mixture) and levofloxacin. The D-isomer is significantly less active and is not routinely tested in clinical microbiology. Therefore, the following protocols and interpretive criteria pertain to ofloxacin .

The clinical use and routine testing of ofloxacin have declined in recent years, with a preference for more potent fluoroquinolones like levofloxacin. Consequently, clinical breakpoints for ofloxacin are limited in the latest guidelines. For instance, EUCAST has removed ofloxacin breakpoints for systemic infections caused by Staphylococcus spp. as of 2024.[1] Researchers should consult the latest versions of CLSI M100 and EUCAST breakpoint tables for the most current recommendations.

Data Summary

Quality Control (QC) Ranges

Performing quality control with known bacterial strains is essential for ensuring the accuracy and reproducibility of susceptibility testing. The following tables summarize the acceptable QC ranges for ofloxacin.

Table 1: Quality Control Ranges for Ofloxacin MIC Testing

Quality Control StrainMIC Range (µg/mL) - CLSIMIC Range (µg/mL) - EUCAST
Escherichia coli ATCC® 259220.03 - 0.120.016 - 0.125
Staphylococcus aureus ATCC® 292130.12 - 0.50.12 - 0.5
Pseudomonas aeruginosa ATCC® 278531 - 40.5 - 4
Enterococcus faecalis ATCC® 292121 - 41 - 4
Neisseria gonorrhoeae ATCC® 492260.008 - 0.03Not specified

Data sourced from CLSI and EUCAST documentation. Specific document versions should always be consulted for the most current ranges.

Table 2: Quality Control Zone Diameter Ranges for Ofloxacin Disk Diffusion Testing (5 µg disk)

Quality Control StrainZone Diameter Range (mm) - CLSIZone Diameter Range (mm) - EUCAST
Escherichia coli ATCC® 2592229 - 3329 - 35
Staphylococcus aureus ATCC® 2592324 - 2822 - 27
Pseudomonas aeruginosa ATCC® 2785317 - 2120 - 26
Neisseria gonorrhoeae ATCC® 4922643 - 51Not specified

Data sourced from CLSI and EUCAST documentation. Specific document versions should always be consulted for the most current ranges.

Clinical Breakpoints

Clinical breakpoints are used to interpret susceptibility testing results and categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). As of the latest guidelines, ofloxacin breakpoints are limited. The following tables provide available breakpoints.

Table 3: EUCAST Clinical Breakpoints for Ofloxacin (Version 14.0, 2024)

Organism GroupMIC Breakpoint (mg/L)Disk Diffusion Zone Diameter (mm) (5 µg disk)
S ≤ R >
Enterobacterales (for uncomplicated UTI only)11
Staphylococcus spp.Breakpoints removed for systemic infectionsBreakpoints removed for systemic infections

EUCAST notes that for systemic infections with staphylococci, ofloxacin is inferior to other fluoroquinolones. Refer to tables for topical agents for other uses.[1]

Table 4: Historical CLSI Breakpoints for Ofloxacin (Consult latest M100 for current status)

Organism GroupMIC Breakpoint (µg/mL)Disk Diffusion Zone Diameter (mm) (5 µg disk)
S ≤ I
Enterobacterales24
Staphylococcus spp.24
Pseudomonas aeruginosa24
Enterococcus spp.24
Neisseria gonorrhoeae0.25-

Note: These breakpoints are based on older CLSI documents and may have been revised or removed. The latest CLSI M100 document should be consulted for current interpretive criteria.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Testing - Broth Microdilution Method

This protocol outlines the determination of the MIC of ofloxacin using the broth microdilution method as standardized by CLSI.

1. Materials:

  • Ofloxacin analytical standard
  • Sterile 96-well microtiter plates
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Bacterial inoculum standardized to a 0.5 McFarland standard
  • Sterile diluents (e.g., sterile water, DMSO for stock solution)
  • Multichannel pipettes and sterile tips
  • Incubator (35°C ± 2°C)

2. Preparation of Ofloxacin Stock and Working Solutions:

  • Prepare a stock solution of ofloxacin in a suitable solvent at a high concentration (e.g., 1280 µg/mL).
  • Perform serial twofold dilutions of the ofloxacin working solution in CAMHB to achieve the desired final concentrations in the microtiter plate (e.g., ranging from 16 µg/mL to 0.015 µg/mL).

3. Inoculum Preparation:

  • From a pure culture of the test organism grown on a non-selective agar plate for 18-24 hours, select 3-5 well-isolated colonies.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Plate Inoculation:

  • Add 50 µL of the appropriate ofloxacin dilution to each well of the 96-well plate.
  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
  • Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.

5. Incubation:

  • Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

6. Reading and Interpreting Results:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).
  • The MIC is the lowest concentration of ofloxacin that completely inhibits visible growth of the organism.
  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.
  • Interpret the MIC value according to the clinical breakpoint tables (see Tables 3 and 4).

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

This protocol describes the Kirby-Bauer disk diffusion method for determining the susceptibility of bacteria to ofloxacin.

1. Materials:

  • 5 µg ofloxacin paper disks
  • Mueller-Hinton Agar (MHA) plates (4 mm depth)
  • Bacterial inoculum standardized to a 0.5 McFarland standard
  • Sterile cotton swabs
  • Incubator (35°C ± 2°C)
  • Ruler or caliper for measuring zone diameters

2. Inoculum Preparation:

  • Prepare the bacterial inoculum as described in step 3 of the MIC protocol to match a 0.5 McFarland standard.

3. Plate Inoculation:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
  • Remove excess fluid by pressing the swab against the inside of the tube.
  • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.

4. Application of Ofloxacin Disks:

  • Aseptically apply a 5 µg ofloxacin disk to the surface of the inoculated MHA plate.
  • Gently press the disk with sterile forceps to ensure complete contact with the agar.
  • Do not move the disk once it has been placed.

5. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours (up to 24 hours for Staphylococcus spp.).

6. Reading and Interpreting Results:

  • After incubation, measure the diameter of the zone of complete growth inhibition around the ofloxacin disk to the nearest millimeter.
  • Read the plate from the back, against a dark background, with reflected light.
  • Interpret the zone diameter according to the clinical breakpoint tables (see Tables 3 and 4).

Visualizations

MIC_Workflow prep_colonies Select 3-5 colonies from pure culture prep_suspension Suspend in saline to 0.5 McFarland turbidity prep_colonies->prep_suspension dilute_inoculum Dilute suspension in CAMHB to ~5x10^5 CFU/mL prep_suspension->dilute_inoculum add_inoculum Add 50 µL of diluted inoculum to each well dilute_inoculum->add_inoculum prep_ofloxacin Prepare serial twofold dilutions of Ofloxacin in CAMHB dispense_drug Dispense 50 µL of Ofloxacin dilutions into 96-well plate prep_ofloxacin->dispense_drug dispense_drug->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Visually inspect for turbidity and determine MIC incubate->read_mic interpret Interpret MIC using CLSI/EUCAST breakpoints read_mic->interpret

Caption: Workflow for MIC determination by broth microdilution.

Disk_Diffusion_Workflow prep_colonies Select 3-5 colonies from pure culture prep_suspension Suspend in saline to 0.5 McFarland turbidity prep_colonies->prep_suspension inoculate_plate Swab inoculum onto Mueller-Hinton Agar plate for confluent growth prep_suspension->inoculate_plate dry_plate Allow plate to dry for 3-15 minutes inoculate_plate->dry_plate apply_disk Aseptically apply 5 µg Ofloxacin disk dry_plate->apply_disk incubate Invert and incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure zone of inhibition diameter in mm incubate->measure_zone interpret Interpret zone size using CLSI/EUCAST breakpoints measure_zone->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion method.

References

Application Notes and Protocols for In Vivo Animal Models for D-Ofloxacin Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ofloxacin is a synthetic fluoroquinolone antibiotic that has been widely used to treat a variety of bacterial infections. It is a racemic mixture, meaning it is composed of equal amounts of two stereoisomers: levofloxacin (the L-isomer) and dextrofloxacin (the D-isomer). The antibacterial activity of ofloxacin is primarily attributed to levofloxacin, which is often prescribed as a standalone antibiotic.[1] The D-isomer, D-Ofloxacin, has been shown to have significantly less antibacterial activity.[2][3]

These application notes provide an overview of in vivo animal models relevant to the study of fluoroquinolones and detail protocols that have been used to assess the efficacy of ofloxacin. Due to the limited in vivo efficacy of D-Ofloxacin, specific data for this isomer is scarce. The presented data will primarily focus on ofloxacin and its active isomer, levofloxacin, to provide a relevant framework for researchers.

In Vitro Activity of D-Ofloxacin

In vitro studies consistently demonstrate that D-Ofloxacin has poor antibacterial activity compared to levofloxacin and the racemic ofloxacin. This is a critical consideration when designing in vivo efficacy studies, as the low potency of D-Ofloxacin may necessitate very high concentrations to achieve a therapeutic effect, which may not be achievable or relevant in a clinical context.

Table 1: Comparative In Vitro Activity of Ofloxacin Isomers against Streptococcus pneumoniae

IsomerMinimum Inhibitory Concentration (MIC) Range (mg/L)
Levofloxacin0.5
Ofloxacin0.5-1
D-Ofloxacin Not specified, but noted to be the least bactericidal[2]

Data adapted from a study comparing the bactericidal activity of different quinolones against Streptococcus pneumoniae.[2]

Murine Systemic Infection Model for Salmonella typhimurium Efficacy

This model is used to evaluate the efficacy of antimicrobial agents in treating systemic infections. Mice are infected with a lethal dose of Salmonella typhimurium, and the efficacy of the antibiotic is measured by survival rates and reduction in bacterial load in organs like the liver and spleen.

Experimental Protocol

1. Bacterial Strain and Culture Preparation:

  • Strain: Salmonella typhimurium (a suitable virulent strain).

  • Culture: Inoculate a single colony into Luria-Bertani (LB) broth and incubate overnight at 37°C. Prepare a stationary phase culture and dilute in Hank's Balanced Salt Solution (HBSS) to the desired concentration for infection.[4]

2. Animal Model:

  • Species: Mice (e.g., C57BL/6).[4]

  • Pre-treatment (optional for some protocols): To enhance susceptibility, mice can be pre-treated with streptomycin (7.5 mg in 100 µl HBSS) via oral gavage 20-24 hours prior to infection.[4]

3. Infection:

  • Administer approximately 1 x 10⁶ to 1 x 10⁸ colony-forming units (CFUs) of S. typhimurium in 100 µl of HBSS to each mouse via oral gavage.[4]

4. Antibiotic Treatment:

  • Initiate treatment at a specified time post-infection (e.g., 2 hours).

  • Administer ofloxacin orally at various doses (e.g., 10, 50, or 100 mg/kg) once daily for a specified duration (e.g., seven days).[5]

5. Efficacy Endpoints:

  • Survival: Monitor and record survival daily for a predefined period (e.g., 21 days).

  • Bacterial Load: At the end of the treatment period, euthanize a subset of mice. Aseptically harvest the liver and spleen, homogenize the tissues, and perform serial dilutions to determine the bacterial load (CFU/g of tissue) by plating on appropriate agar.[5]

Efficacy Data for Ofloxacin

Table 2: Efficacy of Ofloxacin in a Murine Salmonella typhimurium Infection Model

Treatment GroupDose (mg/kg, p.o.)Mean Survival Time (days)Bacterial Load Reduction (Liver & Spleen)
Control (untreated)-4.1-
Ofloxacin10Not specifiedNot specified
Ofloxacin25Not specifiedSignificant reduction (P < 0.02)
Ofloxacin50Not specifiedNot specified
Ofloxacin10020.1Significant reduction (P < 0.02)
Ciprofloxacin10014.9Not specified
Ampicillin1009.9Not specified
Chloramphenicol1008.4Not specified

Data from a study evaluating ofloxacin in a Salmonella typhimurium infection in mice.[5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoints Efficacy Assessment bact_prep Prepare S. typhimurium Inoculum infect Infect Mice with S. typhimurium (Oral Gavage) bact_prep->infect animal_prep Acclimatize Mice animal_prep->infect treat Administer D-Ofloxacin / Ofloxacin / Control infect->treat survival Monitor Survival treat->survival bact_load Determine Bacterial Load in Liver and Spleen treat->bact_load

Caption: Workflow for the murine systemic infection model.

Murine Skin and Soft Tissue Infection (SSTI) Model for Staphylococcus aureus Efficacy

This model is used to assess the efficacy of antibiotics against localized skin infections, such as abscesses, caused by Staphylococcus aureus.

Experimental Protocol

1. Bacterial Strain and Culture Preparation:

  • Strain: Staphylococcus aureus (e.g., USA300/MRSA).[6]

  • Culture: Grow S. aureus in Tryptic Soy Broth (TSB) to mid-logarithmic phase (OD600 ≈ 0.5). Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend to the desired concentration (e.g., 2 x 10⁷ CFU/100 µl).[6][7]

2. Animal Model:

  • Species: Mice (e.g., BALB/c or C57BL/6).[6][7]

  • Preparation: Anesthetize the mice and shave a small area on their dorsum.[6][7]

3. Infection:

  • Inject 100 µl of the S. aureus suspension (e.g., 2 x 10⁶ CFU) subcutaneously into the shaved area.[6]

4. Antibiotic Treatment:

  • Begin treatment at a specified time post-infection (e.g., 24 hours).

  • Administer ofloxacin via the desired route (e.g., oral or intraperitoneal) at various doses.

5. Efficacy Endpoints:

  • Lesion Size: Measure the diameter of the skin lesion or abscess daily.

  • Bacterial Load: At the end of the study, euthanize the animals and excise the infected skin tissue. Homogenize the tissue and perform serial dilutions to determine the bacterial count (CFU/g of tissue).[6][7]

  • Histopathology: The excised tissue can be fixed, sectioned, and stained to evaluate the inflammatory response and tissue damage.[7]

Efficacy Data for Ofloxacin

Note on D-Ofloxacin: In vivo efficacy data for D-Ofloxacin in a murine SSTI model is not present in the available literature. Given its poor activity against staphylococci, it is unlikely to be effective.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoints Efficacy Assessment bact_prep Prepare S. aureus Inoculum infect Subcutaneous Injection of S. aureus bact_prep->infect animal_prep Anesthetize and Shave Mice animal_prep->infect treat Administer D-Ofloxacin / Ofloxacin / Control infect->treat lesion Measure Lesion Size treat->lesion bact_load Determine Bacterial Load in Skin treat->bact_load histo Histopathological Analysis bact_load->histo

Caption: Workflow for the murine SSTI model.

Murine Pneumonia Model for Streptococcus pneumoniae Efficacy

This model is designed to evaluate the efficacy of antibiotics in treating bacterial pneumonia.

Experimental Protocol

1. Bacterial Strain and Culture Preparation:

  • Strain: Streptococcus pneumoniae (e.g., serotype 3 or D39).[10]

  • Culture: Grow the bacteria to mid-log phase in a suitable medium like Todd Hewitt Broth with yeast extract. Wash the bacteria in PBS and dilute to the desired concentration.[10]

2. Animal Model:

  • Species: Mice (e.g., C57BL/6).

  • Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).[10]

3. Infection:

  • Several methods can be used for intratracheal or intranasal inoculation.

    • Intratracheal: Make a midline incision to expose the trachea and directly inject a small volume (e.g., 30 µl) of the bacterial suspension (e.g., 50,000 CFUs).[10]

    • Oropharyngeal Aspiration: Place a 50 µl inoculum into the oropharynx of an anesthetized mouse, allowing for reflexive aspiration into the lungs.[11]

4. Antibiotic Treatment:

  • Initiate treatment at a specific time post-infection (e.g., 18 hours).

  • Administer ofloxacin subcutaneously or orally at specified doses (e.g., 50 or 100 mg/kg) every 12 hours for a set duration (e.g., 3 days).

5. Efficacy Endpoints:

  • Survival: Monitor and record survival rates over a defined period.

  • Bacterial Load: At specific time points, euthanize mice and harvest the lungs and spleen. Homogenize the tissues and plate serial dilutions to determine the bacterial load (CFU/g of tissue).[10]

Efficacy Data for Ofloxacin

Table 3: Efficacy of Ofloxacin in a Murine Streptococcus pneumoniae Pneumonia Model (Treatment initiated 18h post-infection)

Treatment GroupDose (mg/kg, s.c.)Maximum Cumulative Survival Rate
Control (untreated)-Not specified (low)
Ofloxacin50Not significantly different from control
Ofloxacin10067%
Ciprofloxacin50Not significantly different from control
Ciprofloxacin10050%

Data from a study comparing the efficacy of different fluoroquinolones in a murine pneumonia model.

Note on D-Ofloxacin: In vivo efficacy data for D-Ofloxacin in a murine pneumonia model is not available in the literature. Its poor in vitro activity against S. pneumoniae suggests it would not be effective.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoints Efficacy Assessment bact_prep Prepare S. pneumoniae Inoculum infect Intratracheal or Intranasal Inoculation bact_prep->infect animal_prep Anesthetize Mice animal_prep->infect treat Administer D-Ofloxacin / Ofloxacin / Control infect->treat survival Monitor Survival treat->survival bact_load Determine Bacterial Load in Lungs and Spleen treat->bact_load

References

D-Ofloxacin Cell-Based Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of D-Ofloxacin in cell-based assays. The information is intended to guide researchers in pharmacology, toxicology, and drug development in evaluating the cellular response to this fluoroquinolone antibiotic.

Introduction

D-Ofloxacin, the dextrorotatory isomer of Ofloxacin, is a synthetic fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] While effective against a broad spectrum of bacteria, investigating its potential cytotoxicity in mammalian cells is crucial for understanding its safety profile and exploring potential off-target effects. This document outlines standard cell-based assays to quantify D-Ofloxacin's impact on cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

The cytotoxic effects of D-Ofloxacin can be quantified and compared across different cell lines and experimental conditions. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of Ofloxacin in Various Cell Lines

Cell LineAssayExposure TimeIC50 (mg/mL)Citation
Human Corneal Epithelial Cells (HCE-T)MTT4 hours0.4 - 2.4[2]
Human Conjunctival Epithelial CellsMTT24 hours0.4 - 2.4[2]
Rat Bone Marrow Mesenchymal Stem CellsMTT48 hours> 0.224[3]

Table 2: Cytotoxicity of Ofloxacin in a Human Corneal Epithelial Cell Line

Ofloxacin Concentration (mg/mL)Exposure Time% Cell DeathCitation
Undiluted5 minutes90.9 ± 6.7[4]
Undiluted15 minutes89.6 ± 6.3[4]

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • D-Ofloxacin stock solution

  • Target cells (e.g., HeLa, A549, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of D-Ofloxacin in culture medium. Remove the old medium from the wells and add 100 µL of the D-Ofloxacin dilutions. Include untreated cells as a negative control and a vehicle control if a solvent is used to dissolve the drug.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture supernatant, which is an indicator of compromised cell membrane integrity.[6]

Materials:

  • D-Ofloxacin stock solution

  • Target cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, correcting for background and comparing to the maximum LDH release control.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • D-Ofloxacin stock solution

  • Target cells

  • 6-well cell culture plates

  • Annexin V-FITC and PI staining kit (commercially available)

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with D-Ofloxacin for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis seed_cells Seed Cells in Multi-well Plates incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h add_drug Add D-Ofloxacin to Cells incubate_24h->add_drug prep_drug Prepare D-Ofloxacin Dilutions prep_drug->add_drug incubate_exposure Incubate for Exposure Time (e.g., 24, 48, 72h) add_drug->incubate_exposure mtt_assay MTT Assay (Viability) incubate_exposure->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate_exposure->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubate_exposure->apoptosis_assay read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate calc_results Calculate % Viability/ % Cytotoxicity/ % Apoptosis read_plate->calc_results G d_ofloxacin D-Ofloxacin dna_damage DNA Damage / Topoisomerase Inhibition d_ofloxacin->dna_damage caspase8 Caspase-8 Activation d_ofloxacin->caspase8 Extrinsic-like Pathway p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 tbid tBid Formation caspase8->tbid caspase8->caspase3 tbid->mitochondrion apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for the Development of D-Ofloxacin Impurity Profiling Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ofloxacin is a synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product.[2] Impurity profiling, the identification and quantification of all potential impurities, is a mandatory step in the drug development and manufacturing process, guided by international regulatory bodies like the International Council for Harmonisation (ICH).[2][3] The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[4][5] Any impurity present at a level higher than 0.1% must be identified and characterized.[3] This document provides detailed application notes and protocols for the development of robust analytical methods for D-Ofloxacin impurity profiling, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Common Impurities and Degradation Products

Impurities in D-Ofloxacin can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[3] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[6][7]

Commonly identified impurities and degradation products of Ofloxacin include:

  • Ofloxacin EP Impurity A (Desfluoroofloxacin)[]

  • Ofloxacin EP Impurity B[9]

  • Ofloxacin EP Impurity C[]

  • Ofloxacin EP Impurity D[9]

  • Ofloxacin EP Impurity E[9]

  • Ofloxacin EP Impurity F[9]

  • Des carboxy ofloxacin[1][6]

  • Ofloxacin-N-oxide[1][6]

  • N-des methyl ofloxacin[1][6]

  • 9-methyl piperizine[1][6]

  • Ofloxacin Q acid[]

The main degradation processes often involve the oxidation, demethylation, and hydroxylation of the piperazine ring.[10]

Experimental Workflows and Pathways

An effective impurity profiling strategy follows a structured workflow to ensure all potential impurities are detected, identified, and quantified.

G cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Impurity Detection & Identification cluster_2 Phase 3: Method Validation & Quantification Sample D-Ofloxacin API / Product Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Stress Dev Develop Stability-Indicating Method (e.g., HPLC-UV) Stress->Dev Analyze Analyze Stressed & Unstressed Samples via HPLC-UV Dev->Analyze Detect Detect Impurity Peaks (> Reporting Threshold) Analyze->Detect Identify Identify Impurities (LC-MS/MS, NMR) Detect->Identify Validate Validate Method per ICH Q2(R1) (Specificity, LOD, LOQ, Linearity, Accuracy, Precision) Identify->Validate Quantify Quantify Impurities in Routine Batches Validate->Quantify Report Report & Document Impurity Profile Quantify->Report

Caption: General workflow for D-Ofloxacin impurity profiling.

The degradation of D-Ofloxacin can proceed through several pathways, primarily affecting the piperazine ring.

G cluster_products Degradation Products Ofloxacin Ofloxacin N_Oxide Ofloxacin-N-Oxide Ofloxacin->N_Oxide Oxidation Desmethyl N-desmethyl Ofloxacin Ofloxacin->Desmethyl Demethylation Decarboxy Descarboxy Ofloxacin Ofloxacin->Decarboxy Decarboxylation

Caption: Simplified degradation pathways of Ofloxacin.

Protocol 1: Stability-Indicating HPLC Method for Impurity Quantification

This protocol outlines a gradient reversed-phase HPLC (RP-HPLC) method for the separation and quantification of D-Ofloxacin and its related impurities.[6][11]

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Thermo Scientific Syncronis C18).[9]

  • Mobile Phase A: Buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

  • D-Ofloxacin reference standard and known impurity standards.

  • Reagents: Acetonitrile (HPLC grade), potassium dihydrogen phosphate, phosphoric acid, purified water.

2. Chromatographic Conditions

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 294 nm
Injection Volume 20 µL
Run Time ~65 minutes[1]
Gradient Program Time (min)
0
45
55
60
65

3. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve D-Ofloxacin reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Impurity Stock Solution: Prepare a stock solution containing known concentrations of each impurity standard.

  • Spiked Sample Solution (for validation): Accurately weigh a sample of D-Ofloxacin, spike it with the impurity stock solution, and dissolve in the diluent.

  • Test Sample Solution: Accurately weigh and dissolve the D-Ofloxacin test sample in the diluent to a final concentration of approximately 1 mg/mL.

4. System Suitability Before analysis, inject the standard solution and verify that the system suitability parameters meet the acceptance criteria.

  • Tailing Factor (Asymmetry): Not more than 2.0 for the Ofloxacin peak.

  • Theoretical Plates: Not less than 2000 for the Ofloxacin peak.

  • %RSD of replicate injections: Not more than 2.0% for peak area and retention time.

5. Data Analysis Calculate the percentage of each impurity using the following formula, assuming the response factor is 1.0 unless otherwise determined:

% Impurity = (Area_impurity / (Area_ofloxacin + Sum of all impurity areas)) * 100

Quantitative Data Summary (HPLC Method Validation) The following table summarizes typical validation parameters for an HPLC-based impurity profiling method, as established per ICH guidelines.[6]

ParameterTypical Value/Range
Linearity (r²) > 0.998[12]
Limit of Detection (LOD) 0.03 µg/mL[7]
Limit of Quantitation (LOQ) 0.10 µg/mL[13]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%[7]
Specificity No interference from blank, placebo, or other impurities

Protocol 2: LC-MS/MS Method for Impurity Identification

This protocol is for the identification and structural elucidation of unknown impurities, particularly those observed during forced degradation studies.[14][15]

1. Instrumentation and Materials

  • UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Ion Trap/Time-of-Flight (IT-TOF) or Quadrupole Time-of-Flight (Q-TOF)).[14][16]

  • Analytical column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.[13]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]

  • Diluent: Water and acetonitrile (50:50 v/v).

2. Chromatographic and MS Conditions

ParameterCondition
Flow Rate 0.4 mL/min[15]
Column Temperature 30°C[13]
Gradient Program Optimized to separate impurities from the main peak.
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (e.g., m/z 100-1000) for detection and Product Ion Scan for fragmentation analysis.
Collision Energy Ramped or set at various energies to induce fragmentation.
Internal Standard Gatifloxacin (if quantitative analysis is performed)[15]

3. Sample Preparation

  • Prepare solutions of stressed (degraded) samples at a concentration suitable for LC-MS analysis (e.g., 100 µg/mL). The goal is to have impurity peaks of sufficient intensity for MS/MS fragmentation.

4. Data Analysis

  • Full Scan Analysis: Identify the mass-to-charge ratio (m/z) of the parent ions for each impurity peak detected in the chromatogram.

  • Product Ion (MS/MS) Analysis: Fragment the parent ions of the impurities to obtain fragmentation patterns.

  • Structural Elucidation: Propose structures for the impurities by analyzing the fragmentation patterns and comparing them to the structure of D-Ofloxacin. The mass difference between the impurity and the parent drug can suggest the type of modification (e.g., +16 Da suggests oxidation).[10]

Quantitative Data Summary (LC-MS/MS Method) While primarily a qualitative technique for impurity identification, LC-MS/MS can be validated for quantitative purposes.

ParameterTypical Value/Range
Concentration Range 0.078 - 20 µg/mL[15]
Precision (%CV) < 7%[15]
Recovery > 70%[15]
Matrix Effects Should be assessed and minimized. No significant effects observed in some studies.[15]

Protocol 3: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products.[6]

1. General Procedure For each condition, a sample of D-Ofloxacin (e.g., in solution at 1 mg/mL or as a solid) is subjected to stress. A control sample is stored under normal conditions. After the stress period, samples are diluted appropriately and analyzed by the developed HPLC method.

2. Stress Conditions

  • Acid Hydrolysis: 5.0 M HCl at 80°C for 2 hours.[6]

  • Base Hydrolysis: 5.0 M NaOH at 80°C for 2 hours.[6]

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.[6]

  • Thermal Degradation: Solid drug substance exposed to 105°C for 48 hours.[6]

  • Photolytic Degradation: Solution or solid drug substance exposed to UV and visible light (e.g., 2600 Lux for ~120 hours) in a photostability chamber.[6]

3. Evaluation

  • Analyze the stressed samples against the control sample.

  • The peak purity of the D-Ofloxacin peak should be evaluated using a PDA detector to ensure no co-eluting peaks.

  • Identify and characterize any significant degradation products using the LC-MS/MS method.

  • The method is considered "stability-indicating" if all degradation products are well-resolved from the parent D-Ofloxacin peak and from each other.[1]

References

Application Notes and Protocols for D-Ofloxacin (Levofloxacin) Formulation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation and use of D-Ofloxacin (Levofloxacin) formulations for both in vitro and in vivo research. The methodologies are designed for researchers in drug development, microbiology, and pharmacology.

Note on Stereochemistry: Ofloxacin is a racemic mixture containing equal amounts of the S-isomer (Levofloxacin) and the R-isomer (Dextrofloxacin). Levofloxacin is the biologically active enantiomer responsible for the antibacterial effect. Dextrofloxacin has significantly lower antibacterial activity. Therefore, these protocols focus on Levofloxacin, which is often referred to as D-Ofloxacin in a non-stereospecific context but is chemically the S-(-)-isomer.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of Levofloxacin is crucial for proper formulation. Its solubility is notably pH-dependent.[1][2][3]

PropertyValueReference
Chemical Name(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[4]
Molecular FormulaC₁₈H₂₀FN₃O₄[1][2]
Molecular Weight361.4 g/mol [1][2]
AppearanceOff-white to pale yellow crystalline powder[1][2]
Solubility
pH 2-5Soluble[1][3]
pH 7Sparingly to slightly soluble (~4 mg/mL)[1][2][3]
pH >9Freely soluble[1][2][3]

Formulation Protocols

2.1. Protocol for In Vitro Stock Solution (10 mg/mL)

This protocol describes the preparation of a concentrated stock solution for use in in vitro assays such as Minimum Inhibitory Concentration (MIC) testing.

Materials:

  • Levofloxacin powder

  • 0.1 N Hydrochloric Acid (HCl)

  • Sterile deionized water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of Levofloxacin powder. For a 10 mg/mL stock, use 10 mg of Levofloxacin.

  • Add a small volume of 0.1 N HCl dropwise to the powder to dissolve it. Levofloxacin is more soluble in acidic conditions.[3]

  • Once dissolved, add sterile deionized water to reach the final desired volume (e.g., 1 mL for a 10 mg/mL solution).

  • Vortex thoroughly until the solution is clear.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot into sterile tubes and store at -20°C for long-term use.

2.2. Protocol for In Vivo Formulation (Oral Gavage/Intraperitoneal Injection)

This protocol details the preparation of a Levofloxacin solution suitable for administration to animal models. The final concentration should be adjusted based on the target dose (mg/kg) and the animal's weight. For intravenous administration, the solution must be further diluted to a final concentration of 5 mg/mL with a compatible IV fluid like 5% Dextrose or Normal Saline.[5][6]

Materials:

  • Levofloxacin powder

  • Water for Injection (WFI)

  • 0.1 N Sodium Hydroxide (NaOH) or 0.1 N Hydrochloric Acid (HCl) for pH adjustment

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • pH meter

Procedure:

  • Determine the required concentration based on the dosing schedule. For example, to achieve a 10 mg/kg dose in a 25g mouse with an injection volume of 0.1 mL, a 2.5 mg/mL solution is needed.

  • Weigh the appropriate amount of Levofloxacin powder and place it in a sterile conical tube.

  • Add a portion of the final volume of sterile saline or WFI.

  • Adjust the pH to facilitate dissolution. Since solubility is low at neutral pH, either decrease the pH to ~5 with 0.1 N HCl or increase it to >9 with 0.1 N NaOH to dissolve the powder, then readjust to a physiologically compatible pH (around 6.0-7.5).[7]

  • Once fully dissolved, bring the solution to the final volume with sterile saline or WFI.

  • Confirm the final pH is within the 6.0-7.5 range.

  • Sterilize the final solution using a 0.22 µm syringe filter.

  • The prepared formulation is ready for administration.

In Vitro Studies: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard quantitative technique.[8]

3.1. Broth Microdilution Protocol

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare Levofloxacin Stock Solution D Perform 2-fold Serial Dilutions of Levofloxacin in 96-well plate A->D B Culture Bacteria (e.g., E. coli, S. aureus) C Standardize Bacterial Inoculum (0.5 McFarland) B->C E Add Standardized Inoculum to Wells C->E D->E G Incubate Plate (35°C, 16-20 hours) E->G F Include Growth & Sterility Controls F->G H Visually Inspect for Turbidity (Growth) G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: Workflow for the broth microdilution method to determine MIC.

Procedure:

  • Preparation: Prepare a sterile 96-well microtiter plate. Fill wells 2 through 12 with 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Drug Dilution: Add 100 µL of the highest concentration of Levofloxacin to be tested into well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no drug).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[8]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 12. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Levofloxacin at which there is no visible bacterial growth.[8]

3.2. Sample In Vitro Data

OrganismMIC Range (µg/mL)Reference
Escherichia coli (ATCC 25922)0.015 - 0.12[2]
Staphylococcus aureus (ATCC 25923)0.12[9]
Staphylococcus aureus (ATCC 29213)0.06 - 0.5[2]
Pseudomonas aeruginosa (ATCC 27853)0.5 - 2.0[10]
Streptococcus pneumoniae (ATCC 49619)0.5 - 2[2]
Haemophilus influenzae (ATCC 49247)0.016 - 0.06[2]

In Vivo Studies: Murine Model of Systemic Infection

This protocol provides a framework for evaluating the in vivo efficacy of Levofloxacin in a murine model of systemic infection (septicemia) caused by P. aeruginosa.

4.1. Murine Septicemia Model Protocol

Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_setup Phase 1: Setup & Infection cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoint A Acclimate Mice (e.g., BALB/c) B Prepare P. aeruginosa Infecting Dose A->B C Induce Systemic Infection (e.g., Intraperitoneal Injection) B->C F Group animals based on dosage regimen C->F D Administer Levofloxacin (e.g., Oral, IP) at defined time points post-infection G Monitor Survival & Clinical Signs over several days D->G H Alternatively, sacrifice at 24h for bacterial load determination (Lungs, Spleen, Blood) D->H E Administer Vehicle Control E->G E->H F->D F->E I Analyze Data: Calculate ED50 or Compare CFU counts G->I H->I

Caption: Workflow for a murine model of systemic infection.

Procedure:

  • Animal Model: Use specific-pathogen-free mice (e.g., female BALB/c, 4-6 weeks old). Allow animals to acclimate for at least 3 days before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection: Infect mice via intraperitoneal (i.p.) or intravenous (i.v.) injection with a lethal dose of a virulent bacterial strain (e.g., Pseudomonas aeruginosa). The infecting dose should be predetermined to cause mortality in control animals within a specific timeframe (e.g., 48-72 hours). Infecting doses can range from 10¹ to 10³ CFU per mouse depending on the bacterial isolate.[10]

  • Treatment Groups: Divide mice into groups (n=10 per group).

    • Vehicle Control Group (receives the formulation vehicle).

    • Treatment Groups (receive different doses of Levofloxacin, e.g., 1 to 40 mg/kg).[10]

  • Drug Administration: Administer the prepared Levofloxacin formulation at specified times post-infection (e.g., 1 hour and 3 hours post-infection) via the desired route (e.g., oral gavage or i.p. injection).[10]

  • Monitoring: Monitor the animals for mortality and clinical signs of illness at regular intervals for up to 7 days.

  • Endpoint Analysis: The primary endpoint is the survival rate. The effective dose for 50% of the mice (ED₅₀) can be calculated. Alternatively, a bactericidal endpoint can be used where animals are euthanized 24 hours post-treatment, and organs (lungs, spleen) are harvested to quantify the bacterial load (CFU/g of tissue).[11]

4.2. Sample In Vivo Data

Animal ModelInfection ModelDosing Regimen (Levofloxacin)Key FindingsReference
MiceP. aeruginosa Systemic Infection2.09 - 16.98 mg/kg (Oral)ED₅₀ values varied by bacterial strain and dosing time. Proved nearly as effective as ciprofloxacin.[10]
MiceP. aeruginosa Pneumonia50 - 400 mg/kg (i.p.)AUC/MIC ratio of 31.2 was required for a 1-log₁₀ kill. Resistance emerged at lower doses.[11]
MiceM. tuberculosis Infection250 - 500 mg/kg (Oral, q12h)Decreased lung bacillary load in susceptible strains but not in resistant mutants.[12]
MiceGeneral Toxicity10.7 mg/kg/day (i.p.) for 3 weeksInduced toxic effects on liver and heart tissue with prolonged exposure.[13]

Mechanism of Action

Levofloxacin is a bactericidal agent that targets bacterial DNA synthesis.[14] Its mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase and Topoisomerase IV.[1][15][16]

  • DNA Gyrase Inhibition: In Gram-negative bacteria, Levofloxacin primarily targets DNA gyrase. This enzyme introduces negative supercoils into DNA, a process critical for relieving torsional stress during DNA replication and transcription. Inhibition of DNA gyrase halts these processes.[15][17]

  • Topoisomerase IV Inhibition: In Gram-positive bacteria, the primary target is Topoisomerase IV. This enzyme is essential for separating interlinked daughter DNA chromosomes following replication. By inhibiting this enzyme, Levofloxacin prevents bacterial cell division.[15][16]

The binding of Levofloxacin to the enzyme-DNA complex stabilizes it, leading to breaks in the DNA and ultimately resulting in rapid bacterial cell death.[15]

Signaling Pathway of Levofloxacin Action

MOA_Pathway cluster_drug Drug Action cluster_targets Bacterial Targets cluster_processes Inhibited Processes cluster_outcome Cellular Outcome Levofloxacin Levofloxacin DNA_Gyrase DNA Gyrase (Gram-Negative Bacteria) Levofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive Bacteria) Levofloxacin->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Required for Segregation Chromosome Segregation Topo_IV->Segregation Required for DNA_Breaks DNA Strand Breaks Replication->DNA_Breaks Leads to Segregation->DNA_Breaks Leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of Levofloxacin targeting bacterial topoisomerases.

References

Application Notes & Protocols for Capillary Electrophoresis Enantiomer Separation of Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ofloxacin is a chiral fluoroquinolone antibiotic, with its S-(-)-enantiomer (levofloxacin) exhibiting significantly higher antibacterial activity (8 to 128 times) than its R-(+)-enantiomer.[1][2] Consequently, regulatory authorities emphasize the development of stereoselective analytical methods for the quality control of ofloxacin in pharmaceutical formulations. Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of ofloxacin enantiomers due to its high efficiency, short analysis time, and low sample and reagent consumption. This document provides detailed application notes and protocols for the enantioseparation of ofloxacin using CE, primarily with cyclodextrins as chiral selectors.

Principle of Separation

The chiral separation of ofloxacin enantiomers by CE is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) are the most commonly used chiral selectors for this purpose.[3] Ofloxacin enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin molecules in the BGE. The different binding affinities and stabilities of these complexes for each enantiomer lead to different electrophoretic mobilities, enabling their separation. The choice of cyclodextrin, its concentration, the pH of the BGE, and other instrumental parameters are critical for achieving optimal resolution.

Key Experimental Parameters and Optimization

The successful enantioseparation of ofloxacin is dependent on several key experimental parameters that can be optimized to achieve baseline resolution and robust results.

Chiral Selector: Type and Concentration

Various cyclodextrin derivatives have been successfully employed for the chiral separation of ofloxacin. Anionic β-cyclodextrin derivatives, such as carboxymethyl-β-cyclodextrin (CM-β-CD) and sulfated-β-cyclodextrin (S-β-CD), have demonstrated excellent enantioselectivity.[4][5] Neutral cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) have also been used effectively.[6] The concentration of the chiral selector influences the degree of complexation and, therefore, the separation resolution.

Background Electrolyte: pH and Concentration

The pH of the BGE is a critical factor as it determines the charge of both the analyte and the chiral selector, which in turn affects their electrophoretic mobility and interaction. For ofloxacin, acidic pH values are generally preferred to ensure it is cationic. The concentration of the BGE can influence the ionic strength, which affects the electroosmotic flow (EOF) and current generation.

Applied Voltage and Capillary Temperature

The applied voltage affects the migration time and separation efficiency. Higher voltages generally lead to shorter analysis times, but can also cause Joule heating, which may negatively impact resolution. Controlling the capillary temperature is therefore important for reproducibility.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the CE separation of ofloxacin enantiomers, providing a comparative overview of different methods and their performance.

Table 1: Comparison of Different Cyclodextrins as Chiral Selectors

Chiral SelectorConcentrationBackground Electrolyte (BGE)pHResolution (Rs)Reference
Carboxymethyl-β-CD3.0 mg/mL50 mM Buffer3.5-7.02.4[7]
Carboxymethyl-β-CDNot specifiedTris-citrate buffer4.5~2.8[8]
Sulfated-β-CD30 mg/mL50 mM H₃PO₄-1 M Tris1.855.45[5]
Sulfated-β-CD0.35 mM50 mM Phosphate buffer2.52.0[9][10]
Hydroxypropyl-β-CD40 mM70 mM Phosphate buffer2.16>1.5[6]
Methyl-β-CDNot specifiedNot specifiedNot specifiedNot specified[1]
DNA OligonucleotidesNot specifiedNot specifiedNot specified>1.5[11][12][13]

Table 2: Method Validation Parameters

ParameterMethod 1 (S-β-CD)Method 2 (Microchip CE)Method 3 (Methyl-β-CD)
Chiral Selector Sulfated-β-cyclodextrinNot specifiedMethyl-β-cyclodextrin
LOD 0.52 µg/mL (enantiomer 1), 0.46 µg/mL (enantiomer 2)18 µg/mL (levofloxacin), 21 µg/mL (dextrofloxacin)Not specified
LOQ 1.59 µg/mL (enantiomer 1), 1.40 µg/mL (enantiomer 2)Not specified11.4 ng/mL (S-ofloxacin), 10.8 ng/mL (R-ofloxacin)
Linearity Range Not specified0.05 to 0.15 mg/mL20-700 ng/mL
Precision (RSD) Not specifiedMigration time: 2.0%, Peak area: 3.4-4.0%Not specified
Analysis Time < 16 min< 1 minNot specified
Reference [5][14][15][1]

Experimental Protocols

This section provides detailed protocols for the enantioseparation of ofloxacin by CE using two different, highly effective chiral selectors.

Protocol 1: High-Resolution Separation using Sulfated-β-Cyclodextrin

This protocol is optimized for achieving high resolution between the ofloxacin enantiomers.[5]

1. Materials and Reagents:

  • Ofloxacin standard

  • Sulfated-β-cyclodextrin (S-β-CD)

  • Phosphoric acid (H₃PO₄)

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Deionized water

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 40 cm)

2. Instrument and Conditions:

  • Capillary Electrophoresis System with UV detector

  • Capillary: Uncoated fused-silica

  • Detection Wavelength: 230 nm

  • Applied Voltage: 18 kV (reversed polarity)

  • Capillary Temperature: 25°C

  • Injection: Hydrodynamic (e.g., 15 s)

3. Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a 50 mM H₃PO₄ - 1 M Tris buffer. Dissolve 30 mg/mL of sulfated-β-cyclodextrin in this buffer. Adjust the final pH to 1.85. Filter the BGE through a 0.45 µm filter before use.

  • Sample Preparation: Dissolve the ofloxacin standard or sample in deionized water to a suitable concentration (e.g., 100 µg/mL).

4. CE Procedure:

  • Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the BGE.

  • Before each run, flush the capillary with the BGE for a sufficient time to ensure equilibrium.

  • Introduce the sample into the capillary using hydrodynamic injection.

  • Place the capillary ends into the BGE vials and apply the voltage to start the separation.

  • Record the electropherogram and determine the migration times and peak areas of the two enantiomers.

Protocol 2: Fast Separation using Carboxymethyl-β-Cyclodextrin

This protocol is suitable for rapid screening and quality control applications.[8]

1. Materials and Reagents:

  • Ofloxacin standard

  • Carboxymethyl-β-cyclodextrin (CM-β-CD)

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Citric acid

  • Deionized water

  • Fused-silica capillary

2. Instrument and Conditions:

  • Capillary Electrophoresis System with UV detector

  • Detection Wavelength: 254 nm

  • Applied Voltage: 12 kV

  • Capillary Temperature: 25°C

  • Injection: Hydrodynamic

3. Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a Tris-citrate buffer and dissolve 3 mg/mL of carboxymethyl-β-cyclodextrin in it. Adjust the final pH to 4.5. Filter the BGE before use.

  • Sample Preparation: Prepare the ofloxacin sample in deionized water.

4. CE Procedure:

  • Follow the capillary conditioning procedure as described in Protocol 1.

  • Pre-rinse the capillary with the BGE before each injection.

  • Inject the sample and apply the separation voltage.

  • Monitor the separation and analyze the resulting electropherogram.

Visualizations

Experimental Workflow

G Experimental Workflow for Ofloxacin Enantiomer Separation by CE cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis BGE_Prep Background Electrolyte (BGE) Preparation (Buffer + Chiral Selector) Cap_Cond Capillary Conditioning BGE_Prep->Cap_Cond Sample_Prep Sample Preparation (Dissolve Ofloxacin) Injection Sample Injection (Hydrodynamic/Electrokinetic) Sample_Prep->Injection Cap_Cond->Injection Separation Electrophoretic Separation (Apply Voltage) Injection->Separation Detection UV Detection Separation->Detection Data_Acq Data Acquisition (Electropherogram) Detection->Data_Acq Quant Quantification (Peak Area, Migration Time) Data_Acq->Quant Report Reporting (Resolution, Concentration) Quant->Report

Caption: Workflow for Ofloxacin Enantiomer Separation by CE.

Key Parameters Influencing Separation

G Key Parameters Influencing Ofloxacin Enantiomer Separation cluster_cs Chiral Selector cluster_bge Background Electrolyte cluster_inst Instrumental Parameters Resolution Separation Resolution CS_Type Type (e.g., S-β-CD, CM-β-CD) CS_Type->Resolution Enantioselectivity CS_Conc Concentration CS_Conc->Resolution Complexation BGE_pH pH BGE_pH->Resolution Analyte/Selector Charge BGE_Conc Concentration BGE_Conc->Resolution EOF & Current Voltage Applied Voltage Voltage->Resolution Efficiency & Joule Heat Temp Temperature Temp->Resolution Viscosity & Kinetics

Caption: Key Parameters for Ofloxacin Enantiomer Separation.

References

Troubleshooting & Optimization

D-Ofloxacin Stability & Forced Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Ofloxacin stability and forced degradation studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of D-Ofloxacin?

A1: Forced degradation studies for D-Ofloxacin, as with its racemic form Ofloxacin, are conducted under various stress conditions to assess its intrinsic stability and identify potential degradation products. These conditions are outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] The most common stress conditions include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 1N HCl) at elevated temperatures (e.g., 40°C).[3]

  • Base Hydrolysis (Alkaline): Treatment with a base (e.g., 1N NaOH) at elevated temperatures (e.g., 40°C).[3]

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 6% H₂O₂) at room temperature.[3]

  • Thermal Degradation: Exposure to dry heat at high temperatures (e.g., 105°C).[3]

  • Photolytic Degradation: Exposure to UV and visible light.[1]

Q2: What is a suitable analytical method for monitoring D-Ofloxacin stability?

A2: A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and reliable technique for analyzing D-Ofloxacin and its degradation products.[3][4] A typical method involves a C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate), methanol, and acetonitrile.[3] UV detection at approximately 294 nm is commonly used for quantification.[3][4]

Q3: What are the known degradation pathways for Ofloxacin (and by extension, D-Ofloxacin)?

A3: The degradation of Ofloxacin can occur through several pathways, depending on the stress condition. Two primary routes that have been identified are decarboxylation and the opening of the piperazinyl ring.[5] Under oxidative conditions, various degradation products can be formed.[6]

Q4: How much degradation is targeted in a forced degradation study?

A4: The goal of forced degradation is to achieve a noticeable but not excessive breakdown of the drug substance, typically aiming for 2-20% degradation.[1] If significant degradation (>20%) is observed, the stress conditions should be adjusted to be less extreme.[1]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram during stability testing.

  • Possible Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity, HPLC-grade solvents.

  • Possible Cause 2: Formation of a new degradation product. The stress conditions might be leading to the formation of a previously unidentified degradation product.

    • Troubleshooting Step: Re-evaluate the stress conditions. If the degradation is too extensive, reduce the stressor's concentration, temperature, or exposure time.[1] Further investigation using techniques like mass spectrometry (MS) can help in identifying the structure of the new peak.

  • Possible Cause 3: Interaction with excipients. If you are analyzing a formulated product, the D-Ofloxacin may be interacting with the excipients under stress.

    • Troubleshooting Step: Analyze a placebo formulation (containing all excipients except D-Ofloxacin) under the same stress conditions to see if any peaks from excipient degradation are observed.

Issue 2: Inconsistent or non-reproducible degradation results.

  • Possible Cause 1: Inconsistent experimental conditions. Minor variations in temperature, pH, or concentration of stressors can lead to significant differences in degradation rates.

    • Troubleshooting Step: Ensure precise control over all experimental parameters. Use calibrated equipment (ovens, pH meters, etc.) and prepare fresh stressor solutions for each experiment.

  • Possible Cause 2: Sample preparation variability. Inconsistent sample preparation can introduce errors.

    • Troubleshooting Step: Develop and strictly follow a standardized sample preparation protocol. Ensure complete dissolution of the sample and accurate dilutions. Sonication may be required for complete extraction from formulations.[3]

  • Possible Cause 3: Instability of degradation products. Some degradation products may themselves be unstable and degrade further, leading to variable results.

    • Troubleshooting Step: Analyze the samples at predefined time points as soon as they are prepared. If necessary, quench the degradation reaction by dilution with a cold mobile phase before analysis.[7]

Issue 3: Mass balance in forced degradation studies is not within the acceptable range (typically 95-105%).

  • Possible Cause 1: Co-elution of peaks. The main drug peak and one or more degradation product peaks may not be fully separated, leading to inaccurate quantification.

    • Troubleshooting Step: Optimize the HPLC method to improve resolution. This can involve changing the mobile phase composition, pH, gradient, or column type.

  • Possible Cause 2: Degradation products are not detected by the analytical method. Some degradation products may not have a chromophore that absorbs at the detection wavelength being used.

    • Troubleshooting Step: Use a photodiode array (PDA) detector to screen for absorbance at different wavelengths. If non-chromophoric degradation products are suspected, a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) may be necessary.

  • Possible Cause 3: Formation of volatile or insoluble degradation products. Some degradation products may be lost during the experiment or may not be soluble in the diluent.

    • Troubleshooting Step: This is a more challenging issue to resolve. Careful observation of the sample for any physical changes (e.g., precipitation) is important. Headspace gas chromatography (GC) could be used to analyze for volatile degradation products.

Experimental Protocols

General Protocol for Forced Degradation of D-Ofloxacin

This protocol outlines the general steps for conducting forced degradation studies on D-Ofloxacin. Specific concentrations, temperatures, and durations may need to be adjusted based on the observed degradation.

  • Preparation of D-Ofloxacin Stock Solution:

    • Accurately weigh and dissolve D-Ofloxacin in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Reflux at a controlled temperature (e.g., 40°C) for a specified period (e.g., 6 hours).[3]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Reflux at a controlled temperature (e.g., 40°C) for a specified period (e.g., 6 hours).[3]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for a specified period (e.g., 6 hours).[3]

    • Thermal Degradation: Place the solid D-Ofloxacin powder in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 4 hours).[3]

    • Photolytic Degradation: Expose the D-Ofloxacin solution to a combination of UV and visible light for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]

  • Sample Preparation for Analysis:

    • After the specified stress period, withdraw an aliquot of the stressed sample.

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).[3]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Analyze the prepared samples using a validated stability-indicating RP-HPLC method.

    • A typical system might use a C18 column (e.g., 250mm x 4.6mm, 5µm) with a mobile phase of a phosphate buffer, methanol, and acetonitrile mixture at a flow rate of 1 mL/min.[3]

    • Monitor the eluent at a wavelength of 294 nm.[3]

  • Data Analysis:

    • Calculate the percentage of D-Ofloxacin degraded by comparing the peak area of the stressed sample to that of an unstressed control sample.

    • Identify and quantify any degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Results for Ofloxacin

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Approximate)
Acid Hydrolysis1N HCl6 hours40°CVaries
Base Hydrolysis1N NaOH6 hours40°CVaries
Oxidative Degradation6% H₂O₂6 hoursRoom Temp~14.17%[6]
Thermal DegradationDry Heat4 hours105°C<1.1%[6]
Photolytic DegradationUV/Visible LightAs per ICH Q1BAmbient<1.1%[6]
Humidity92% RH119 hours25°C<1.1%[8]

Note: The percentage of degradation can vary significantly based on the exact experimental conditions. The values presented are indicative based on available literature.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start D-Ofloxacin Bulk Drug or Formulation stock_sol Prepare Stock Solution start->stock_sol acid Acid Hydrolysis (e.g., 1N HCl, 40°C) stock_sol->acid Expose to Stress base Base Hydrolysis (e.g., 1N NaOH, 40°C) stock_sol->base Expose to Stress oxidation Oxidation (e.g., 6% H₂O₂, RT) stock_sol->oxidation Expose to Stress thermal Thermal (e.g., 105°C) stock_sol->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock_sol->photo Expose to Stress neutralize Neutralize (if applicable) acid->neutralize base->neutralize dilute Dilute to Final Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating RP-HPLC Method dilute->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for a typical forced degradation study of D-Ofloxacin.

Troubleshooting_Unexpected_Peaks cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: Unexpected Peaks in Chromatogram cause1 Contamination issue->cause1 cause2 New Degradation Product issue->cause2 cause3 Excipient Interaction issue->cause3 sol1 Run Blank Injection Use HPLC-Grade Solvents Clean Glassware cause1->sol1 Verify sol2 Reduce Stressor Severity Use MS for Identification cause2->sol2 Investigate sol3 Analyze Placebo Formulation cause3->sol3 Isolate

Caption: Troubleshooting logic for unexpected chromatographic peaks.

References

Technical Support Center: D-Ofloxacin Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed protocols for enhancing the solubility of D-Ofloxacin (Levofloxacin).

Frequently Asked Questions (FAQs)

Q1: What is D-Ofloxacin, and why is its solubility a concern? D-Ofloxacin, the levorotatory isomer of Ofloxacin (also known as Levofloxacin), is a broad-spectrum fluoroquinolone antibiotic.[1][2] Although it is classified as a Biopharmaceutics Classification System (BCS) Class I drug (high solubility, high permeability), its solubility is highly pH-dependent.[1][3] It is soluble in acidic conditions (pH 2-5) but becomes sparingly to slightly soluble at neutral pH (~pH 7), where its solubility can drop to around 4 mg/mL.[2][4] This pH-dependent solubility can pose challenges for developing stable liquid oral and parenteral formulations and can impact dissolution rates in the neutral pH environment of the small intestine.

Q2: How does pH influence the solubility of D-Ofloxacin? D-Ofloxacin is an amphoteric molecule with both a carboxylic acid group and a basic piperazinyl group, resulting in pH-dependent ionization.[3]

  • Acidic pH (below ~5.8): The piperazinyl group is protonated, forming a soluble cationic species.

  • Neutral pH (~5.8 - 8.7): The molecule exists primarily as a zwitterion, which typically exhibits lower aqueous solubility.[4]

  • Alkaline pH (above ~8.7): The carboxylic acid group is deprotonated, forming a soluble anionic species. It is freely soluble in aqueous solutions with a pH above 9.[2][4]

Q3: What are the primary strategies for enhancing the solubility of D-Ofloxacin? Common techniques to overcome the solubility challenges of D-Ofloxacin include:

  • pH Adjustment: Utilizing buffers to maintain an acidic or alkaline pH where the drug is more soluble.

  • Complexation: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to encapsulate the hydrophobic parts of the drug molecule.[5][6]

  • Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix (e.g., PEG-6000, Poloxomer, PVP).[7][8] This increases the surface area and avoids the crystal lattice energy.

  • Co-crystallization/Salt Formation: Creating new solid forms with pharmaceutically acceptable co-formers (e.g., nicotinic acid, dicarboxylic acids) that have improved solubility and dissolution properties.[3][9]

  • Mixed Solvency/Co-solvents: Using a blend of solubilizing agents (hydrotropes) or co-solvents (e.g., PEGs, glycerin) to increase the drug's solubility in an aqueous medium.[10][11]

Troubleshooting Guide

Issue 1: Inconsistent results during equilibrium solubility (shake-flask) experiments.

  • Question: My measured solubility values for D-Ofloxacin vary significantly between experiments. What could be the cause?

  • Answer: Inconsistent data often stems from several factors.[7]

    • Insufficient Equilibration Time: Ensure the system has reached equilibrium. For crystalline compounds like D-Ofloxacin, this can take from 24 to 72 hours.[12]

    • Temperature Fluctuations: Solubility is highly sensitive to temperature. Use a precisely temperature-controlled shaker or water bath.

    • pH Variation: The pH of the medium must be consistent and verified before and after the experiment, as D-Ofloxacin's solubility is highly pH-dependent.[13]

    • Solid-State Form: Ensure you are using the same crystal form (e.g., hemihydrate, monohydrate, or an anhydrate) for all experiments, as different polymorphs have different solubilities.[13]

Issue 2: The prepared D-Ofloxacin solid dispersion is not amorphous or recrystallizes upon storage.

  • Question: I am struggling to form a stable amorphous solid dispersion. My product shows crystalline peaks in PXRD analysis. What should I check?

  • Answer: Achieving and maintaining an amorphous state is critical for solid dispersions.

    • Drug-Polymer Miscibility: The drug and carrier polymer must be miscible. Use Differential Scanning Calorimetry (DSC) to check for a single glass transition temperature (Tg), which indicates good miscibility.[7]

    • Drug-to-Polymer Ratio: The ratio is a key factor. A higher proportion of polymer often leads to better stability and prevention of recrystallization.[7]

    • Incomplete Solvent Removal: Residual solvent can act as a plasticizer, increasing molecular mobility and promoting recrystallization. Ensure the final drying step (e.g., under vacuum) is sufficient to remove all solvent.[7]

    • Hygroscopicity: Amorphous systems can be hygroscopic. Moisture uptake can lower the Tg and induce crystallization. Store samples in a desiccator over a suitable drying agent.

Issue 3: Drug precipitates out of a co-solvent or pH-adjusted solution.

  • Question: My D-Ofloxacin derivative dissolves initially but then precipitates after a short time. Why is this happening?

  • Answer: This is likely due to the formation of a thermodynamically unstable supersaturated solution.[7]

    • For pH-adjusted systems: Ensure the final pH of the formulation is well within the range where the ionized (soluble) form of the drug is dominant and stable. Adding precipitation inhibitors or stabilizers can help.

    • For co-solvent systems: Precipitation can occur upon dilution with an aqueous medium (e.g., during administration or dissolution testing). Carefully evaluate the drug's solubility in the final mixed solvent system and consider using stabilizing polymers to maintain the supersaturated state.[7]

Issue 4: Co-crystal formation with D-Ofloxacin is unsuccessful.

  • Question: My attempts to form a co-crystal are not yielding a new crystalline phase. What can I do?

  • Answer: Co-crystallization depends on specific intermolecular interactions, primarily hydrogen bonding.[7]

    • Co-former Selection: Re-evaluate your co-former. The co-former must have complementary hydrogen bond donors/acceptors to interact with D-Ofloxacin's carboxylic acid or piperazinyl groups.

    • Stoichiometry: Vary the stoichiometric ratio of drug to co-former.

    • Solvent Choice: The choice of solvent for liquid-assisted grinding or solution crystallization is critical. The solvent can mediate the interactions. Try screening a variety of solvents with different polarities.[7]

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data on the solubility of D-Ofloxacin under various conditions.

Table 1: pH-Dependent Solubility of Ofloxacin/D-Ofloxacin.

pH of Aqueous Solution Solubility Reference
2 - 5 Soluble [2]
7.0 ~4 mg/mL [2][4]
> 9.0 Freely Soluble [2][4]
6.6 28.5 mg/mL [14]
6.8 22.5 mg/mL [14]

| 7.2 | 18.6 mg/mL |[14] |

Table 2: Efficacy of Various Solubility Enhancement Techniques for D-Ofloxacin.

Technique Enhancer/Co-former Molar Ratio (Drug:Enhancer) Solubility Enhancement (Fold Increase) Reference
Inclusion Complexation β-Cyclodextrin 1:2 ~2.6 times [15]
Inclusion Complexation β-Cyclodextrin 1:2 11-13 fold increase in dissolution efficiency [5]
Co-crystal Nicotinic Acid - 5.02 times [9]
Solid Dispersion PEG-6000 1:5 (w/w) 98% drug release in 15 min vs. 65% for pure drug [16]

| Mixed Solvency | Blend of hydrotropes (Niacinamide, Sodium Benzoate, etc.) | - | Significant enhancement (up to 10-fold) |[17] |

Experimental Protocols

Protocol 1: Preparation of D-Ofloxacin/β-Cyclodextrin Inclusion Complex (Kneading Method)

  • Objective: To prepare an inclusion complex of D-Ofloxacin with β-cyclodextrin to improve its aqueous solubility.[7]

  • Materials: D-Ofloxacin, β-cyclodextrin (β-CD), ethanol, deionized water, mortar, and pestle.

  • Methodology:

    • Accurately weigh D-Ofloxacin and β-CD in a 1:2 molar ratio.

    • Place the powders in a clean glass mortar and mix them thoroughly.

    • Create a water-ethanol mixture (e.g., 1:1 v/v) to act as the kneading liquid.

    • Add a small amount of the water-ethanol mixture to the powder blend drop by drop.

    • Knead the mixture thoroughly for 45-60 minutes to form a homogeneous, thick paste.

    • If the paste becomes too dry, add a few more drops of the solvent mixture.

    • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex into a fine powder using the mortar and pestle and pass it through a fine-mesh sieve.

    • Store the final product in a desiccator.

    • Characterize the product using FTIR, DSC, and PXRD to confirm complex formation.

Protocol 2: Preparation of D-Ofloxacin Solid Dispersion (Solvent Evaporation Method)

  • Objective: To prepare a solid dispersion of D-Ofloxacin with a hydrophilic carrier to enhance its dissolution rate.[7]

  • Materials: D-Ofloxacin, Polyvinylpyrrolidone (PVP K30), methanol (or other suitable volatile solvent), rotary evaporator, vacuum oven.

  • Methodology:

    • Select a suitable drug-to-carrier weight ratio (e.g., 1:1, 1:2). Accurately weigh the calculated amounts of D-Ofloxacin and PVP K30.

    • Choose a volatile solvent in which both the drug and the carrier are freely soluble (e.g., methanol).

    • Dissolve both components completely in the chosen solvent in a round-bottom flask with gentle stirring.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a solid, dry mass is formed on the flask wall.

    • Scrape the solid mass from the flask.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[7]

    • The dried solid dispersion can be pulverized and sieved to obtain a uniform particle size.

    • Characterize the product using PXRD and DSC to confirm the amorphous nature of the drug.

Protocol 3: Determination of Equilibrium Solubility (Shake-Flask Method)

  • Objective: To reliably determine the equilibrium solubility of D-Ofloxacin in a specific medium.[12]

  • Materials: D-Ofloxacin, chosen solvent/buffer, sealed glass vials, temperature-controlled shaker, 0.45 µm syringe filters, analytical balance, validated analytical method (e.g., HPLC-UV).

  • Methodology:

    • Add an excess amount of solid D-Ofloxacin to a known volume of the selected solvent (e.g., pH 7.4 phosphate buffer) in a sealed glass vial. The presence of excess solid is crucial to ensure equilibrium is established.[12]

    • Place the sealed vial in a temperature-controlled shaker (e.g., 25°C or 37°C).

    • Agitate the mixture at a constant speed for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12]

    • After equilibration, cease agitation and allow the vials to stand at the same constant temperature for several hours to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm membrane filter to remove all undissolved particles.[7]

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Analyze the concentration of D-Ofloxacin in the diluted sample using a validated analytical method (e.g., HPLC-UV).

Visualizations: Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships relevant to enhancing the solubility of D-Ofloxacin.

cluster_start Phase 1: Characterization & Selection cluster_methods Phase 2: Formulation Development cluster_eval Phase 3: Evaluation & Optimization start Start: Poorly Soluble D-Ofloxacin char Determine pH-Solubility Profile & Solid State Form start->char select Select Potential Enhancement Strategy char->select ph pH Adjustment (Buffering) select->ph complex Complexation (Cyclodextrins) select->complex sd Solid Dispersion (Polymers) select->sd cocrystal Co-Crystallization (Co-formers) select->cocrystal eval Evaluate Solubility, Dissolution Rate, & Physical Stability ph->eval complex->eval sd->eval cocrystal->eval opt Optimize Formulation (e.g., Drug:Carrier Ratio) eval->opt opt->eval Iterate final Final Formulation opt->final cluster_causes Underlying Causes cluster_solutions Enhancement Strategies prob D-Ofloxacin Solubility Challenge ph_dep pH-Dependent Ionization prob->ph_dep is caused by zwitter Zwitterionic Nature at Neutral pH prob->zwitter is caused by crystal High Crystal Lattice Energy prob->crystal is caused by ph_mod pH Modification (Buffers) ph_dep->ph_mod is addressed by complex Inclusion Complexation zwitter->complex is addressed by amorphous Amorphous Systems (Solid Dispersions) crystal->amorphous is addressed by new_form New Crystalline Forms (Co-crystals, Salts) crystal->new_form is addressed by

References

Technical Support Center: Chiral Separation of Ofloxacin by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of ofloxacin by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the enantioseparation of ofloxacin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor or No Resolution of Ofloxacin Enantiomers

Q: I am not seeing any separation between the S-(-)-ofloxacin and R-(+)-ofloxacin peaks. What are the likely causes and how can I fix this?

A: This is a common issue that can stem from several factors related to your column, mobile phase, or other chromatographic conditions.

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition. Ofloxacin has been successfully resolved on polysaccharide-based columns (e.g., Chiralcel® OD-H) and cyclodextrin-based CSPs.[1][2] If you are using a different type of chiral column, it may not be suitable for this separation.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and their ratios, plays a crucial role. For normal-phase chromatography on a Chiralcel OD-H column, a mobile phase of hexane, ethanol, and an acidic additive is often effective.[1] For reversed-phase methods, acetonitrile and aqueous buffers with chiral additives have been used.[2]

  • Incorrect pH of the Mobile Phase: For methods using aqueous buffers or additives, the pH can significantly impact the ionization state of ofloxacin and its interaction with the CSP. Optimization of pH is often necessary to achieve good separation.[3]

Troubleshooting Steps:

  • Verify Column Selection: Confirm that you are using a recommended column type for ofloxacin chiral separation, such as a polysaccharide-based or cyclodextrin-based CSP.

  • Optimize Mobile Phase:

    • For normal phase, systematically vary the ratio of the alcohol modifier (e.g., ethanol) to the non-polar solvent (e.g., hexane).[1]

    • For reversed-phase or ligand-exchange chromatography, adjust the concentration of the organic modifier (e.g., methanol or acetonitrile) and the chiral additive (e.g., L-isoleucine and copper sulfate).[4][5]

  • Adjust Additives: Small amounts of acidic or basic additives can dramatically improve resolution. For normal phase, acetic acid is commonly used.[1] In some methods, a basic additive like diethylamine has been shown to enhance chromatographic efficiency and resolution.[6]

Issue 2: Peak Tailing or Poor Peak Shape

Q: My ofloxacin enantiomer peaks are showing significant tailing. What could be causing this and how can I improve the peak shape?

A: Peak tailing can be caused by secondary interactions with the stationary phase, column contamination, or an inappropriate mobile phase.

  • Secondary Interactions: Ofloxacin has basic and acidic functional groups that can interact with active sites on the column packing material, leading to tailing.

  • Mobile Phase Additives: The absence of appropriate mobile phase additives can lead to poor peak shape. Additives can mask active sites on the stationary phase and improve peak symmetry.

Troubleshooting Steps:

  • Introduce or Adjust Mobile Phase Additives:

    • For polysaccharide-based columns in normal phase, the addition of a small amount of an acid (e.g., 0.1% acetic acid) can improve peak shape.[1]

    • The use of a basic additive like diethylamine (DEA) can also be effective in reducing peak tailing and enhancing resolution.[6]

  • Optimize Temperature: Column temperature can influence peak shape. It is advisable to investigate a range of temperatures (e.g., 20-40°C) to find the optimum for your separation.[1][4]

  • Check for Column Contamination: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.

Issue 3: Unstable Retention Times

Q: The retention times for my ofloxacin enantiomers are drifting between injections. What is causing this instability?

A: Fluctuating retention times are typically due to a lack of system equilibration, changes in mobile phase composition, or temperature variations.

  • Column Equilibration: Chiral stationary phases may require longer equilibration times compared to achiral columns, especially when the mobile phase composition is changed.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in solvent ratios or pH, can lead to shifts in retention time.

  • Temperature Fluctuations: Lack of a column oven or significant changes in ambient temperature can affect retention times.[4]

Troubleshooting Steps:

  • Ensure Thorough Column Equilibration: Equilibrate the column with the mobile phase for an extended period (e.g., 30-60 minutes or until a stable baseline is achieved) before starting your analysis.

  • Precise Mobile Phase Preparation: Prepare the mobile phase carefully and consistently. Premixing the solvents in a single container is recommended over online mixing for better reproducibility.

  • Use a Column Oven: Maintain a constant column temperature using a column oven to minimize retention time variability.[4]

Quantitative Data Summary

The following tables summarize typical experimental conditions for the chiral separation of ofloxacin by HPLC.

Table 1: Normal Phase Chromatography Conditions

ParameterConditionReference
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)[1][6]
Mobile Phase Hexane:Ethanol:Acetic Acid (60:40:0.1, v/v/v)[1]
Hexane:Ethanol:Methanol:Acetic Acid:Diethylamine (70:20:10:0.45:0.05, v/v/v/v/v)[6]
Flow Rate 0.5 mL/min[1]
Temperature 25 °C[1]
Detection UV at 294 nm[1]

Table 2: Reversed-Phase / Ligand-Exchange Chromatography Conditions

ParameterConditionReference
Column Conventional C18[3][4]
Mobile Phase Methanol:Water containing 5 mmol/L copper sulfate and 10 mmol/L L-isoleucine[4]
Methanol:Water (20:80, v/v) containing 4.0 mmol/L amino acid ionic liquid and 3.0 mmol/L copper sulfate[3]
Flow Rate 0.5 - 1.0 mL/min[3][5]
Temperature Room Temperature or optimized[3][4]
Detection UV or Fluorescence[3][5]

Experimental Protocols

Protocol 1: Chiral Separation of Ofloxacin using a Polysaccharide-Based CSP (Normal Phase)

This protocol is based on the method described by Bohrium et al.[1]

  • HPLC System and Column:

    • HPLC system with a UV detector.

    • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of hexane, ethanol, and acetic acid in a ratio of 60:40:0.1 (v/v/v).

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Set the flow rate to 0.5 mL/min.

    • Maintain the column temperature at 25 °C.

    • Set the UV detector to a wavelength of 294 nm.

  • Sample Preparation:

    • Dissolve the racemic ofloxacin standard in the mobile phase to a suitable concentration.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is observed.

    • Inject the sample and record the chromatogram.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor or No Resolution CheckColumn Verify CSP Type (e.g., Polysaccharide, Cyclodextrin) Start->CheckColumn OptimizeMP Optimize Mobile Phase - Adjust solvent ratios - Vary additives (acid/base) CheckColumn->OptimizeMP Correct Column CheckTemp Vary Column Temperature OptimizeMP->CheckTemp CheckFlow Adjust Flow Rate (Lower may improve resolution) CheckTemp->CheckFlow Success Baseline Resolution Achieved CheckFlow->Success

A workflow diagram for troubleshooting poor enantiomeric resolution.

Diagram 2: Logical Relationship of Parameters Affecting Chiral Separation

ChiralSeparationParameters cluster_System HPLC System cluster_Outcome Separation Quality Column Chiral Stationary Phase (CSP) Resolution Resolution (Rs) Column->Resolution MobilePhase Mobile Phase - Organic Modifier - Aqueous Phase (if any) - Additives (Acid/Base) MobilePhase->Resolution PeakShape Peak Shape (Tailing Factor) MobilePhase->PeakShape RetentionTime Retention Time (tR) MobilePhase->RetentionTime Temperature Column Temperature Temperature->Resolution Temperature->RetentionTime FlowRate Flow Rate FlowRate->Resolution FlowRate->RetentionTime

Key parameters influencing the quality of ofloxacin chiral separation.

References

Optimizing D-Ofloxacin minimum inhibitory concentration (MIC) testing parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in D-Ofloxacin (Levofloxacin) Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Ofloxacin, D-Ofloxacin, and Levofloxacin?

Ofloxacin is a racemic mixture, meaning it contains equal parts of two stereoisomers: the S-(-)-isomer and the R-(+)-isomer. The antibacterial activity of ofloxacin resides almost exclusively in the S-(-)-isomer, which is known as Levofloxacin.[1] The R-(+)-isomer, also referred to as D-Ofloxacin, shows minimal to no significant antibacterial activity.[1] Therefore, for the purposes of antimicrobial susceptibility testing, "D-Ofloxacin" is often used to refer to Levofloxacin, the active component. Levofloxacin is generally considered to be at least twice as active as the racemic ofloxacin.[1][2]

Q2: Which MIC testing method is recommended for D-Ofloxacin?

The Clinical and Laboratory Standards Institute (CLSI) recommends broth microdilution as the reference method for determining the MIC of bacteria that grow aerobically.[3][4][5] This method is considered the "gold standard" for quantitative susceptibility testing. Agar dilution is another acceptable reference method.[6]

Q3: What are the acceptable quality control (QC) ranges for D-Ofloxacin (Levofloxacin) MIC testing?

Adherence to established QC ranges is critical for ensuring the accuracy and reproducibility of MIC results. The acceptable MIC ranges for Levofloxacin against standard QC strains are provided by CLSI.

Quality Control StrainATCC NumberCLSI Recommended MIC Range (µg/mL)
Escherichia coliATCC® 259220.008 - 0.03
Pseudomonas aeruginosaATCC® 278530.5 - 2.0
Staphylococcus aureusATCC® 292130.06 - 0.25
Enterococcus faecalisATCC® 292120.25 - 2.0
Neisseria gonorrhoeaeATCC® 492260.004 - 0.03

Data sourced from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

Q4: How does inoculum size affect D-Ofloxacin MIC results?

The inoculum effect refers to the observation that the MIC of a bacterial isolate can be influenced by the initial number of bacteria tested. For fluoroquinolones like D-Ofloxacin, a modest inoculum effect has been observed.[8] While minor variations around the standard inoculum of 5 x 10^5 CFU/mL may not significantly alter the MIC, a very high inoculum (e.g., >10^7 CFU/mL) can lead to a reduction in the bactericidal activity of the antibiotic.[9][10] Therefore, careful standardization of the inoculum is crucial for obtaining accurate and reproducible MIC values.

Troubleshooting Guides

Issue 1: Quality Control (QC) MIC results are out of the acceptable range.

An out-of-range QC result indicates a potential issue with the testing system that must be resolved before proceeding with testing clinical isolates.

Troubleshooting Workflow for Out-of-Range QC

start QC MIC Out-of-Range check_inoculum Verify Inoculum Density (0.5 McFarland Standard) start->check_inoculum check_media Check Media Quality (Expiry, pH, Cation Content) check_inoculum->check_media Inoculum OK rerun_qc Rerun QC with New Reagents check_inoculum->rerun_qc Incorrect Density check_drug Verify D-Ofloxacin Stock (Preparation, Storage, Expiry) check_media->check_drug Media OK check_media->rerun_qc Issue Found check_procedure Review Testing Procedure (Pipetting, Incubation) check_drug->check_procedure Drug OK check_drug->rerun_qc Issue Found check_procedure->rerun_qc Procedure OK check_procedure->rerun_qc Error Identified investigate_further Investigate Systematic Error (Instrument, Environment) rerun_qc->investigate_further Failure resolve QC In Range: Proceed with Testing rerun_qc->resolve Success

Caption: Troubleshooting workflow for out-of-range QC MIC results.

Possible Causes and Corrective Actions:

Potential CauseCorrective Action
Incorrect Inoculum Density Ensure the bacterial suspension is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Use a calibrated spectrophotometer or a McFarland standard for accurate comparison.[11]
Media Issues Verify that the Cation-Adjusted Mueller-Hinton Broth (CAMHB) is from a reputable supplier, within its expiration date, and prepared according to the manufacturer's instructions. Incorrect cation concentrations (Ca²⁺ and Mg²⁺) can significantly affect fluoroquinolone MICs.[12][13][14][15][16] If preparing in-house, ensure cations are added aseptically after autoclaving.[15]
D-Ofloxacin Stock Solution Check for proper preparation, storage, and expiration of the D-Ofloxacin stock solution. If degradation is suspected, prepare a fresh stock solution and repeat the QC test.[11]
Procedural Errors Review the entire testing procedure for any deviations, including pipetting errors, incorrect incubation time (16-20 hours) or temperature (35°C ± 2°C), and errors in reading the MIC endpoint.[11]
Contamination Perform a purity check of the inoculum by subculturing onto an appropriate agar plate. Ensure all materials and reagents are sterile.
Issue 2: Inconsistent or unexpected MIC results for test isolates.

Variability in MIC results for the same isolate can arise from several factors, often related to subtle variations in experimental conditions.

Logical Tree for Investigating Inconsistent MICs

root Inconsistent MIC Results sub_inoculum Inoculum-Related root->sub_inoculum sub_media Media-Related root->sub_media sub_drug Drug-Related root->sub_drug sub_interpretation Interpretation-Related root->sub_interpretation node_heterogeneity Inoculum Heterogeneity sub_inoculum->node_heterogeneity node_density Inoculum Density Variation sub_inoculum->node_density node_ph Media pH Variation sub_media->node_ph node_cations Cation Concentration sub_media->node_cations node_precipitation Drug Precipitation sub_drug->node_precipitation node_degradation Drug Degradation sub_drug->node_degradation node_trailing Trailing Endpoints sub_interpretation->node_trailing node_skipped Skipped Wells sub_interpretation->node_skipped

Caption: Factors contributing to inconsistent MIC results.

Possible Causes and Corrective Actions:

Potential CauseCorrective Action
Media pH The activity of fluoroquinolones can be pH-dependent. Acidic conditions can impair the activity of some fluoroquinolones.[3] Ensure the pH of the Mueller-Hinton Broth is within the recommended range (7.2 to 7.4) after preparation.
Trailing Endpoints "Trailing" refers to reduced but persistent growth over a range of concentrations, making the endpoint difficult to determine. This can be due to the drug being bacteriostatic rather than bactericidal at those concentrations. When trailing is observed, the endpoint should be read as the lowest concentration that causes approximately 80% inhibition of growth compared to the growth control.[17] It is advisable to re-incubate for a full 24 hours before making a final reading.
Skipped Wells This phenomenon, where growth appears in a well with a higher drug concentration after no growth in a well with a lower concentration, can be due to pipetting errors or contamination. If observed, the test for that isolate should be repeated.[18] If it persists, the MIC should be recorded as the lowest concentration that inhibits visible growth.[18]
Drug Precipitation Visually inspect the wells with the highest concentrations of D-Ofloxacin for any signs of precipitation. If precipitation occurs, it may be necessary to adjust the solvent or preparation method for the stock solution.

Experimental Protocols

Broth Microdilution MIC Assay (CLSI M07 Guideline)

This protocol outlines the key steps for determining the MIC of D-Ofloxacin using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute.[3][4][5]

Workflow for Broth Microdilution MIC Assay

prep_drug Prepare D-Ofloxacin Dilution Series inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read and Interpret MIC Results incubate->read_mic

Caption: Standard workflow for the broth microdilution MIC assay.

1. Preparation of D-Ofloxacin Dilutions:

  • Prepare a stock solution of D-Ofloxacin in a suitable solvent (e.g., sterile water or 0.1 N NaOH, followed by dilution in sterile water).

  • Perform a two-fold serial dilution of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate to achieve the desired final concentration range.[19][20]

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

  • Suspend the colonies in sterile broth or saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the D-Ofloxacin dilutions. The final volume in each well is typically 100 µL.

  • Include a growth control well (inoculum in broth without the drug) and a sterility control well (broth only).

  • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

4. Result Interpretation:

  • Following incubation, examine the plate for visible bacterial growth (turbidity). A reading aid, such as a viewing box, is recommended.

  • The MIC is the lowest concentration of D-Ofloxacin at which there is no visible growth.[19][21] Compare the MIC to the established breakpoints to categorize the isolate as susceptible, intermediate, or resistant.[21][22]

References

Technical Support Center: D-Ofloxacin Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Ofloxacin assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the analysis of D-Ofloxacin in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in D-Ofloxacin assays?

The most prevalent issue in D-Ofloxacin assays, particularly when using LC-MS/MS, is the "matrix effect." This occurs when components of the biological matrix (e.g., plasma, urine, tissue homogenates) co-elute with D-Ofloxacin and interfere with its ionization, leading to either ion suppression or enhancement.[1] Phospholipids are often a major cause of ion suppression in plasma samples.[1] Other sources of interference can include endogenous metabolites, administered drugs, and contaminants introduced during sample preparation. For microbiological assays, the presence of other antimicrobial substances or inherent properties of the matrix can affect bacterial growth and lead to inaccurate results.

Q2: How can I minimize matrix effects in my LC-MS/MS assay for D-Ofloxacin?

Minimizing matrix effects is crucial for accurate and reproducible quantification of D-Ofloxacin. Here are several strategies:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering matrix components compared to simpler methods like protein precipitation.[1][2]

  • Optimize Chromatography: Adjusting the mobile phase composition, gradient, and flow rate can improve the separation of D-Ofloxacin from co-eluting matrix components.[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as (S)-Ofloxacin-d3, is the gold standard for quantitative LC-MS/MS assays.[3] It co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation for variations in sample preparation and instrument response.[3]

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[2][4]

Q3: My D-Ofloxacin peak shape is poor in my HPLC assay. What are the likely causes and solutions?

Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your assay. Common causes and their solutions include:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of D-Ofloxacin. An unsuitable pH can lead to peak tailing. For fluoroquinolones like ofloxacin, a mobile phase pH in the acidic to neutral range is often effective.[5]

  • Column Overload: Injecting a sample with too high a concentration of D-Ofloxacin can lead to peak fronting. Consider diluting your sample to fall within the validated linear range of the assay.[5]

  • Column Degradation: The stationary phase of the HPLC column can degrade over time, resulting in poor peak shape. If other potential causes have been eliminated, replacing the column may be necessary.[5]

  • Inappropriate Injection Solvent: Ensure the injection solvent has a similar or weaker strength than the initial mobile phase to prevent peak distortion. It is often best to reconstitute the dried extract in the mobile phase.[2]

Q4: I'm observing a high degree of variability in my results. What should I investigate?

High variability in D-Ofloxacin assay results can stem from several factors throughout the analytical workflow:

  • Inconsistent Sample Preparation: Ensure consistent execution of the sample preparation protocol, including precise pipetting and uniform treatment of all samples.

  • Variable Matrix Effects: The composition of biological matrices can vary between subjects, leading to inconsistent ion suppression or enhancement. The use of a suitable internal standard is critical to mitigate this.[3]

  • Instrument Instability: Check for fluctuations in pump pressure, inconsistent autosampler injection volumes, or detector instability.

  • Improper Standard Curve Preparation: Ensure accurate preparation of calibration standards and that the concentration of the internal standard is consistent across all standards and samples.[2]

Troubleshooting Guides

Guide 1: LC-MS/MS Assay - Low Signal Intensity or Ion Suppression

Problem: The signal intensity for D-Ofloxacin is unexpectedly low, or there is evidence of significant ion suppression.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a D-Ofloxacin standard into the mass spectrometer while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate where matrix components are causing suppression.[4]

  • Enhance Sample Cleanup: If significant ion suppression is observed, improve your sample preparation method.

    • Switch from Protein Precipitation to SPE or LLE: These techniques offer more effective removal of interfering compounds.[1][2]

  • Optimize Chromatography: Modify your chromatographic method to separate D-Ofloxacin from the ion-suppressing region.

    • Adjust Gradient Profile: A shallower gradient can improve resolution.

    • Change Stationary Phase: Consider a different column chemistry that provides alternative selectivity.

  • Check MS Parameters: Re-optimize mass spectrometer parameters such as spray voltage, source temperature, and gas flows by infusing a standard solution of D-Ofloxacin.[2]

Guide 2: HPLC-UV Assay - Shifting Retention Times

Problem: The retention time for D-Ofloxacin is inconsistent between injections.

Troubleshooting Steps:

  • Verify Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of retention time shifts. Ensure accurate and consistent preparation of the mobile phase, including the buffer pH.[5]

  • Check for Pump Issues: Monitor the HPLC pump pressure for fluctuations, which may indicate leaks or pump seal failure. A stable flow rate is essential for reproducible retention times.[5]

  • Ensure Column Temperature Stability: If your HPLC system has a column oven, verify that it is maintaining a constant temperature. Temperature fluctuations can significantly affect retention times.[5]

  • Confirm Adequate Column Equilibration: Before starting an analytical run, ensure the column is fully equilibrated with the mobile phase. Insufficient equilibration can cause retention times to drift, especially during the initial injections.[5]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation for LC-MS/MS Analysis

This protocol is a common starting point for the analysis of D-Ofloxacin in plasma due to its simplicity and speed.[3]

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., (S)-Ofloxacin-d3 at 1 µg/mL).[2]

  • Add 300 µL of acetonitrile to precipitate the proteins.[2]

  • Vortex the mixture for 1 minute.[2]

  • Centrifuge at 10,000 x g for 10 minutes.[2]

  • Transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in 100 µL of the mobile phase.[2]

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.[2]

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to protein precipitation.

  • To a known volume of plasma, add the internal standard.

  • Adjust the pH of the sample to be at least two pH units above the pKa of D-Ofloxacin to ensure it is uncharged.

  • Add an immiscible organic solvent (e.g., dichloromethane, ethyl acetate).[1][6]

  • Vortex vigorously for a set time (e.g., 15 minutes) to facilitate the transfer of D-Ofloxacin into the organic phase.[7]

  • Centrifuge to achieve clear phase separation.[7]

  • Carefully transfer the organic layer to a clean tube.[7]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[7]

  • Reconstitute the residue in a small volume of the mobile phase for analysis.[7]

Data Presentation

Table 1: Summary of LC-MS/MS Method Parameters and Performance for Ofloxacin Analysis in Human Plasma

ParameterMethod 1Method 2Method 3
Sample Volume 20 µL[8]100 µL (Implied)[2]50 µL (Implied)[3]
Sample Preparation Protein Precipitation[8]Protein Precipitation[2]Protein Precipitation[3]
Internal Standard Gatifloxacin[8](S)-Ofloxacin-d3[2](S)-Ofloxacin-d3[3]
Linearity Range 0.078 - 20 µg/mL[8]5 - 5000 ng/mL[3]4 - 500 ng/mL[9]
Recovery > 70%[8]Not Specified93.1 ± 5.4%[9]
Matrix Effect No significant effects observed[8]Addressed by SIL-IS[2][3]Ion suppression: 3.6 - 8.1%[9]
LLOQ 0.078 µg/mL[8]5 ng/mL[3]4 ng/mL[9]

Table 2: Comparison of Serum Ofloxacin Concentrations by HPLC and Microbiological Assay (MBA) [10]

AdministrationAssayPost-dose (µg/mL, Mean ± SD)Pre-dose (µg/mL, Mean ± SD)
IntravenousMBA6.23 ± 2.492.42 ± 1.56
HPLC5.81 ± 2.082.14 ± 1.26
OralMBA6.17 ± 3.253.49 ± 2.77
HPLC5.63 ± 2.923.41 ± 2.98

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ms_detection Mass Spectrometric Detection chromatography->ms_detection quantification Data Quantification ms_detection->quantification

Caption: Workflow for D-Ofloxacin analysis in plasma using protein precipitation and LC-MS/MS.

troubleshooting_tree cluster_investigation Initial Checks cluster_solutions Potential Solutions start Poor LC-MS/MS Results (Low Signal / High Variability) check_is Internal Standard Performance OK? start->check_is check_chrom Chromatography (Peak Shape, Retention Time) OK? check_is->check_chrom Yes is_issue Investigate IS Stability/ Purity/Concentration check_is->is_issue No chrom_issue Troubleshoot HPLC System: - Mobile Phase - Column - Temperature check_chrom->chrom_issue No matrix_effect Suspect Matrix Effects check_chrom->matrix_effect Yes end_node Re-analyze Samples is_issue->end_node chrom_issue->end_node improve_cleanup Improve Sample Cleanup (SPE, LLE) matrix_effect->improve_cleanup optimize_chrom Optimize Chromatography for Separation matrix_effect->optimize_chrom dilute_sample Dilute Sample matrix_effect->dilute_sample improve_cleanup->end_node optimize_chrom->end_node dilute_sample->end_node

Caption: Decision tree for troubleshooting poor LC-MS/MS results for D-Ofloxacin.

References

Technical Support Center: Improving Reproducibility in D-Ofloxacin In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols to enhance the reproducibility of in vitro experiments involving D-Ofloxacin. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of D-Ofloxacin?

D-Ofloxacin is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA, a crucial step for DNA replication.[1] In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is responsible for separating interlinked daughter DNA molecules following replication.[1] Inhibition of these enzymes leads to the accumulation of double-stranded DNA breaks, ultimately causing bacterial cell death.[1]

Q2: What are the critical factors that can affect the reproducibility of D-Ofloxacin in vitro experiments?

Several factors can impact the reproducibility of in vitro experiments with D-Ofloxacin:

  • pH of the medium: The activity of ofloxacin can be influenced by the pH of the culture medium. Acidic conditions have been shown to reduce its activity.[2][3]

  • Divalent Cations: The presence of divalent cations like Mg2+ can reduce the activity of D-Ofloxacin.[2]

  • Inoculum Size: A modest inoculum effect has been observed with ofloxacin, where higher bacterial concentrations can lead to increased Minimum Inhibitory Concentrations (MICs).[4]

  • Media Composition: The components of the culture medium can interact with the antibiotic and affect its availability and activity.

  • Drug Solution Preparation and Storage: Improper preparation and storage of D-Ofloxacin stock solutions can lead to degradation or precipitation, affecting its effective concentration. Ofloxacin has been shown to be stable in various infusion fluids for at least 3 days at 24°C, 14 days at 5°C, and 26 weeks at -20°C.[5]

Q3: Where can I find standardized guidelines for antimicrobial susceptibility testing?

The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized standards and guidelines for antimicrobial susceptibility testing, including methodologies for broth dilution, agar dilution, and disk diffusion tests. Adhering to CLSI guidelines is crucial for ensuring the reproducibility and comparability of results.

Troubleshooting Guides

Minimum Inhibitory Concentration (MIC) Assays

Issue 1: High variability in MIC values between replicates.

  • Question: My MIC results for D-Ofloxacin against the same bacterial strain show significant well-to-well variation. What could be the cause?

  • Answer:

    • Uneven Inoculum Distribution: Ensure the bacterial inoculum is thoroughly mixed to a homogenous suspension before dispensing into the microplate wells. The turbidity should be standardized, typically to a 0.5 McFarland standard.[1]

    • Pipetting Errors: Inaccurate pipetting of the antibiotic dilutions or the bacterial inoculum can lead to significant variability. Ensure pipettes are properly calibrated and use appropriate pipetting techniques.

    • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the antibiotic and affect bacterial growth. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile media.

Issue 2: MIC values are consistently higher or lower than expected.

  • Question: The MIC values I'm obtaining for my quality control strains are outside the acceptable range. Why might this be happening?

  • Answer:

    • Incorrect Drug Concentration: Verify the calculations for your D-Ofloxacin stock solution and serial dilutions. Ensure the stock solution was prepared correctly and has not degraded. Prepare fresh stock solutions regularly.

    • Media pH: The pH of the Mueller-Hinton Broth (MHB) is critical. An acidic pH can decrease the activity of D-Ofloxacin, leading to higher MICs.[2][3] Ensure the pH of your media is within the recommended range (typically 7.2-7.4).

    • Contamination: Contamination of the bacterial culture, media, or antibiotic solutions can lead to erroneous results. Use sterile techniques throughout the experimental setup.

Time-Kill Assays

Issue 1: No significant reduction in bacterial count even at concentrations above the MIC.

  • Question: I'm performing a time-kill assay with D-Ofloxacin at 4x MIC, but I'm not observing the expected bactericidal effect. What should I check?

  • Answer:

    • Inoculum Phase: Ensure that the bacterial culture used for the inoculum is in the logarithmic growth phase. Bacteria in the stationary phase can be less susceptible to antibiotics.

    • Drug Stability: D-Ofloxacin may not be stable over the entire duration of the time-kill assay under your specific experimental conditions (e.g., temperature, media components).

    • Bacteriostatic vs. Bactericidal Effect: While D-Ofloxacin is generally bactericidal, under certain conditions or against specific strains, it might exhibit a more bacteriostatic effect. Confirm the expected outcome for your bacterial strain from the literature. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL.[6]

Issue 2: Inconsistent colony counts at different time points.

  • Question: My colony counts in the time-kill assay are fluctuating and not showing a clear trend. What could be the problem?

  • Answer:

    • Inadequate Mixing: Ensure the culture is thoroughly mixed before taking samples at each time point to get a representative bacterial count.

    • Clumping of Bacteria: Some bacterial strains have a tendency to clump, which can lead to inaccurate colony counts. Gentle vortexing before plating can help to break up clumps.

    • Plating Errors: Inaccurate serial dilutions and plating volumes will lead to inconsistent results. Ensure proper technique and use calibrated equipment.

Cytotoxicity Assays

Issue 1: High background cytotoxicity in control wells.

  • Question: My untreated control cells are showing a significant level of cell death in my cytotoxicity assay. What could be the issue?

  • Answer:

    • Cell Health: Ensure you are using healthy, sub-confluent cells for your experiment. Over-confluent or stressed cells can have higher baseline levels of cell death.

    • Solvent Toxicity: If D-Ofloxacin is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is not toxic to the cells (typically ≤0.1% for DMSO).[7] Run a vehicle control (cells treated with the solvent alone) to assess its cytotoxicity.

    • Contamination: Microbial contamination can be toxic to cells. Regularly check your cell cultures for any signs of contamination.

Issue 2: Inconsistent results between replicate wells.

  • Question: I'm observing high variability in cell viability readings across my replicate wells treated with the same concentration of D-Ofloxacin. Why is this happening?

  • Answer:

    • Uneven Cell Seeding: A non-uniform number of cells in each well is a common source of variability. Ensure you have a single-cell suspension and mix well before and during seeding.

    • Pipetting Inaccuracy: Inconsistent volumes of media, drug solution, or assay reagents will lead to variable results. Use calibrated pipettes and be consistent with your technique.

    • Assay-Specific Issues: For assays like the MTT assay, incomplete solubilization of formazan crystals can cause variability. Ensure complete solubilization by gentle mixing and adequate incubation time.

Quantitative Data Summary

Table 1: D-Ofloxacin Quality Control MIC Ranges for Reference Strains

Quality Control StrainATCC NumberMIC Range (µg/mL)
Escherichia coliATCC 259220.03 - 0.06[8][9]
Staphylococcus aureusATCC 292130.12 - 0.5[8][9]
Pseudomonas aeruginosaATCC 278531.0 - 4.0[8][9]
Enterococcus faecalisATCC 292121.0 - 4.0[8][9]
Neisseria gonorrhoeaeATCC 492260.004 - 0.03[10]

Table 2: Example MIC90 Values for D-Ofloxacin Against Various Pathogens

Bacterial SpeciesMIC90 (µg/mL)
Staphylococcus aureus0.5
Streptococcus pneumoniae2
Pseudomonas aeruginosa4

Note: MIC90 is the concentration of the drug required to inhibit the growth of 90% of bacterial isolates. These values are illustrative and can vary between studies and geographical locations.

Experimental Protocols

Broth Microdilution MIC Assay

Objective: To determine the minimum concentration of D-Ofloxacin that inhibits the visible growth of a bacterium.

Methodology:

  • Preparation of D-Ofloxacin Stock Solution: Prepare a stock solution of D-Ofloxacin in a suitable solvent (e.g., sterile deionized water or 0.1 N NaOH, followed by dilution in sterile water). The final concentration should be at least 10 times the highest concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the D-Ofloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[1]

  • Result Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of D-Ofloxacin at which there is no visible bacterial growth.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of D-Ofloxacin over time.

Methodology:

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase in a suitable broth medium.

  • Experimental Setup: In sterile tubes or flasks, add the bacterial inoculum to fresh broth containing D-Ofloxacin at the desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.

  • Incubation: Incubate the tubes at 37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected samples in sterile saline. Plate a known volume of each dilution onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log10 CFU/mL against time for each D-Ofloxacin concentration and the growth control. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.[6]

MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of D-Ofloxacin on a mammalian cell line.

Methodology:

  • Cell Seeding: Seed the desired cell line into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Drug Treatment: Prepare serial dilutions of D-Ofloxacin in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of D-Ofloxacin. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Addition of MTT Reagent: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization of Formazan: Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the D-Ofloxacin concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

G cluster_0 D-Ofloxacin Mechanism of Action D-Ofloxacin D-Ofloxacin DNA_Gyrase DNA Gyrase (Gram-negative bacteria) D-Ofloxacin->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive bacteria) D-Ofloxacin->Topoisomerase_IV DNA_Replication_Fork DNA Replication Fork Stalling DNA_Gyrase->DNA_Replication_Fork DS_Breaks Double-Strand DNA Breaks Topoisomerase_IV->DS_Breaks DNA_Replication_Fork->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: D-Ofloxacin's mechanism of action leading to bacterial cell death.

G cluster_1 General Workflow for In Vitro Susceptibility Testing Start Start Prepare_Drug Prepare D-Ofloxacin Stock and Dilutions Start->Prepare_Drug Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Assay_Setup Set up Assay (e.g., MIC plate) Prepare_Drug->Assay_Setup Prepare_Inoculum->Assay_Setup Incubate Incubate under Controlled Conditions Assay_Setup->Incubate Read_Results Read and Record Results Incubate->Read_Results Analyze_Data Analyze Data and Determine Endpoint Read_Results->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for in vitro susceptibility experiments.

G cluster_2 Troubleshooting Inconsistent In Vitro Results Inconsistent_Results Inconsistent Results? Check_Reagents Check Reagent Preparation: - Drug concentration - Media pH and composition - Inoculum density Inconsistent_Results->Check_Reagents Yes Re-evaluate Re-evaluate Protocol? Check_Reagents->Re-evaluate No Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Technique Review Technique: - Pipetting accuracy - Proper mixing - Consistent timing Technique_OK Technique OK? Check_Technique->Technique_OK Check_Environment Verify Environment: - Incubation temperature - Incubation time - Plate handling (edge effects) Environment_OK Environment OK? Check_Environment->Environment_OK Consult Consult Standard Protocols (e.g., CLSI) Re-evaluate->Consult Optimize Optimize Protocol for Specific Strain/Conditions Consult->Optimize Consistent_Results Consistent Results Optimize->Consistent_Results Reagents_OK->Check_Technique Yes Reagents_OK->Re-evaluate No Technique_OK->Check_Environment Yes Technique_OK->Re-evaluate No Environment_OK->Re-evaluate Yes Environment_OK->Re-evaluate No

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

D-Ofloxacin Degradation Product Identification and Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and analysis of D-Ofloxacin degradation products.

Troubleshooting Guides

This section addresses specific technical challenges that may arise during the experimental analysis of D-Ofloxacin and its degradation products.

Issue 1: HPLC Analysis - Poor Peak Shape (Tailing)

Q1: My D-Ofloxacin peak is showing significant tailing in my reverse-phase HPLC analysis. What are the common causes and how can I resolve this?

Peak tailing is a frequent issue when analyzing basic compounds like D-Ofloxacin, often leading to poor resolution and inaccurate quantification. The primary cause is typically secondary interactions between the analyte and the stationary phase.

Troubleshooting Workflow:

HPLC_Troubleshooting cluster_mobile_phase Mobile Phase Modifications cluster_column Column Solutions cluster_system System & Method Checks start Observe Peak Tailing (Asymmetry > 1.2) mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase Initiate Troubleshooting lower_ph Lower Mobile Phase pH (e.g., pH ≤ 3) mobile_phase->lower_ph add_base Add Competing Base (e.g., Triethylamine) mobile_phase->add_base inc_ionic Increase Ionic Strength (e.g., Ammonium Formate) mobile_phase->inc_ionic column_eval Step 2: Column Evaluation end_capped Use High-Quality End-Capped Column column_eval->end_capped high_purity Select High-Purity (Type B) Silica column_eval->high_purity alt_phase Consider Alternative Stationary Phases column_eval->alt_phase system_check Step 3: System Check extra_col Minimize Extra-Column Volume system_check->extra_col overload Check for Column Overload system_check->overload contamination Inspect for Contamination system_check->contamination resolved Issue Resolved (Symmetrical Peak) lower_ph->column_eval If Tailing Persists lower_ph->resolved add_base->column_eval If Tailing Persists add_base->resolved inc_ionic->column_eval If Tailing Persists inc_ionic->resolved end_capped->system_check If Tailing Persists end_capped->resolved high_purity->system_check If Tailing Persists high_purity->resolved alt_phase->system_check If Tailing Persists alt_phase->resolved extra_col->resolved overload->resolved contamination->resolved

Caption: A flowchart illustrating the logical workflow for troubleshooting peak tailing in HPLC analysis.

Detailed Solutions:

  • Mobile Phase Optimization:

    • Adjusting pH: For a basic compound like D-Ofloxacin, lowering the mobile phase pH (typically to ≤ 3) can suppress the ionization of silanol groups on the silica-based column, reducing their interaction with the protonated analyte.[1] This can be achieved using additives like formic acid or trifluoroacetic acid (TFA).

    • Adding a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites on the stationary phase, thereby improving peak shape.

    • Increasing Ionic Strength: A higher ionic strength buffer (e.g., ammonium formate) can also help to minimize secondary ionic interactions.

  • Column Evaluation:

    • If mobile phase optimization is insufficient, the column itself may be the issue.[1] Consider switching to a modern, high-purity, end-capped C18 or C8 column, which has fewer accessible silanol groups.

    • Columns with alternative stationary phases, such as a polar-embedded phase, may also provide better peak symmetry.

  • System and Method Checks:

    • Column Overload: Injecting too much sample can saturate the stationary phase.[1] To test for this, dilute your sample and reinject it; an improvement in peak shape suggests overload was the problem.[1]

    • Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening and tailing.[1] Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.[1]

    • Column Contamination: The accumulation of contaminants can create active sites that lead to tailing.[1] Flushing the column with a strong solvent or replacing it may be necessary.[1]

Issue 2: Identification of Unknown Peaks in Chromatogram

Q2: I am observing several unexpected peaks in my chromatogram after subjecting D-Ofloxacin to stress conditions. How do I identify these potential degradation products?

The identification of unknown peaks requires a systematic approach, typically involving high-resolution mass spectrometry coupled with liquid chromatography.

Experimental Workflow for Degradant Identification:

Degradant_ID_Workflow start Observe Unknown Peaks in HPLC-UV lcms Step 1: LC-MS/MS Analysis start->lcms ms_data Obtain High-Resolution Mass Spectra (MS and MS/MS) lcms->ms_data pathway Step 2: Propose Degradation Pathways ms_data->pathway elucidation Elucidate Structures Based on Fragmentation Patterns and Mass Shifts pathway->elucidation confirm Step 3: Confirmation (Optional) elucidation->confirm synthesis Synthesize Proposed Degradation Product confirm->synthesis compare Compare Retention Time and Spectra with Synthesized Standard synthesis->compare identified Structure Confirmed compare->identified

Caption: A workflow for the identification of unknown degradation products using LC-MS/MS.

Key Steps:

  • LC-MS/MS Analysis: This is the most powerful technique for identifying unknown compounds. It provides the molecular weight of the degradation products and their fragmentation patterns, which are crucial for structure elucidation.

  • Propose Degradation Pathways: Based on the molecular structure of D-Ofloxacin, common degradation reactions such as hydrolysis, oxidation, and photolysis can be predicted.[2] The observed mass shifts in the MS data can then be correlated with these potential chemical transformations. For example, an increase of 16 Da often suggests oxidation (addition of an oxygen atom).

  • Structure Elucidation: By analyzing the MS/MS fragmentation patterns, the specific site of modification on the D-Ofloxacin molecule can often be determined.

  • Confirmation: The definitive identification of a degradation product involves comparing its chromatographic retention time and mass spectrum with a synthesized reference standard.

Frequently Asked Questions (FAQs)

Q3: What are the common degradation products of D-Ofloxacin identified under forced degradation conditions?

Forced degradation studies expose D-Ofloxacin to harsh conditions to accelerate its decomposition.[2] Common degradation products identified include those resulting from modifications to the piperazine ring and other key functional groups.

Table 1: Common D-Ofloxacin Degradation Products

Degradation ProductCommon Formation Condition(s)Reference
Decarboxy OfloxacinAcidic, Basic, Photolytic[3]
9-piperazino OfloxacinHydrolytic, Photolytic[3][4]
Des-methyl OfloxacinHydrolytic, Photolytic[3][4]
Ofloxacin-N-oxideOxidative[3][5]

Q4: What are the typical HPLC and LC-MS/MS methods used for the analysis of D-Ofloxacin and its degradation products?

Several reversed-phase HPLC and LC-MS/MS methods have been developed and validated for this purpose. The choice of method often depends on the specific degradation products being analyzed and the desired sensitivity.

Table 2: Example HPLC and LC-MS/MS Methodologies

ParameterHPLC Method ExampleLC-MS/MS Method Example
Column C18, 5 µm, 4.6 x 250 mmAcquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase 0.05M Phosphate buffer (pH 4.6) : Acetonitrile (55:45 v/v)A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (gradient)
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 255 nm or 294 nmTandem Mass Spectrometry (MS/MS)
Reference [6][7][8]

Q5: How can I perform a forced degradation study for D-Ofloxacin?

Forced degradation studies are essential for developing stability-indicating methods.[2][7] These studies typically involve exposing the drug substance to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Forced Degradation of D-Ofloxacin

  • Acid Hydrolysis: Reflux D-Ofloxacin solution in 1 N HCl at an elevated temperature (e.g., 40°C) for several hours.[7]

  • Base Hydrolysis: Reflux D-Ofloxacin solution in 1 N NaOH at an elevated temperature for a specified period.

  • Oxidative Degradation: Treat D-Ofloxacin solution with hydrogen peroxide (e.g., 6% H₂O₂) at room temperature.[7]

  • Thermal Degradation: Expose solid D-Ofloxacin to dry heat in an oven (e.g., 105°C) for several hours.[7]

  • Photolytic Degradation: Expose a solution of D-Ofloxacin to UV light.

Note: The duration and specific conditions of the stress testing should be adjusted to achieve a target degradation of approximately 10-30%.

D-Ofloxacin Degradation Pathways:

The degradation of D-Ofloxacin can proceed through several pathways, primarily involving the piperazine ring and the carboxylic acid group.

Degradation_Pathways cluster_products Degradation Products ofloxacin D-Ofloxacin decarboxy Decarboxy Ofloxacin ofloxacin->decarboxy Decarboxylation desmethyl Des-methyl Ofloxacin ofloxacin->desmethyl Demethylation n_oxide Ofloxacin-N-oxide ofloxacin->n_oxide Oxidation piperazino_opening Piperazine Ring Opening Products ofloxacin->piperazino_opening Hydrolysis/Oxidation

Caption: Potential degradation pathways of D-Ofloxacin under various stress conditions.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of D-Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of D-Ofloxacin.

Frequently Asked Questions (FAQs)

Q1: My D-Ofloxacin is not dissolving sufficiently in aqueous buffers for my in vitro assay. What are the primary methods to increase its solubility?

A1: Poor aqueous solubility is a known characteristic of ofloxacin. Several techniques can be employed to enhance its dissolution. The most common and effective methods include:

  • Solid Dispersions: Dispersing D-Ofloxacin in a hydrophilic polymer matrix can significantly improve its dissolution rate.[1][2][3][4][5]

  • Cyclodextrin Complexation: Encapsulating D-Ofloxacin within cyclodextrin molecules can increase its aqueous solubility.[6]

  • Mixed Solvency/Hydrotropy: The use of hydrotropic agents, which are compounds that increase the solubility of poorly soluble substances in water, can be an effective approach.[7][8]

  • Nanoformulations: Reducing the particle size to the nanometer range, for instance by creating solid lipid nanoparticles (SLNs), can enhance the surface area and thereby improve solubility and dissolution.[9][10][11]

Q2: I am considering solid dispersions. Which polymers are most effective for D-Ofloxacin and what dissolution improvement can I expect?

A2: For D-Ofloxacin, hydrophilic polymers such as Poloxomer 407, Polyethylene Glycol (PEG-6000), and Urea have been shown to be effective.[2][4] A formulation with Poloxomer 407 at a 1:1 drug-to-polymer ratio demonstrated a significant increase in dissolution, releasing 98% of the drug within 45 minutes, compared to the pure drug which showed much lower dissolution in the same timeframe.[2][4][5]

Q3: How much of an increase in solubility can I anticipate with cyclodextrins?

A3: The use of β-cyclodextrin (β-CD) to form an inclusion complex with ofloxacin has been reported to increase its water solubility by approximately 2.6 times.[1][6] The formation of these complexes can be confirmed through analytical techniques such as DSC and XRPD.

Q4: My dissolution rate is still not optimal after preparing a solid dispersion. What could be the issue?

A4: Several factors could be contributing to suboptimal dissolution from your solid dispersion:

  • Drug-Polymer Ratio: The ratio of D-Ofloxacin to the polymer is critical. An inappropriate ratio may not allow for adequate dispersion of the drug in its amorphous state. Experiment with different ratios to find the optimal balance.

  • Method of Preparation: The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion, physical mixture) can impact its effectiveness. The solvent evaporation technique is often found to be highly effective.[3]

  • Crystallinity: The goal of a solid dispersion is to have the drug present in an amorphous state, which has higher energy and thus better solubility than the crystalline form. If the drug recrystallizes during preparation or storage, the solubility advantage will be lost. Characterization by DSC or XRPD can confirm the physical state of the drug in the dispersion.

  • Wetting: The addition of a surfactant to the dissolution medium or the solid dispersion formulation can improve the wetting of the particles and enhance dissolution.[3]

Q5: Are there any concerns about the stability of these enhanced solubility formulations?

A5: Yes, stability is a critical consideration. Amorphous solid dispersions, for example, are thermodynamically unstable and can revert to a more stable, less soluble crystalline form over time, especially under high humidity and temperature. It is essential to conduct stability studies on your formulations under controlled conditions as per ICH guidelines to ensure they maintain their enhanced solubility characteristics over the intended shelf life.[3]

Quantitative Data on Solubility Enhancement

The following tables summarize the quantitative improvements in solubility and dissolution for D-Ofloxacin using various techniques.

Table 1: Solubility Enhancement with Cyclodextrins

Cyclodextrin TypeMolar Ratio (Drug:CD)Method of ComplexationSolubility Increase (fold)Reference
β-Cyclodextrin1:1Neutralization~2.6[1][6]
β-Cyclodextrin1:1KneadingMarked Improvement
β-Cyclodextrin1:2KneadingImproved
β-Cyclodextrin1:1Solvent EvaporationImproved
β-Cyclodextrin1:2Solvent EvaporationImproved

Table 2: Dissolution Enhancement with Solid Dispersions

PolymerDrug:Polymer RatioPreparation MethodDissolution ProfileReference
Poloxomer 4071:1Physical Mixture98% release in 45 minutes[2][4][5]
VariousNot SpecifiedFusion / Solvent Evaporation98% release in 15 minutes (with surfactant) vs. 65% for pure drug[3]

Table 3: Characteristics of D-Ofloxacin Nanoformulations

Formulation TypeLipid/PolymerParticle Size (nm)Encapsulation Efficiency (%)Key FindingReference
Solid Lipid NanoparticlesPalmitic Acid~150~80Sustained release over 24 hours[10]
Mesoporous Silica NanoparticlesSilica243 ± 208Not specifiedSustained release at physiological pH[12]
Nanostructured Lipid CarriersNot Specified78.79 - 648.4Not specifiedParticle size dependent on formulation parameters[13]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of D-Ofloxacin.

  • Preparation: Add an excess amount of D-Ofloxacin powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear glass vial. The presence of excess solid is crucial for reaching equilibrium.

  • Equilibration: Place the sealed vial in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for 24 to 72 hours to ensure equilibrium is reached.[14] Equilibrium is achieved when the concentration of dissolved D-Ofloxacin in the supernatant no longer changes over time.

  • Phase Separation: After equilibration, allow the vial to stand for the undissolved solid to settle. Centrifuge the vial to ensure complete separation of the solid and liquid phases.[14]

  • Sampling: Carefully withdraw the supernatant (the saturated solution) using a pipette. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[14]

  • Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of D-Ofloxacin using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 2: Preparation of D-Ofloxacin Solid Dispersion (Solvent Evaporation Method)

This method is often preferred for achieving a high degree of drug amorphization.

  • Dissolution: Dissolve a precisely weighed amount of D-Ofloxacin and the chosen hydrophilic polymer (e.g., Poloxomer 407) in a suitable common volatile organic solvent (e.g., methanol, ethanol) in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to minimize potential drug degradation.

  • Drying: Further dry the resulting solid film under a vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (using DSC and/or XRPD) to confirm the absence of crystalline drug.

Protocol 3: Preparation of D-Ofloxacin-β-Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for poorly water-soluble drugs and can provide good yields at a lab scale.[15]

  • Slurry Formation: Place a weighed amount of β-cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-alcohol mixture) to form a slurry.

  • Drug Addition: Slowly add a weighed amount of D-Ofloxacin to the slurry.

  • Kneading: Knead the mixture thoroughly for a specified period (e.g., 45-60 minutes) to form a thick, uniform paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until it is completely dry.

  • Washing and Final Drying: Wash the dried complex with a small amount of a suitable solvent to remove any uncomplexed drug from the surface, and then dry it under vacuum.[15]

  • Characterization: Evaluate the complex for drug content, solubility, and evidence of inclusion complex formation using techniques like FTIR, DSC, and XRPD.

Visualizations

Experimental_Workflow_for_Solubility_Enhancement cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_formulation Formulation & Preparation cluster_characterization Characterization & Evaluation cluster_outcome Outcome Problem Poor Aqueous Solubility of D-Ofloxacin Strategy Select Solubility Enhancement Technique Problem->Strategy SD Solid Dispersion Strategy->SD CD Cyclodextrin Complexation Strategy->CD MS Mixed Solvency Strategy->MS Nano Nanoformulation Strategy->Nano Preparation Prepare Formulation (e.g., Solvent Evaporation, Kneading) SD->Preparation CD->Preparation MS->Preparation Nano->Preparation Physicochemical Physicochemical Characterization (DSC, FTIR, XRPD) Preparation->Physicochemical Solubility Solubility & Dissolution Testing Preparation->Solubility Outcome Enhanced Solubility Formulation Physicochemical->Outcome Solubility->Outcome

Caption: General workflow for enhancing D-Ofloxacin solubility.

Logical_Relationship_Solid_Dispersion cluster_input Input Components cluster_process Process cluster_output Output Formulation cluster_result Resulting Properties cluster_final_outcome Final Outcome Drug D-Ofloxacin (Crystalline, Poorly Soluble) Process Solid Dispersion Preparation (e.g., Solvent Evaporation) Drug->Process Polymer Hydrophilic Polymer (e.g., Poloxomer 407) Polymer->Process Output Solid Dispersion (Amorphous Drug in Polymer Matrix) Process->Output IncreasedSurfaceArea Increased Surface Area Output->IncreasedSurfaceArea AmorphousState Amorphous State (Higher Energy) Output->AmorphousState ImprovedWettability Improved Wettability Output->ImprovedWettability FinalOutcome Enhanced Aqueous Solubility & Dissolution Rate IncreasedSurfaceArea->FinalOutcome AmorphousState->FinalOutcome ImprovedWettability->FinalOutcome

Caption: Logic of solubility enhancement via solid dispersion.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of D-Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of D-Ofloxacin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[1][2] This interference can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1]

Q2: What is ion suppression and how does it affect D-Ofloxacin analysis?

A2: Ion suppression is a common type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte, in this case, D-Ofloxacin.[3] This leads to a decreased signal intensity and can result in underestimation of the analyte concentration.[3] Compounds with high polarity and basicity are often responsible for causing ion suppression.[1][2]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for D-Ofloxacin analysis?

A3: The use of a stable isotope-labeled internal standard, such as D-Ofloxacin-d3, is considered the gold standard for quantitative LC-MS/MS assays.[4] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in a similar manner.[5] This allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the analysis.[4][5]

Q4: What are the most common sample preparation techniques to minimize matrix effects for D-Ofloxacin?

A4: The most frequently employed sample preparation techniques for D-Ofloxacin analysis include:

  • Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological samples.[6]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differing solubilities in two immiscible liquid phases.[6]

  • Solid-Phase Extraction (SPE): A versatile and selective method that uses a solid sorbent to isolate and concentrate analytes.[6]

Improving sample preparation is generally the most effective way to mitigate ion suppression.[7]

Troubleshooting Guides

Issue 1: I am observing significant ion suppression for D-Ofloxacin.

Q: My D-Ofloxacin signal is significantly lower in matrix samples compared to my standards prepared in solvent. What steps can I take to troubleshoot this?

A: This issue is likely due to ion suppression from co-eluting matrix components.[8] Here is a step-by-step guide to investigate and mitigate this effect:

Step 1: Confirm and Characterize the Ion Suppression

  • Post-Column Infusion Experiment: This is a standard method to identify regions of ion suppression in your chromatogram.[8] Infuse a constant flow of a D-Ofloxacin standard solution into the mobile phase after the analytical column and inject a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression is occurring.[8]

Step 2: Optimize Sample Preparation

  • Review Your Current Method: If you are using protein precipitation, which is a simpler but less clean technique, consider more rigorous methods.[6][7]

  • Implement Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by using a sorbent that selectively retains the analyte while washing away interfering matrix components.[6][7]

  • Optimize Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH adjustments to improve the selectivity of the extraction for D-Ofloxacin.[7]

Step 3: Modify Chromatographic Conditions

  • Adjust the Gradient: Altering the mobile phase gradient can help to chromatographically separate D-Ofloxacin from the interfering matrix components.[1]

  • Change the Analytical Column: Using a column with a different stationary phase chemistry (e.g., PFP instead of C18) can change the elution profile and potentially resolve the analyte from interferences.[9]

Step 4: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Incorporate a SIL-IS: If you are not already using one, incorporating a SIL-IS like D-Ofloxacin-d3 is highly recommended. It will co-elute with D-Ofloxacin and experience similar ion suppression, allowing for accurate correction of the signal.[4][5]

cluster_0 Troubleshooting Ion Suppression start Start: Ion Suppression Suspected pci Perform Post-Column Infusion Experiment start->pci confirm Confirm Ion Suppression? pci->confirm sample_prep Optimize Sample Preparation (e.g., SPE, LLE) confirm->sample_prep Yes no_suppression No Significant Suppression Detected confirm->no_suppression No chromatography Modify Chromatographic Conditions (Gradient, Column) sample_prep->chromatography sil_is Incorporate Stable Isotope-Labeled IS chromatography->sil_is end End: Issue Resolved sil_is->end

A flowchart for troubleshooting ion suppression.
Issue 2: Poor recovery of D-Ofloxacin during sample preparation.

Q: My recovery for D-Ofloxacin is low and inconsistent. How can I improve this?

A: Low and variable recovery is often related to the sample preparation method. Here are some troubleshooting steps:

For Liquid-Liquid Extraction (LLE):

  • pH Adjustment: Ensure the pH of the aqueous phase is optimized for D-Ofloxacin extraction. For a basic analyte, the pH should be adjusted to be at least two units higher than its pKa to ensure it is in its neutral form.[7]

  • Solvent Choice: Test different extraction solvents with varying polarities to find the one that provides the best partitioning for D-Ofloxacin.[6]

  • Extraction Time and Mixing: Ensure adequate vortexing or shaking time to allow for efficient transfer of the analyte into the organic phase.[6]

For Solid-Phase Extraction (SPE):

  • Sorbent Selection: Make sure the sorbent chemistry (e.g., reversed-phase, ion-exchange) is appropriate for D-Ofloxacin.[7]

  • Wash and Elution Steps: Optimize the wash steps to remove interferences without causing analyte loss. The elution solvent should be strong enough to fully recover D-Ofloxacin from the sorbent.

  • Sample Loading: Ensure the sample is loaded onto the SPE cartridge under conditions that promote retention of D-Ofloxacin.

For Protein Precipitation (PPT):

  • Precipitant-to-Sample Ratio: Optimize the ratio of the organic solvent (e.g., acetonitrile) to the plasma sample to ensure complete protein precipitation.[4]

  • Centrifugation: Ensure centrifugation is performed at a sufficient speed and for an adequate duration to form a compact pellet.[4]

Experimental Protocols and Data

Example Protocol: Protein Precipitation for D-Ofloxacin in Human Plasma

This protocol is a common starting point for the analysis of D-Ofloxacin in plasma.[4]

  • Sample Aliquoting: Transfer 50 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[4]

  • Internal Standard Addition: Add 100 µL of the internal standard working solution (e.g., D-Ofloxacin-d3 in acetonitrile) to precipitate the proteins.[4]

  • Mixing: Vortex the mixture for 30 seconds.[4]

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer 80 µL of the clear supernatant to a clean tube or a 96-well plate.[4]

  • Dilution: Add 80 µL of LC-MS grade water and mix well.[4]

  • Injection: Inject 5 µL of the final mixture into the LC-MS/MS system.[4]

cluster_1 General LC-MS/MS Workflow for D-Ofloxacin sample_prep Sample Preparation (e.g., Protein Precipitation) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ionization Ionization (Positive ESI) lc_separation->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

A typical workflow for D-Ofloxacin LC-MS/MS analysis.
Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for Ofloxacin analysis, which is directly comparable to D-Ofloxacin.

ParameterTypical Value/RangeReference
Linearity (r²)> 0.995[4]
Lower Limit of Quantification4 - 78 ng/mL[9][10]
Intra- and Inter-day Precision (%CV)< 15%[4][9]
Accuracy (%Bias)Within ±15%[4]
Recovery> 70%[9]

Visualization of Key Concepts

Compensation of Matrix Effects using a Stable Isotope-Labeled Internal Standard

A SIL-IS is the ideal tool to correct for matrix effects because it behaves almost identically to the analyte throughout the analytical process.

cluster_2 Logical Relationship: SIL-IS Compensation analyte D-Ofloxacin (Analyte) ion_source Ionization Source analyte->ion_source sil_is D-Ofloxacin-d3 (SIL-IS) sil_is->ion_source matrix Matrix Components (e.g., Phospholipids) matrix->ion_source suppression Ion Suppression (Competition for Charge) ion_source->suppression ratio Analyte/IS Ratio suppression->ratio Affects Both Equally result Accurate Quantification ratio->result Remains Constant

How a SIL-IS compensates for matrix effects.

References

Technical Support Center: D-Ofloxacin Photostability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability and degradation pathways of D-Ofloxacin.

Frequently Asked Questions (FAQs)

Q1: How photostable is D-Ofloxacin?

A1: D-Ofloxacin, the (R)-(+)-enantiomer of Ofloxacin, is susceptible to photodegradation. Ofloxacin, as a racemic mixture, has been shown to degrade under both UV and visible light.[1] While studies on the pure D-Ofloxacin enantiomer are limited, research comparing Ofloxacin and its S-enantiomer (Levofloxacin) indicates that the rate of degradation is similar for both enantiomers, with a slightly longer half-life for the S-enantiomer.[2][3] Therefore, it is crucial to protect D-Ofloxacin from light to prevent the formation of degradation products.

Q2: What are the primary degradation pathways of D-Ofloxacin under photolytic stress?

A2: The primary photodegradation pathways for Ofloxacin, which are expected to be the same for D-Ofloxacin, involve two main routes: decarboxylation and the opening of the piperazinyl ring. This leads to the formation of various degradation products. It has been observed that some of these photoproducts retain their chiral character.[2]

Q3: What are the known photodegradation products of D-Ofloxacin?

A3: Several photodegradation products have been identified for Ofloxacin, and these are likely the same for D-Ofloxacin. Key identified products include:

  • Decarboxy ofloxacin[4]

  • 9-piperazino ofloxacin[4]

  • Des-methyl ofloxacin[4]

  • Ofloxacin-N-oxide[4]

  • A product with m/z 291, identified as 9-fluoro-3-methyl-10-(methyleneamino)-7-oxo-2,3-dihydro-7H-[5][6]oxazino[2,3,4-ij]quinoline-6-carboxylic acid.[5]

  • A product with m/z 157, identified as (Z)-2-formyl-3-((2-oxoethyl)imino)propanoic acid.[5]

Q4: How can I monitor the photodegradation of D-Ofloxacin and its products?

A4: The most common and effective analytical method is High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) coupled with UV or mass spectrometry (MS) detection.[4][7] For separating the enantiomers of D-Ofloxacin and its chiral degradation products, chiral HPLC methods are necessary.[2] These methods often utilize chiral stationary phases or chiral mobile phase additives.[2]

Q5: Are there any standard guidelines for conducting photostability studies on D-Ofloxacin?

A5: Yes, the ICH Q1B guidelines provide a framework for photostability testing of new drug substances and products.[8][9] These guidelines outline the requirements for light sources, exposure levels, and the types of studies to be conducted, including forced degradation and confirmatory studies.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent results in D-Ofloxacin photostability studies.

Possible Cause Troubleshooting Step
Fluctuations in light source intensity. Ensure the light source is calibrated and provides consistent and uniform irradiation. Use a validated chemical actinometric system or a calibrated radiometer/lux meter to monitor light exposure.[9]
Temperature variations during the experiment. Use a temperature-controlled chamber to maintain a constant temperature. Run a dark control sample in parallel to differentiate between thermal and photodegradation.
Sample preparation inconsistencies. For solid-state studies, ensure a uniform and thin layer of the sample is exposed to the light source. For solutions, use a consistent and inert solvent and ensure complete dissolution.
Inappropriate analytical method. Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate D-Ofloxacin from its degradation products without interference.

Issue 2: Difficulty in separating D-Ofloxacin from its enantiomer (L-Ofloxacin) and chiral photoproducts.

Possible Cause Troubleshooting Step
Non-chiral HPLC column. Use a chiral stationary phase (CSP) column specifically designed for enantiomeric separations.
Suboptimal mobile phase composition. Optimize the mobile phase by varying the organic modifier, buffer pH, and concentration of the chiral selector (if using a chiral mobile phase additive).
Inadequate detection. Use a sensitive detector like a UV-Vis or fluorescence detector. For structural elucidation of unknown chiral products, couple the HPLC system with a mass spectrometer (LC-MS).

Quantitative Data

Table 1: Summary of Ofloxacin Photodegradation Kinetics and Efficiency

Experimental Condition Parameter Value Reference
UV/TiO2 (128 mg/L)Degradation Efficiency (60 min)89.3%[5]
UV/TiO2/H2O2 (1.68 mmol/L H2O2)Degradation Efficiency (60 min)97.8%[5]
Photolysis (20 µM Ofloxacin solution)Half-life (t1/2)~60 min[6]
Photocatalysis (20 µM Ofloxacin, 2.0 mg/L TiO2)Half-life (t1/2)~20 min[6]
Photocatalysis (20 µM Ofloxacin, 2.0 mg/L H2O2)Half-life (t1/2)~21 min[6]
Solid Phase (in tablets)Degradation after 113 days11.91%[10]

Note: The data above is for Ofloxacin (racemic mixture). The degradation rate for D-Ofloxacin is expected to be similar.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of D-Ofloxacin in Solution

  • Objective: To investigate the photodegradation of D-Ofloxacin in an aqueous solution under forced conditions.

  • Materials:

    • D-Ofloxacin reference standard

    • HPLC-grade water

    • Quartz cuvettes or other UV-transparent vessels

    • Photostability chamber equipped with a UV lamp (e.g., mercury-vapor lamp)

    • Calibrated radiometer

    • HPLC system with a chiral column and UV detector

  • Procedure:

    • Prepare a stock solution of D-Ofloxacin in HPLC-grade water at a known concentration (e.g., 100 µg/mL).

    • Transfer aliquots of the stock solution into quartz cuvettes.

    • Prepare a dark control sample by wrapping a cuvette in aluminum foil.

    • Place the samples and the dark control in the photostability chamber.

    • Expose the samples to a controlled level of UV irradiation. Monitor the light intensity using a calibrated radiometer.

    • Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Analyze the samples and the dark control by a validated chiral HPLC method to determine the concentration of D-Ofloxacin and the formation of any degradation products.

    • Calculate the percentage of degradation at each time point.

Protocol 2: Chiral HPLC Method for Separation of Ofloxacin Enantiomers and Photoproducts

  • Objective: To separate and quantify the enantiomers of Ofloxacin and their chiral photodegradation products.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1100 series or equivalent

    • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)[2]

    • Mobile Phase: A mixture of a chiral mobile phase additive (CMPA) and methanol (88:12 v/v). The CMPA consists of 5 mmol/L L-isoleucine and 4 mmol/L copper (II) sulfate.[2]

    • Flow Rate: 0.75 mL/min[2]

    • Column Temperature: 20°C[2]

    • Detection: UV at 294 nm

  • Procedure:

    • Prepare the mobile phase and equilibrate the column for at least 30 minutes.

    • Inject a standard solution containing both D- and L-Ofloxacin to determine their retention times and resolution.

    • Inject the samples from the photodegradation study.

    • Identify and quantify the peaks corresponding to the Ofloxacin enantiomers and any new peaks corresponding to degradation products.

Visualizations

G cluster_main D-Ofloxacin Photodegradation Pathways cluster_pathways D-Ofloxacin D-Ofloxacin Photodegradation_Products Photodegradation Products D-Ofloxacin->Photodegradation_Products UV/Visible Light Decarboxylation Decarboxylation Photodegradation_Products->Decarboxylation Piperazinyl_Ring_Opening Piperazinyl Ring Opening Photodegradation_Products->Piperazinyl_Ring_Opening

Caption: Major photodegradation pathways of D-Ofloxacin.

G cluster_workflow Photostability Study Workflow Start Start: Prepare D-Ofloxacin Sample Exposure Expose to Light (ICH Q1B Conditions) Start->Exposure Dark_Control Dark Control (No Light Exposure) Start->Dark_Control Sampling Time-point Sampling Exposure->Sampling Analysis Chiral HPLC Analysis Dark_Control->Analysis Sampling->Analysis Data_Evaluation Evaluate Degradation and Product Formation Analysis->Data_Evaluation End End: Report Results Data_Evaluation->End

Caption: Experimental workflow for a D-Ofloxacin photostability study.

References

Validation & Comparative

D-Ofloxacin vs. Levofloxacin: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Ofloxacin, a widely recognized fluoroquinolone antibiotic, exists as a racemic mixture of two stereoisomers: D-Ofloxacin and levofloxacin.[1] This guide provides a detailed comparison of the antibacterial activity of these two enantiomers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. The evidence unequivocally demonstrates that the potent antibacterial properties of ofloxacin are almost exclusively attributable to the levofloxacin (S-(-)-isomer), while D-Ofloxacin (R-(+)-isomer) exhibits minimal to no significant antibacterial effect.[1]

In Vitro Potency: A Quantitative Comparison

The antibacterial potency of D-Ofloxacin and levofloxacin is most effectively compared using Minimum Inhibitory Concentration (MIC) data. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. A lower MIC value signifies greater antibacterial potency.

Gram-Positive Bacteria

Experimental data consistently shows that levofloxacin is significantly more potent than D-Ofloxacin against a range of Gram-positive bacteria.

Bacterial SpeciesStrainLevofloxacin MIC (µg/mL)D-Ofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 259230.516
Staphylococcus aureusATCC 292130.2516
Methicillin-Susceptible S. aureus (MSSA) (Clinical Isolates)MIC900.5>64
Methicillin-Resistant S. aureus (MRSA) (Clinical Isolates)MIC9016>64
Coagulase-Negative Staphylococci (CNS) (Methicillin-Susceptible)MIC90164
Data sourced from BenchChem[1]
Gram-Negative Bacteria

While direct comparative MIC data for D-Ofloxacin against Gram-negative bacteria is limited due to its recognized lack of significant activity, the superior potency of levofloxacin is well-established.[1] Levofloxacin is a broad-spectrum antibiotic effective against various Gram-negative pathogens, including Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[2] Studies comparing levofloxacin to ofloxacin (the racemic mixture) consistently show that levofloxacin is approximately twice as potent, indicating the diluting effect of the largely inactive D-Ofloxacin.[3][4]

Mechanism of Action: A Tale of Two Isomers

The antibacterial action of fluoroquinolones stems from their ability to inhibit two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[5][6] The significant difference in the antibacterial activity between D-Ofloxacin and levofloxacin lies in the stereospecificity of their interaction with these target enzymes. The S-(-)-configuration of levofloxacin allows for a more favorable binding to the enzyme-DNA complex, leading to a much more potent inhibitory effect.[1]

cluster_levofloxacin Levofloxacin (S-(-)-isomer) cluster_dofloxacin D-Ofloxacin (R-(+)-isomer) levo Levofloxacin levo_bind Favorable Binding to DNA Gyrase & Topoisomerase IV levo->levo_bind levo_inhibit Potent Inhibition of DNA Replication levo_bind->levo_inhibit levo_death Bacterial Cell Death levo_inhibit->levo_death doflo D-Ofloxacin doflo_bind Poor Binding to DNA Gyrase & Topoisomerase IV doflo->doflo_bind doflo_inhibit Minimal Inhibition of DNA Replication doflo_bind->doflo_inhibit doflo_no_effect No Significant Antibacterial Effect doflo_inhibit->doflo_no_effect

Comparative mechanism of action of Levofloxacin and D-Ofloxacin.

Experimental Protocols

The in vitro potency data presented in this guide is primarily derived from Minimum Inhibitory Concentration (MIC) assays, a standardized method for assessing antimicrobial susceptibility.

Broth Microdilution Method

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent. The general steps are as follows:

  • Preparation of Antimicrobial Agent Dilutions : A series of twofold dilutions of the antimicrobial agent (D-Ofloxacin and levofloxacin) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Inoculation : Each dilution is inoculated with a standardized suspension of the test bacterium.

  • Incubation : The inoculated dilutions are incubated under controlled conditions (typically 35-37°C for 16-24 hours) to allow for bacterial growth.

  • Determination of MIC : Following incubation, the dilutions are visually inspected for turbidity (an indication of bacterial growth). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[1]

start Start prep_dilutions Prepare Serial Dilutions of D-Ofloxacin & Levofloxacin start->prep_dilutions inoculate Inoculate Dilutions with Bacteria prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Workflow for the Broth Microdilution MIC Assay.

Conclusion

The experimental data and established mechanisms of action conclusively demonstrate the superior antibacterial activity of levofloxacin when compared to its enantiomer, D-Ofloxacin. The antibacterial efficacy of ofloxacin is almost entirely derived from the levofloxacin isomer. This understanding is critical for researchers and drug development professionals in the field of antibacterial therapeutics, guiding the rational design and use of fluoroquinolone antibiotics.

References

A Comparative Efficacy Analysis of D-Ofloxacin and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent second-generation fluoroquinolone antibiotics: D-Ofloxacin, the biologically active isomer of ofloxacin, and ciprofloxacin. The information presented herein is supported by experimental data from various in vitro and clinical studies, offering valuable insights for research and development endeavors.

Executive Summary

Both D-Ofloxacin (as part of ofloxacin) and ciprofloxacin are broad-spectrum antibiotics that function by inhibiting bacterial DNA synthesis.[1][2] Ciprofloxacin generally demonstrates superior activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[3][4][5] Conversely, ofloxacin has shown greater efficacy against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, as well as in the treatment of urethral chlamydia infections.[4][5] While both are effective in treating urinary tract infections, ofloxacin's longer half-life and higher serum levels may offer a clinical advantage in some cases.[4][5]

Comparative In Vitro Efficacy

The in vitro potency of an antibiotic is a critical indicator of its potential clinical effectiveness. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC₉₀) of Ofloxacin and Ciprofloxacin against Various Bacterial Isolates (mg/L)
Bacterial SpeciesOfloxacin (MIC₉₀)Ciprofloxacin (MIC₉₀)Reference
Enterobacteriaceae8.04.0[6]
Pseudomonas aeruginosa8.04.0[6]
Acinetobacter calcoaceticus8.04.0[6]
Enterococci8.04.0[6]
Brucella melitensis (MIC₉₀ µg/ml)0.02-[7]

Note: The provided data for ofloxacin represents the racemic mixture. D-Ofloxacin is the more active isomer.

Clinical Efficacy: A Comparative Overview

Clinical trials provide essential data on the performance of antibiotics in treating infections in humans.

Table 2: Comparative Clinical Trial Outcomes for Complicated Urinary Tract Infections
ParameterOfloxacin (100 mg, b.i.d.)Ciprofloxacin (250 mg, b.i.d.)Reference
Number of Patients 1817[8]
Treatment Duration 7 days7 days[8]
Clinical Resolution ~60%~60%[8]
Bacteriological Eradication 66%50%[8]

In a double-blind, double-dummy study involving 61 patients with complicated lower urinary tract infections, both ofloxacin (100 mg bd) and ciprofloxacin (250 mg bd) for 7 days were found to be effective.[9] Clinical resolution of symptoms was observed in 83% of the ofloxacin group and 68% of the ciprofloxacin group.[9]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones, including D-Ofloxacin and ciprofloxacin, exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[10][11][] This dual-targeting mechanism ultimately leads to DNA damage and cell death.[13]

In Gram-negative bacteria, the primary target for many fluoroquinolones is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[11][][14] The binding of the fluoroquinolone to the enzyme-DNA complex stabilizes strand breaks, thereby blocking the progression of the replication fork.[10]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication Machinery FQ Fluoroquinolone (D-Ofloxacin / Ciprofloxacin) DNA_Gyrase DNA Gyrase (Primary target in Gram-negative) FQ->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Primary target in Gram-positive) FQ->Topoisomerase_IV Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relieves supercoiling DNA_Damage DNA Strand Breaks & Replication Fork Stalling DNA_Gyrase->DNA_Damage Stabilizes enzyme-DNA complex Topoisomerase_IV->Replication_Fork Decatenates daughter chromosomes Topoisomerase_IV->DNA_Damage Stabilizes enzyme-DNA complex Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Leads to

Caption: Mechanism of action of fluoroquinolones.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative drug efficacy studies. The following outlines a standardized protocol for antimicrobial susceptibility testing, a fundamental in vitro assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate each well with the standardized bacterial suspension prep_inoculum->inoculate serial_dilution Perform serial two-fold dilutions of antibiotics in Mueller-Hinton Broth in a 96-well microtiter plate serial_dilution->inoculate controls Include positive (no antibiotic) and negative (no bacteria) controls inoculate->controls incubate Incubate plates at 35-37°C for 16-20 hours controls->incubate read_results Visually inspect for bacterial growth (turbidity) incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of D-Ofloxacin and ciprofloxacin are prepared. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Controls: A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.[15]

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antibiotics based on the size of the zone of inhibition around an antibiotic-impregnated disk.

Methodology:

  • Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with the standardized bacterial suspension.

  • Disk Application: Paper disks impregnated with known concentrations of D-Ofloxacin and ciprofloxacin are placed on the agar surface.

  • Incubation: The plate is incubated under the same conditions as the broth microdilution method.

  • Result Interpretation: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. This diameter is then compared to standardized interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[15]

Conclusion

The choice between D-Ofloxacin and ciprofloxacin should be guided by the specific bacterial pathogen, the site of infection, and local resistance patterns. Ciprofloxacin's potent activity against Gram-negative organisms makes it a valuable agent for infections caused by these bacteria.[3] Ofloxacin's enhanced activity against certain Gram-positive and atypical pathogens provides a therapeutic advantage in other clinical scenarios.[4][5] The data and protocols presented in this guide offer a foundational resource for further research and informed decision-making in the development and application of these important fluoroquinolone antibiotics.

References

A Comparative Guide to the Bioanalytical Method Validation of D-Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of different analytical techniques for the quantification of D-Ofloxacin in biological matrices, supported by experimental data. While the primary focus is on D-Ofloxacin, this guide leverages data from studies on Ofloxacin (a racemic mixture of D- and L-Ofloxacin) and Levofloxacin (the L-enantiomer), as the analytical methodologies are largely transferable, often with the incorporation of chiral separation techniques to resolve the enantiomers.

Data Presentation: A Comparative Analysis of Validation Parameters

The selection of a bioanalytical method is a critical decision in drug development. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two commonly employed techniques for the quantification of Ofloxacin and its enantiomers. The following tables summarize key validation parameters from various studies, offering a comparative overview to aid in method selection.

Table 1: Comparison of HPLC-UV Method Validation Parameters
ParameterMethod 1[1][2]Method 2[3]Method 3[4]
Linearity Range (ng/mL) 100 - 60020 - 100 (µg/mL)25 - 2500
Correlation Coefficient (r²) 0.99970.999>0.99
Accuracy (% Recovery) 96.29 - 99.5798.08 - 99.9885.75
Precision (%RSD) Intra-day: < 1.18, Inter-day: < 0.97Within-run & Between-run: 0.51 - 0.98Not Specified
Limit of Quantification (LOQ) 100 ng/mL5.24 µg/mL25 ng/mL
Limit of Detection (LOD) Not Specified1.73 µg/mL10 ng/mL
Table 2: Comparison of LC-MS/MS Method Validation Parameters
ParameterMethod 1[5][6]Method 2[7][8][9]Method 3[10]
Linearity Range (µg/mL) 0.078 - 200.1 - 80.004 - 0.5
Correlation Coefficient (r²) > 0.990.9980.9996
Accuracy (% Difference) Within ±15%Not SpecifiedWithin ±15%
Precision (%CV) < 7%Inter & Intra-day: < 8.65%< 15%
Recovery (%) > 70%92.9 - 96.2Not Specified
Limit of Quantification (LOQ) 0.078 µg/mL0.10 µg/mL4 ng/mL
Limit of Detection (LOD) Not Specified0.03 µg/mLNot Specified

Experimental Protocols: A Closer Look at the Methodologies

Detailed and reproducible experimental protocols are the cornerstone of successful bioanalytical method validation. Below are representative methodologies for both HPLC-UV and LC-MS/MS techniques.

HPLC-UV Method

Objective: To quantify Ofloxacin in plasma using HPLC with UV detection.[1]

  • Sample Preparation (Protein Precipitation):

    • To 1 mL of plasma, add 1 mL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: Methanol and phosphate buffer (pH 7.4) in a 40:60 v/v ratio.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 294 nm.

    • Injection Volume: 20 µL.

LC-MS/MS Method

Objective: To determine the concentration of Ofloxacin in human plasma using a sensitive and selective LC-MS/MS method.[5][6]

  • Sample Preparation (Protein Precipitation):

    • To 20 µL of human plasma, add acetonitrile and methanol containing the internal standard (e.g., Gatifloxacin).

    • Vortex to ensure complete protein precipitation.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant.

  • Chromatographic Conditions:

    • Column: Luna 5 µm PFP (110 A, 50 × 2 mm).

    • Mobile Phase: Acetonitrile and water containing 0.1% formic acid (50:50, v/v).

    • Flow Rate: 400 µL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

To further elucidate the experimental processes and logical connections, the following diagrams have been generated using the DOT language.

Bioanalytical_Method_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spiking with Analyte & Internal Standard Sample_Collection->Spiking Extraction Extraction (e.g., Protein Precipitation) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision Recovery Recovery Detection->Recovery Stability Stability Detection->Stability

Caption: Experimental workflow for bioanalytical method validation of D-Ofloxacin.

Decision_Pathway_for_Method_Selection Start Start: Bioanalytical Need Sensitivity Required Sensitivity & Specificity? Start->Sensitivity High_Sensitivity High Sensitivity->High_Sensitivity High Moderate_Sensitivity Moderate Sensitivity->Moderate_Sensitivity Moderate LC_MS_MS LC-MS/MS High_Sensitivity->LC_MS_MS HPLC_UV HPLC-UV Moderate_Sensitivity->HPLC_UV Matrix_Effects Significant Matrix Effects Expected? LC_MS_MS->Matrix_Effects End Method Selected LC_MS_MS->End HPLC_UV->Matrix_Effects HPLC_UV->End Yes_Matrix Yes Matrix_Effects->Yes_Matrix Yes No_Matrix No Matrix_Effects->No_Matrix No Yes_Matrix->LC_MS_MS No_Matrix->HPLC_UV

Caption: Decision pathway for selecting a suitable bioanalytical method.

References

Navigating Fluoroquinolone Cross-Resistance: A Comparative Guide Centered on D-Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of D-Ofloxacin's performance against other fluoroquinolones, supported by experimental data and detailed methodologies, to illuminate the mechanisms underpinning cross-resistance and inform future drug development strategies.

D-Ofloxacin, the levorotatory and biologically active isomer of ofloxacin, belongs to the fluoroquinolone class of antibiotics, which exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV. However, the emergence of resistance to one fluoroquinolone often confers resistance to others in the same class, a phenomenon known as cross-resistance. This guide delves into the mechanisms driving this phenomenon and presents comparative data to illustrate the varying degrees of cross-resistance observed between D-Ofloxacin and its counterparts. While specific comparative studies on D-Ofloxacin are limited, data for ofloxacin is widely available and serves as a reliable proxy due to D-Ofloxacin being its active component.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize MIC data from various studies, comparing the activity of ofloxacin (as a proxy for D-Ofloxacin) and other fluoroquinolones against susceptible and resistant bacterial strains. An increase in the MIC value for a resistant strain against multiple fluoroquinolones is indicative of cross-resistance.

Table 1: Comparative MICs (µg/mL) for Escherichia coli Strains

AntibioticAntibiotic ClassCiprofloxacin-Susceptible E. coli (MIC Range)Ciprofloxacin-Resistant E. coli (MIC Range)Fold Increase in Resistance (Approx.)
CiprofloxacinFluoroquinolone0.015 - 1>32 - 512>32x
OfloxacinFluoroquinolone0.03 - 28 - 128~16x - 64x
LevofloxacinFluoroquinolone0.03 - 28 - 128~16x - 64x
MoxifloxacinFluoroquinolone0.015 - 0.54 - 64~8x - 128x

Data compiled from multiple sources.

Table 2: Comparative MICs (µg/mL) for Mycobacterium tuberculosis Strains [1]

FluoroquinoloneOfloxacin-Susceptible Isolates (MIC Range)Ofloxacin-Resistant Isolates (MIC Range)
Ofloxacin≤ 2.0> 2.0
Levofloxacin≤ 1.0> 1.0
Moxifloxacin≤ 0.5> 0.5

This table illustrates the high degree of cross-resistance among fluoroquinolones in M. tuberculosis, where resistance to ofloxacin is a strong predictor of resistance to levofloxacin and moxifloxacin.[1]

Unraveling the Mechanisms of Cross-Resistance

Fluoroquinolone cross-resistance is primarily driven by two key mechanisms: alterations in the drug's target enzymes and increased drug efflux. Often, these mechanisms act in concert to produce high-level resistance.

Target Site Mutations

The primary targets for fluoroquinolones are DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). Mutations in the quinolone resistance-determining regions (QRDRs) of these genes can reduce the binding affinity of the drugs, leading to decreased susceptibility. A single mutation may confer low-level resistance, while the accumulation of multiple mutations, often in both target enzymes, results in high-level cross-resistance across the fluoroquinolone class.

cluster_drug Fluoroquinolone Action cluster_targets Bacterial DNA Replication cluster_resistance Resistance Mechanisms Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (gyrA/gyrB) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (parC/parE) Fluoroquinolone->Topo_IV Inhibits DNA_Replication_Success Successful Replication DNA_Gyrase->DNA_Replication_Success Enables Topo_IV->DNA_Replication_Success Enables GyrA_Mutation gyrA/gyrB Mutation GyrA_Mutation->DNA_Gyrase Alters ParC_Mutation parC/parE Mutation ParC_Mutation->Topo_IV Alters

Fluoroquinolone Target Site and Resistance Mutations.
Efflux Pump Overexpression

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps reduces the intracellular concentration of fluoroquinolones, thereby increasing the MIC. This mechanism often contributes to broad cross-resistance not only to other fluoroquinolones but also to other classes of antibiotics.

Extracellular Extracellular Space Periplasm Periplasm Cytoplasm Cytoplasm Fluoroquinolone_In Fluoroquinolone Efflux_Pump Efflux Pump Fluoroquinolone_In->Efflux_Pump Enters Cell Fluoroquinolone_Out Fluoroquinolone Efflux_Pump->Fluoroquinolone_Out Expels Drug

Mechanism of Fluoroquinolone Efflux.

Experimental Protocols

To ensure the reproducibility and validity of cross-resistance studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a gold standard for determining the MIC of an antimicrobial agent against a specific bacterium.

Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial twofold dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium after overnight incubation.

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each fluoroquinolone. A series of twofold dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][3]

Analysis of Quinolone Resistance-Determining Regions (QRDRs)

Identifying mutations in the QRDRs of gyrA and parC is crucial for understanding the genetic basis of resistance.

Procedure:

  • DNA Extraction: Genomic DNA is extracted from the bacterial isolates.

  • PCR Amplification: The QRDRs of the gyrA and parC genes are amplified using specific primers. The PCR reaction typically involves an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • PCR Product Purification: The amplified PCR products are purified to remove primers and other reaction components.

  • DNA Sequencing: The purified PCR products are sequenced using the Sanger sequencing method.

  • Sequence Analysis: The obtained DNA sequences are compared with the wild-type sequences of a susceptible reference strain to identify any mutations.

Efflux Pump Activity Assay

This assay determines the contribution of efflux pumps to fluoroquinolone resistance by measuring the change in MIC in the presence of an efflux pump inhibitor.

Principle: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a protonophore that disrupts the proton motive force across the bacterial cell membrane, thereby inhibiting the activity of many efflux pumps. A significant reduction in the MIC of a fluoroquinolone in the presence of CCCP indicates that efflux is a mechanism of resistance.

Procedure:

  • MIC Determination (Baseline): The MIC of the fluoroquinolone for the test isolate is determined as described in the broth microdilution protocol.

  • MIC Determination with Efflux Pump Inhibitor: The MIC determination is repeated, but with the addition of a sub-inhibitory concentration of CCCP to the broth in all wells of the microtiter plate.

  • Interpretation: A four-fold or greater decrease in the MIC in the presence of CCCP is generally considered indicative of significant efflux pump activity.

Start Isolate with Suspected Resistance MIC_Test Determine MIC of Fluoroquinolone Start->MIC_Test QRDR_Analysis Sequence QRDR of gyrA and parC Start->QRDR_Analysis Efflux_Assay Determine MIC with Efflux Pump Inhibitor (CCCP) Start->Efflux_Assay Analyze_Sequence Compare sequence to wild-type QRDR_Analysis->Analyze_Sequence Compare_MICs Compare MICs (with and without inhibitor) Efflux_Assay->Compare_MICs Efflux_Activity ≥4-fold MIC Reduction? Compare_MICs->Efflux_Activity Mutation_Present Mutation Present? Analyze_Sequence->Mutation_Present Target_Resistance Target-Mediated Resistance Mutation_Present->Target_Resistance Yes No_Mechanism Other Mechanism or Susceptible Mutation_Present->No_Mechanism No Efflux_Resistance Efflux-Mediated Resistance Efflux_Activity->Efflux_Resistance Yes Efflux_Activity->No_Mechanism No

Experimental Workflow for Investigating Fluoroquinolone Resistance.

References

A Comparative Guide to the Enantiomeric Purity Analysis of D-Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significant differences in pharmacological and toxicological profiles. D-Ofloxacin, the S-(-)-enantiomer of ofloxacin, also known as levofloxacin, is the therapeutically active isomer, possessing antibacterial activity 8 to 128 times greater than its R-(+)-counterpart.[1][2][3][4] Therefore, robust and reliable analytical methods are imperative for the accurate determination of its enantiomeric purity. This guide provides a comprehensive comparison of the principal analytical techniques employed for the enantiomeric purity analysis of D-Ofloxacin: Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for enantiomeric purity testing depends on various factors, including the required sensitivity, resolution, sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of Chiral HPLC, Capillary Electrophoresis, and NMR Spectroscopy for the analysis of D-Ofloxacin.

Table 1: Performance Comparison of Analytical Methods for D-Ofloxacin Enantiomeric Purity

ParameterChiral High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.Spectral differentiation of enantiomers in the presence of a chiral solvating agent, forming transient diastereomeric complexes.[5]
Resolution Excellent, with baseline separation often achievable. Resolution factors (Rs) > 2 are commonly reported.[6][7][8]High efficiency and excellent resolution. Rs values of 2.8 and higher have been achieved.[8][9]Generally lower resolution compared to chromatographic methods. Relies on observable chemical shift differences of diastereomeric complexes.[5]
Sensitivity High, especially with fluorescence detection. LODs in the µg/mL to ng/mL range are achievable.[7]Very high, particularly with laser-induced fluorescence (LIF) detection. LODs can reach the ng/mL level.[10]Lower sensitivity compared to HPLC and CE. Typically requires sample concentrations in the mg/mL range.[5]
Analysis Time Typically 15-30 minutes per sample.[11]Fast, with separation times often under 20 minutes.[9]Relatively fast acquisition times, but sample preparation and data processing can be more involved.
Versatility Widely applicable for both quantitative analysis and preparative separation.[12]Excellent for quantitative analysis of small sample volumes.Primarily used for structural elucidation and purity assessment in bulk materials.[13][14]
Solvent/Reagent Consumption Higher consumption of organic solvents.Minimal consumption of buffers and reagents.Requires deuterated solvents for analysis.

Experimental Protocols and Data

Detailed methodologies are crucial for the replication and validation of analytical methods. This section provides representative experimental protocols for Chiral HPLC and Capillary Electrophoresis, along with supporting quantitative data.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the enantiomeric separation of ofloxacin. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Table 2: Example Chiral HPLC Method Parameters and Performance

ParameterMethod 1Method 2Method 3 (Ligand-Exchange)
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[7][8](R, R)-Whelk-O-2[15]C18 column[11][16]
Mobile Phase Hexane-ethanol-methanol-acetic acid-diethylamine (70:20:10:0.45:0.05, v/v/v/v/v)[7][8]50 mM potassium dihydrogen phosphate (pH 2.6) and methanol (60:40, v/v)[15]Methanol/water (20:80, v/v) containing 4.0 mmol/L amino acid ionic liquid and 3.0 mmol/L copper sulfate[11]
Flow Rate 1.4 mL/min[7]1.8 mL/min[15]0.5 mL/min[11]
Detection Fluorescence[7] or UVDiode Array Detector (DAD) at 240-260 nm[15]UV
Resolution (Rs) > 2.4[6]Baseline resolution not fully achieved, relies on chemometrics[15]3.54[16]
Analysis Time < 15 minutes> 12 minutes[15]< 14 minutes[11]
  • System Preparation: Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 1.4 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the D-Ofloxacin sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution into the HPLC system.

  • Data Acquisition: Monitor the eluent using a fluorescence detector.

  • Analysis: The enantiomeric purity is calculated from the peak areas of the S-(-)- and R-(+)-ofloxacin enantiomers.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency alternative to HPLC, requiring smaller sample volumes and generating less waste. The separation is achieved by adding a chiral selector to the background electrolyte.

Table 3: Example Capillary Electrophoresis Method Parameters and Performance

ParameterMethod 1Method 2
Chiral Selector Sulfobutyl β-cyclodextrin[10]Sulfated-β-cyclodextrin (S-β-CD)[9]
Background Electrolyte Running buffer with sulfobutyl β-cyclodextrin[10]50 mM H3PO4-1 M tris solution (pH 1.85) containing 30 mg/mL S-β-CD[9]
Capillary Fused-silica[9]Bare fused-silica[9]
Applied Voltage Not specified12 kV
Detection Laser-Induced Fluorescence (LIF) at 325 nm[10]UV at 254 nm
Resolution (Rs) Not specified5.45[9]
Analysis Time < 20 minutes< 16 minutes[9]
Limit of Quantification 250 ng/mL for ofloxacin enantiomers[10]Not specified
  • Capillary Conditioning: Condition a new fused-silica capillary by flushing with 1 M NaOH, followed by water, and finally the background electrolyte.

  • Sample Preparation: Dissolve the D-Ofloxacin sample in water or an appropriate buffer.

  • Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

  • Separation: Apply a voltage of 12 kV across the capillary.

  • Detection: Monitor the migration of the enantiomers using a UV detector at 254 nm.

  • Analysis: Determine the enantiomeric purity based on the corrected peak areas of the separated enantiomers.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the enantiomeric purity analysis of D-Ofloxacin using Chiral HPLC and Capillary Electrophoresis.

G cluster_0 Chiral HPLC Workflow prep_sample_hplc Sample Preparation (Dissolve in Mobile Phase) injection_hplc Inject Sample prep_sample_hplc->injection_hplc hplc_system HPLC System with Chiral Stationary Phase separation_hplc Enantiomeric Separation on Column hplc_system->separation_hplc injection_hplc->hplc_system detection_hplc Detection (UV/Fluorescence) separation_hplc->detection_hplc data_analysis_hplc Data Analysis (Peak Integration & Purity Calculation) detection_hplc->data_analysis_hplc

Caption: Workflow for D-Ofloxacin Enantiomeric Purity Analysis by Chiral HPLC.

G cluster_1 Capillary Electrophoresis Workflow prep_sample_ce Sample Preparation (Dissolve in Buffer) injection_ce Inject Sample prep_sample_ce->injection_ce ce_system CE System with Chiral Selector in BGE separation_ce Electrophoretic Separation in Capillary ce_system->separation_ce injection_ce->ce_system detection_ce Detection (UV/LIF) separation_ce->detection_ce data_analysis_ce Data Analysis (Peak Area & Purity Calculation) detection_ce->data_analysis_ce

Caption: Workflow for D-Ofloxacin Enantiomeric Purity Analysis by CE.

Conclusion

Both Chiral HPLC and Capillary Electrophoresis are powerful and reliable techniques for the enantiomeric purity analysis of D-Ofloxacin. Chiral HPLC is a well-established and versatile method, while Capillary Electrophoresis offers advantages in terms of speed, efficiency, and low sample/reagent consumption. NMR spectroscopy, particularly with the use of chiral solvating agents, serves as a valuable complementary technique, especially for the analysis of bulk drug substances where lower sensitivity is not a limiting factor. The choice of the most suitable method will be dictated by the specific requirements of the analysis, including regulatory guidelines, sample throughput needs, and the available analytical instrumentation.

References

A Comparative In Vitro Toxicity Profile of Ofloxacin Enantiomers: Levofloxacin vs. Dextrofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ofloxacin, a widely used fluoroquinolone antibiotic, is a racemic mixture of two enantiomers: the therapeutically active S-(-)-enantiomer, levofloxacin, and the R-(+)-enantiomer, dextrofloxacin. While the pharmacological activity is predominantly associated with levofloxacin, understanding the toxicological profile of each enantiomer is crucial for a comprehensive safety assessment. This guide provides an objective comparison of the in vitro toxicity of levofloxacin and dextrofloxacin, supported by available experimental data.

Executive Summary

Experimental evidence strongly indicates a stereoselective difference in the biological activity and toxicity of ofloxacin enantiomers. Levofloxacin is significantly more potent as an antibacterial agent. In contrast, data on the comparative toxicity is less direct but suggests that dextrofloxacin may contribute disproportionately to the toxicity profile of racemic ofloxacin, particularly concerning phototoxicity. The cytotoxic potential of levofloxacin appears to be lower than that of some other fluoroquinolones. This guide synthesizes the available in vitro data on the cytotoxicity, phototoxicity, and genotoxicity of these enantiomers.

Data Presentation

Table 1: Comparative Antibacterial Activity (MIC, µg/mL)
Bacterial SpeciesStrainLevofloxacin MIC (µg/mL)Dextrofloxacin MIC (µg/mL)
Escherichia coli--0.78[1]
Pseudomonas aeruginosa32104-12.5[1]
Pseudomonas aeruginosa32122-6.25[1]
Staphylococcus aureus209P-25[1]
Staphylococcus aureusSmith-12.5[1]
Staphylococcus epidermidis56556-25[1]
Streptococcus pyogenes-->100[1]
Enterococcus faecalis-->100[1]

Note: A lower MIC value indicates greater antibacterial potency. Data for levofloxacin against these specific strains was not available in the cited source, but it is widely established to be significantly more potent than dextrofloxacin.

Table 2: Comparative Cytotoxicity Data
Cell LineAssayOfloxacinLevofloxacinDextrofloxacinKey Findings
Rabbit Corneal Epithelial Cells (SIRC)MTT & Neutral RedDose- and time-dependent reduction in viability[2]--Ofloxacin at 1.5, 3, and 6 mg/mL caused significant cytotoxicity.[2]
Human Corneal Keratocytes & Endothelial CellsFluorescence Bioassay-Lowest cytotoxicity among five tested fluoroquinolones[3]-Levofloxacin had the fewest cytotoxic concentration-time exposures.[3]
Bladder and Prostate Cancer Cell LinesMTT Assay-Less cytotoxic than ciprofloxacin[4]-Both fluoroquinolones exhibited a toxic effect on all tested cell lines.[4]
Table 3: Comparative Phototoxicity and Genotoxicity
Toxicity TypeOfloxacinLevofloxacinDextrofloxacinKey Findings
Phototoxicity Higher than levofloxacin[5][6]Less phototoxic than racemic ofloxacin[5][6]Inferred to be more phototoxic than levofloxacinLevofloxacin shows a low potential for causing phototoxic reactions.[7] The phototoxicity of fluoroquinolones is often linked to the generation of reactive oxygen species (ROS).[8]
Genotoxicity Genotoxic potential at higher concentrations[9]Genotoxic but not cytotoxic in human peripheral lymphocytes[10]No direct data availableLevofloxacin induced a significant increase in chromosome aberrations and micronucleus levels at concentrations of 25, 50, and 100 µg/ml.[10]

Experimental Protocols

Cytotoxicity Assays

MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test compounds (levofloxacin, dextrofloxacin) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add MTT solution to each well. Incubate for a few hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Neutral Red Incubation: After treatment, incubate the cells with a medium containing Neutral Red for a few hours.

  • Dye Extraction: Wash the cells to remove excess dye and then add a destaining solution to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (around 540 nm).

Phototoxicity Assay (e.g., Neutral Red Uptake Phototoxicity Test)
  • Cell Culture and Plating: Prepare cell cultures (e.g., human fibroblasts) in 96-well plates.

  • Incubation with Test Substance: Treat the cells with a range of concentrations of the test substance (levofloxacin or dextrofloxacin) in the dark.

  • Irradiation: Expose one set of plates to a non-cytotoxic dose of simulated solar UV radiation, while keeping a duplicate set in the dark.

  • Post-Incubation: Incubate both sets of plates for a further 24 hours.

  • Viability Assessment: Determine cell viability in both irradiated and non-irradiated plates using the Neutral Red Uptake assay as described above.

  • Data Analysis: Compare the concentration-response curves of the irradiated and non-irradiated cells to determine the photo-irritation factor (PIF) or mean photo effect (MPE).

Genotoxicity Assays

Micronucleus Test: This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Cell Culture and Treatment: Expose cultured cells (e.g., human peripheral blood lymphocytes) to the test compounds.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa).

  • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells.

Chromosome Aberration Test: This test identifies structural chromosome damage in metaphase cells.

  • Cell Culture and Treatment: Treat cell cultures with the test compounds.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining and Analysis: Stain the chromosomes (e.g., with Giemsa) and analyze them under a microscope for structural aberrations such as breaks, gaps, and exchanges.

Mandatory Visualization

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_phototoxicity Phototoxicity Assay cluster_genotoxicity Genotoxicity Assay (Micronucleus Test) c1 Seed Cells c2 Treat with Ofloxacin Enantiomers c1->c2 c3 Incubate c2->c3 c4 Add Viability Reagent (MTT/Neutral Red) c3->c4 c5 Measure Absorbance c4->c5 c6 Determine IC50 c5->c6 p1 Seed Cells p2 Treat with Enantiomers p1->p2 p3 Incubate (Dark) p2->p3 p4_dark No UV Exposure p3->p4_dark p4_uv UV Exposure p3->p4_uv p5 Post-Incubation p4_dark->p5 p4_uv->p5 p6 Assess Viability p5->p6 p7 Compare Viability (UV vs. Dark) p6->p7 g1 Culture Cells g2 Treat with Enantiomers g1->g2 g3 Add Cytochalasin B g2->g3 g4 Harvest and Stain g3->g4 g5 Microscopic Analysis g4->g5 g6 Score Micronuclei g5->g6

Caption: Experimental workflows for in vitro toxicity assessment.

phototoxicity_pathway cluster_main Fluoroquinolone Phototoxicity FQ Fluoroquinolone (e.g., Ofloxacin Enantiomer) ExcitedFQ Excited State FQ* FQ->ExcitedFQ Absorption UV UVA Radiation UV->ExcitedFQ ROS Reactive Oxygen Species (ROS) (e.g., Superoxide Anion) ExcitedFQ->ROS Energy Transfer to O2 or Radical Mechanism CellDamage Cellular Damage ROS->CellDamage LipidPerox Lipid Peroxidation CellDamage->LipidPerox ProteinDamage Protein Damage CellDamage->ProteinDamage

Caption: Simplified signaling pathway for fluoroquinolone-induced phototoxicity.

References

A Head-to-Head In Vitro Comparison of D-Ofloxacin and Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of D-Ofloxacin (the levorotatory isomer of ofloxacin, also known as levofloxacin) and its racemic parent compound, ofloxacin. Ofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] As a racemic mixture, ofloxacin contains equal amounts of the levorotatory (S)-isomer (D-Ofloxacin) and the dextrorotatory (R)-isomer. It is now well-established that the antibacterial activity of ofloxacin resides almost entirely in the D-isomer. This guide will objectively compare the in vitro performance of D-Ofloxacin and ofloxacin, supported by experimental data, to inform research and development decisions.

Antibacterial Activity: A Quantitative Comparison

The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[1] A lower MIC value indicates greater antibacterial activity. Data from multiple studies consistently demonstrates that D-Ofloxacin is approximately twice as potent as ofloxacin against a wide range of bacterial pathogens.[1] The R-isomer of ofloxacin possesses minimal antibacterial activity.

Bacterial SpeciesD-Ofloxacin (Levofloxacin) MIC (µg/mL)Ofloxacin MIC (µg/mL)Reference(s)
Escherichia coli0.03 - 0.120.06 - 0.25[1]
Pseudomonas aeruginosa0.5 - 21 - 4[2]
Staphylococcus aureus (Methicillin-susceptible)0.12 - 0.50.25 - 1[1]
Streptococcus pneumoniae0.5 - 11 - 2
Haemophilus influenzae≤0.015 - 0.06≤0.03 - 0.12
Enterococcus faecalis0.5 - 21 - 4
Mycobacterium tuberculosis0.250.5[3]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of D-Ofloxacin and Ofloxacin against various bacterial strains. This table summarizes the range of MIC values reported in the literature. Actual values can vary depending on the specific strain and testing conditions.

Mechanism of Action: Differential Inhibition of Bacterial Enzymes

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4] These enzymes are crucial for DNA replication, recombination, and repair. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[4]

The enhanced activity of D-Ofloxacin is a direct result of its stronger interaction with these target enzymes. Studies have shown that D-Ofloxacin is a more potent inhibitor of both DNA gyrase and topoisomerase IV compared to ofloxacin.

EnzymeD-Ofloxacin (Levofloxacin) IC50 (µg/mL)Ofloxacin IC50 (µg/mL)Target OrganismReference(s)
DNA Gyrase~0.78~0.98Escherichia coli
Topoisomerase IV~8.49Not explicitly stated for ofloxacin, but higher than levofloxacinEnterococcus faecalis[5]

Table 2: Comparative 50% Inhibitory Concentrations (IC50) of D-Ofloxacin and Ofloxacin against DNA Gyrase and Topoisomerase IV. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

Cytotoxicity Profile

While direct comparative cytotoxicity studies between D-Ofloxacin and ofloxacin on a wide range of mammalian cell lines are not extensively detailed in the provided search results, some studies have investigated the effects of ofloxacin. For instance, ofloxacin has been shown to be non-hepatotoxic in primary cultures of rat hepatocytes at concentrations up to 400 mg/l. Given that D-Ofloxacin is the active component and is administered at a lower effective dose, it is reasonable to extrapolate a favorable safety profile. However, for a definitive comparison, dedicated in vitro cytotoxicity assays are recommended.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method.

Principle: This method involves preparing serial dilutions of the antibiotics in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth.[6][7]

Procedure:

  • Preparation of Antibiotic Solutions: Stock solutions of D-Ofloxacin and ofloxacin are prepared in a suitable solvent and then serially diluted in Mueller-Hinton Broth (MHB) or another appropriate broth medium to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: The test bacterium is cultured overnight, and the turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated medium) are included. The plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.[8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare Serial Dilutions of Antibiotics inoculation Inoculate Microtiter Plate prep_antibiotic->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Read Results (Visually or Spectrophotometrically) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

DNA Gyrase Inhibition Assay

The inhibitory effect of D-Ofloxacin and ofloxacin on DNA gyrase is commonly assessed by measuring the inhibition of the enzyme's supercoiling activity.

Principle: Bacterial DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent this supercoiling.

Procedure:

  • Reaction Setup: The reaction mixture contains relaxed plasmid DNA (e.g., pBR322), DNA gyrase, and a reaction buffer containing ATP and Mg²⁺. The test compounds (D-Ofloxacin or ofloxacin) at various concentrations are added to the reaction mixtures.

  • Enzymatic Reaction: The reaction is initiated by the addition of DNA gyrase and incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing a detergent (e.g., SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the extent of inhibition at each drug concentration, allowing for the calculation of the IC50 value.[9]

DNA_Gyrase_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis mix_components Combine Relaxed Plasmid DNA, Buffer, ATP, and Inhibitor add_enzyme Add DNA Gyrase mix_components->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize and Quantify DNA Bands electrophoresis->visualize calculate_ic50 Calculate IC50 visualize->calculate_ic50

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Signaling Pathway: Mechanism of Fluoroquinolone Action

The diagram below illustrates the mechanism of action of fluoroquinolones, including D-Ofloxacin and ofloxacin, leading to bacterial cell death.

Fluoroquinolone_Mechanism cluster_targets Bacterial Enzymes cluster_effects Cellular Effects Fluoroquinolone D-Ofloxacin / Ofloxacin Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->Gyrase TopoIV Topoisomerase IV (Gram-positive) Fluoroquinolone->TopoIV DNA_Replication Inhibition of DNA Replication Gyrase->DNA_Replication inhibition DSBs Formation of Double-Strand Breaks Gyrase->DSBs stabilization of cleavage complex TopoIV->DNA_Replication inhibition TopoIV->DSBs stabilization of cleavage complex DNA_Replication->DSBs SOS Induction of SOS Response DSBs->SOS Cell_Death Bacterial Cell Death DSBs->Cell_Death SOS->Cell_Death contributes to

Caption: Mechanism of action of fluoroquinolones leading to bacterial cell death.

Conclusion

The in vitro data unequivocally demonstrates the stereospecific nature of ofloxacin's antibacterial activity, with D-Ofloxacin being the significantly more potent enantiomer. Its enhanced activity stems from a stronger inhibition of the target enzymes, DNA gyrase and topoisomerase IV. For research and drug development purposes, the use of the purified D-isomer offers the advantage of a more potent and targeted antibacterial agent, potentially allowing for lower therapeutic doses and a reduced risk of off-target effects associated with the inactive R-isomer. This guide provides a foundational understanding of the in vitro differences between D-Ofloxacin and ofloxacin, supported by established experimental methodologies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent surveillance data on the antimicrobial susceptibility of clinical isolates reveal evolving trends for D-Ofloxacin, a fluoroquinolone antibiotic. This guide provides a comparative analysis of D-Ofloxacin's in vitro activity against key bacterial pathogens, juxtaposed with other fluoroquinolones and antimicrobial agents. The data presented is intended for researchers, scientists, and drug development professionals to inform ongoing research and development efforts in infectious diseases.

Comparative Susceptibility of Clinical Isolates

The in vitro efficacy of D-Ofloxacin and comparator agents is summarized below. Minimum Inhibitory Concentration (MIC) is a key metric in susceptibility testing, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Negative Bacteria

Fluoroquinolones have historically been a cornerstone in treating infections caused by Gram-negative bacteria. However, resistance patterns are shifting. The following table outlines the comparative activity of D-Ofloxacin against common Gram-negative clinical isolates.

OrganismAntimicrobial AgentNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Acinetobacter baumannii Levofloxacin1010.2516.0
Ofloxacin1010.532.0
Ciprofloxacin1010.25>64.0
Klebsiella pneumoniae Ciprofloxacin40--
Levofloxacin40--
Moxifloxacin40--
Pseudomonas aeruginosa Ciprofloxacin40--
Levofloxacin40--
Moxifloxacin40--
Stenotrophomonas maltophilia Ciprofloxacin404≥32
Levofloxacin401.5≥32
Moxifloxacin400.75≥32

Data for K. pneumoniae and P. aeruginosa MIC50/MIC90 were not explicitly available in the provided search results as a direct comparison for D-Ofloxacin.

Gram-Positive Bacteria

The activity of fluoroquinolones against Gram-positive organisms, particularly Staphylococcus aureus, is a critical consideration. The table below presents a comparison of D-Ofloxacin's activity against this key pathogen.

OrganismAntimicrobial AgentNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus Levofloxacin (Reference)--0.12
Levofloxacin (Brands)-0.516.0
Escherichia coli Levofloxacin (Reference)--0.03
Levofloxacin (Brands)-0.516.0

Note: The provided data for S. aureus and E. coli compared a reference levofloxacin standard to various commercial brands, indicating a range of potencies.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved in determining antimicrobial susceptibility, the following diagrams illustrate the typical experimental workflow and the mechanism of action of fluoroquinolones.

AST_Workflow cluster_prep Inoculum Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate Isolate Colonies Suspend Suspend in Saline Isolate->Suspend Standardize Standardize to 0.5 McFarland Suspend->Standardize Inoculate Inoculate Mueller-Hinton Agar Standardize->Inoculate Standardized Inoculum PlaceDisks Place Antibiotic Disks Inoculate->PlaceDisks Incubate Incubate at 35°C for 16-18h PlaceDisks->Incubate Measure Measure Zone of Inhibition Incubate->Measure Visible Growth Inhibition Interpret Interpret Results (S, I, R) Measure->Interpret Report Generate Report Interpret->Report

Antimicrobial Susceptibility Testing (AST) Workflow.

Fluoroquinolone_MOA Fluoroquinolone D-Ofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication inhibits Topoisomerase_IV->DNA_Replication inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death leads to

Fluoroquinolone Mechanism of Action.

Experimental Protocols

The data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods, namely broth microdilution and Kirby-Bauer disk diffusion, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions : D-Ofloxacin and comparator agents are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation : Bacterial isolates are cultured on an appropriate agar medium overnight. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation : Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination : Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Method

This method is used to determine the susceptibility of a bacterial isolate to a range of antimicrobial agents.

  • Inoculum Preparation : A bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate : A sterile cotton swab is dipped into the standardized inoculum and rotated against the side of the tube to remove excess fluid. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab in three directions to ensure uniform growth.

  • Application of Antibiotic Disks : Paper disks impregnated with a standardized concentration of D-Ofloxacin and other antibiotics are dispensed onto the surface of the inoculated agar plate.

  • Incubation : The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.

  • Measurement and Interpretation : After incubation, the diameter of the zone of inhibition around each disk is measured in millimeters. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established interpretive criteria provided by the CLSI.[1]

References

A Comparative Guide to Stability-Indicating Analytical Methods for D-Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the validation of a stability-indicating assay for D-Ofloxacin. The focus is on a robust High-Performance Liquid Chromatography (HPLC) method, with comparisons to alternative techniques such as UV-Visible Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). Experimental data and detailed protocols are provided to assist in the selection and implementation of the most suitable method for your research and quality control needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

A stability-indicating HPLC method is the most reliable and widely accepted technique for determining the stability of D-Ofloxacin. Its high specificity allows for the separation of the active pharmaceutical ingredient (API) from its degradation products and any excipients present in the pharmaceutical formulation.[1]

Comparative Performance of Validated HPLC Methods

Several validated RP-HPLC methods have been reported for the estimation of Ofloxacin (the racemic mixture of D- and L-Ofloxacin). The following table summarizes the key performance parameters of representative methods, providing a basis for comparison.

ParameterMethod 1Method 2Method 3
Chromatographic Column Qualisil BDS C18 (250mm × 4.6mm, 5µm)[2]HiQ sil C18W (250mm × 4.6mm i.d., 5µm)[3]ss wakosil II C18 (250 x 4.6mm, 5μm)[4]
Mobile Phase Buffer (0.02 M KH2PO4): Methanol: Acetonitrile (75:15:10 v/v), pH 3.2 with OPA[2]Acetonitrile: Phosphate buffer (pH 3) (35:65 v/v)[3]Acetonitrile: Phosphate buffer (3:1 v/v), pH 5[4]
Flow Rate 1.0 mL/min[2]1.0 mL/min[3]1.0 mL/min[4]
Detection Wavelength 294 nm[2]296 nm[3]295 nm[4]
Retention Time (Ofloxacin) 4.3 min[2]2.85 min[3]Not Specified
Linearity Range Not Specified5-50 µg/mL[3]10-50 µg/mL[4]
Correlation Coefficient (r²) > 0.99[2]> 0.99[3]Not Specified
Accuracy (% Recovery) 92.9 - 97.6%[2]98.5 - 101%[3]95 - 105%[4]
Precision (% RSD) Intraday: 0.9975, Interday: 1.46[2]< 2%[3]Not Specified
LOD Not SpecifiedNot SpecifiedNot Specified
LOQ Not SpecifiedNot SpecifiedNot Specified
Experimental Protocol: Validated Stability-Indicating HPLC Method

This protocol is a representative example based on established methods.[2]

1.2.1. Materials and Reagents:

  • D-Ofloxacin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (OPA) (AR grade)

  • Water (HPLC grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (AR grade)

1.2.2. Chromatographic Conditions:

  • Column: Qualisil BDS C18 (250mm × 4.6mm, 5µm)

  • Mobile Phase: Prepare a filtered and degassed mixture of 0.02 M Potassium dihydrogen phosphate buffer, Methanol, and Acetonitrile in the ratio of 75:15:10 (v/v/v). Adjust the pH to 3.2 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 294 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

1.2.3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of D-Ofloxacin reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

1.2.4. Forced Degradation Studies:

  • Acid Hydrolysis: To 20 mg of D-Ofloxacin, add 20 mL of 1 N HCl and reflux for 6 hours at 40°C.[2] Cool, neutralize, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: To 20 mg of D-Ofloxacin, add 20 mL of 0.1 N NaOH and reflux for 15 minutes at 80°C.[3] Cool, neutralize, and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: To 20 mg of D-Ofloxacin, add 20 mL of 6% H₂O₂ and keep at room temperature for 6 hours.[2] Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation: Place the solid drug in an oven at 105°C for 4 hours.[2] After cooling, weigh an appropriate amount and dissolve in the mobile phase to a suitable concentration.

  • Photolytic Degradation: Expose the drug solution to UV light (200 watt-hrs/square meter) and fluorescent light (1.2 million lux-hrs). Dilute to a suitable concentration with the mobile phase.

1.2.5. Method Validation: Perform validation as per ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Alternative Analytical Methods

While HPLC is the preferred method, other techniques can be employed for specific applications.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of D-Ofloxacin in bulk and pharmaceutical dosage forms.[5][6] However, its major limitation is the lack of specificity, making it unsuitable for stability-indicating assays where degradation products may interfere with the absorbance of the parent drug.[1]

Comparison of UV-Vis Spectrophotometric Methods

ParameterMethod AMethod B
Solvent 0.1 M HCl[7]Methanol[5][8]
λmax 293 nm[7]294 nm[5][8]
Linearity Range 0.63 - 12.5 µg/mL[7]up to 15 µg/mL[5][8]
Correlation Coefficient (r²) Not Specified> 0.99[8]
Accuracy (% Recovery) 95.5 - 106.6% (in spiked urine)[7]97.0 - 103.0%[5]
Precision (% RSD) < 1.60[7]< 2.0%[5]
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another valuable technique for stability studies of D-Ofloxacin. It can effectively separate the drug from its degradation products.[9]

HPTLC Method Parameters

ParameterValue
Stationary Phase Pre-coated silica gel 60 F254 aluminum plates[9]
Mobile Phase n-butanol: ethanol: ammonia (5:5:4 v/v/v)[9]
Detection Wavelength 299 nm[9]
Rf Value (Ofloxacin) 0.53 ± 0.03[9]
Linearity Range 500–2500 ng/band[9]
Correlation Coefficient (r²) 0.9859[9]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS is a highly sensitive and specific method for the determination of D-Ofloxacin, particularly in biological matrices.[10][11] Its rapid analysis time and high resolution make it a powerful tool for pharmacokinetic and metabolism studies.

UPLC-MS Method Parameters

ParameterValue
Column Waters Acquity UPLC BEH C18 Shield (150 × 2.1 mm, 1.7 μm)[10][11]
Mobile Phase 95:5 water: acetonitrile (v/v) containing 0.1% formic acid[10][11]
Flow Rate 0.3 mL/minute[10][11]
Retention Time (Ofloxacin) 1.67 ± 0.03 minutes[10][11]
Linearity Range 0.1 to 8 μg/mL[10][11]
Correlation Coefficient (r²) 0.998[10][11]
LOD 0.03 µg/mL[10][11]
LOQ 0.10 µg/mL[10][11]

Visualization of Experimental Workflows and Degradation Pathways

Experimental Workflow for HPLC Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis A Selection of Chromatographic Conditions B System Suitability Testing A->B C Specificity (Forced Degradation) B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Analysis of D-Ofloxacin in Bulk and Dosage Forms H->I

Caption: Workflow for HPLC Method Validation.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions A D-Ofloxacin Drug Substance/Product B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H2O2) A->D E Thermal (Dry Heat) A->E F Photolytic (UV/Fluorescent) A->F G Analysis of Stressed Samples by HPLC B->G C->G D->G E->G F->G H Evaluation of Peak Purity and Resolution G->H I Identification of Degradation Products H->I

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways of Ofloxacin

The degradation of Ofloxacin can occur through various pathways, primarily involving modifications to the piperazine ring and decarboxylation.

G Ofloxacin Ofloxacin Decarboxylation Decarboxylation Product Ofloxacin->Decarboxylation Photolytic/Oxidative Stress Piperazine_Opening Piperazine Ring Opening Ofloxacin->Piperazine_Opening Hydrolytic Stress N_Oxidation N-Oxidation of Piperazine Ring Ofloxacin->N_Oxidation Oxidative Stress De_ethylation De-ethylation Product Ofloxacin->De_ethylation Photolytic Stress

Caption: Potential Degradation Pathways.

References

A Comparative Guide to the Cross-reactivity of D-Ofloxacin with Other Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of D-Ofloxacin (Levofloxacin) with other quinolone antibiotics, focusing on both antimicrobial resistance and hypersensitivity reactions. The information presented is supported by experimental data to aid in research and development efforts.

Cross-Reactivity in Antimicrobial Activity

Cross-resistance is a significant concern in the clinical use of quinolone antibiotics. Bacteria that develop resistance to one quinolone often exhibit decreased susceptibility to other drugs in the same class. This section provides a comparative analysis of the in vitro activity of D-Ofloxacin (Levofloxacin) and other quinolones against resistant bacterial strains.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Levofloxacin and Other Quinolones against Resistant Pseudomonas aeruginosa Isolates
AntibioticMIC Range for Quinolone-Susceptible Isolates (μg/mL)MIC Range for Quinolone-Resistant Isolates (μg/mL)Fold Increase in MIC for Resistant Isolates
Levofloxacin 0.25 - 0.51 - >512Up to >1024
Ciprofloxacin <0.0625 - 0.251 - 256Up to >4096

Data compiled from a study on in vitro induced resistance in P. aeruginosa clinical isolates.[1]

The acquisition of resistance to either ciprofloxacin or levofloxacin in P. aeruginosa generally leads to cross-resistance to the other agent.[1] Studies have shown that levofloxacin use, in some clinical settings, was a significant risk factor for the isolation of quinolone-resistant P. aeruginosa.[2][3][4]

Cross-Reactivity in Hypersensitivity Reactions

Hypersensitivity reactions to quinolones can be immediate (IgE-mediated) or delayed (T-cell mediated).[5][6][7] Cross-reactivity among different quinolones in hypersensitive individuals is a critical consideration for patient safety.

Table 2: Rates of Immediate Hypersensitivity Cross-Reactivity between Levofloxacin and Other Fluoroquinolones
Index Fluoroquinolone AllergyChallenged with LevofloxacinChallenged with CiprofloxacinChallenged with Moxifloxacin
Ciprofloxacin 2.5% (4/157 exposures)-N/A
Levofloxacin -2.0% (3/145 exposures)N/A
Moxifloxacin N/AN/A5.3% (1/19 exposures)

Data from a retrospective study of 321 cases with a history of immediate hypersensitivity to a fluoroquinolone.[8][9]

Overall, studies suggest a low risk of immediate hypersensitivity cross-reaction when a patient with a history of allergy to one fluoroquinolone is exposed to a different one.[8][9] For instance, most patients with a ciprofloxacin allergy tolerated levofloxacin, and vice-versa.[10] However, cross-reactivity can occur and is influenced by the specific quinolones involved.[8][9] T-cell mediated cross-reactivity in delayed hypersensitivity reactions is also frequently observed.[5][6][11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Protocol:

  • Bacterial Isolate Preparation: A standardized inoculum of the test bacterium (e.g., P. aeruginosa) is prepared.

  • Antibiotic Dilution: A series of two-fold dilutions of the quinolone antibiotics (e.g., levofloxacin, ciprofloxacin) are prepared in a liquid growth medium.

  • Inoculation: Each dilution is inoculated with the prepared bacterial suspension.

  • Incubation: The inoculated dilutions are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Basophil Activation Test (BAT)

The BAT is an in vitro flow cytometry-based assay that measures the activation of basophils in response to an allergen.

Protocol:

  • Blood Sample: A fresh whole blood sample is obtained from the patient.

  • Allergen Stimulation: The blood is incubated with various concentrations of the quinolone antibiotics being tested. A positive control (e.g., anti-IgE antibody) and a negative control are included.

  • Staining: The cells are stained with fluorescently labeled antibodies against basophil-specific surface markers (e.g., CD203c, CD63).

  • Flow Cytometry Analysis: The percentage of activated basophils (expressing high levels of activation markers) is quantified using a flow cytometer.

  • Interpretation: An increase in the percentage of activated basophils upon stimulation with a specific quinolone compared to the negative control indicates sensitization.

Lymphocyte Transformation Test (LTT)

The LTT is an in vitro assay that measures the proliferation of T-lymphocytes in response to a drug, indicating a cell-mediated immune response.

Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the patient's blood.

  • Cell Culture: The PBMCs are cultured in the presence of various concentrations of the quinolone antibiotics. A positive control (e.g., a mitogen) and a negative control are included.

  • Incubation: The cultures are incubated for several days to allow for T-cell proliferation.

  • Proliferation Measurement: T-cell proliferation is measured, traditionally by the incorporation of radiolabeled thymidine, or more recently by colorimetric assays or flow cytometry.

  • Interpretation: A significant increase in T-cell proliferation in the presence of a quinolone compared to the negative control suggests a drug-specific T-cell response.

Visualizing Experimental Workflows and Pathways

Diagram 1: Experimental Workflow for Assessing Quinolone Hypersensitivity

G cluster_patient Patient with Suspected Quinolone Hypersensitivity cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing (if indicated) cluster_diagnosis Diagnosis & Management Patient Patient History & Clinical Examination BloodSample Blood Sample Collection Patient->BloodSample Provides sample for SkinTest Skin Prick/Intradermal Tests Patient->SkinTest Undergoes BAT Basophil Activation Test (BAT) (Immediate Hypersensitivity) BloodSample->BAT LTT Lymphocyte Transformation Test (LTT) (Delayed Hypersensitivity) BloodSample->LTT ELISA Drug-Specific IgE ELISA (Immediate Hypersensitivity) BloodSample->ELISA Diagnosis Confirmation of Hypersensitivity & Identification of Culprit Quinolone BAT->Diagnosis LTT->Diagnosis ELISA->Diagnosis ProvocationTest Drug Provocation Test (Gold Standard) SkinTest->ProvocationTest If negative/inconclusive ProvocationTest->Diagnosis CrossReactivity Assessment of Cross-Reactivity with Alternative Quinolones Diagnosis->CrossReactivity Management Patient Counseling & Avoidance Recommendations CrossReactivity->Management

Caption: Workflow for the diagnosis of quinolone hypersensitivity.

Diagram 2: Signaling Pathway in IgE-Mediated Quinolone Hypersensitivity

G cluster_cell Mast Cell / Basophil cluster_symptoms Clinical Manifestations Quinolone Quinolone Allergen IgE Quinolone-Specific IgE Quinolone->IgE Binds to FcεRI High-Affinity IgE Receptor (FcεRI) IgE->FcεRI Cross-links Signaling Intracellular Signaling Cascade (e.g., Lyn, Syk, PLCγ activation) FcεRI->Signaling Initiates Degranulation Degranulation Signaling->Degranulation Leads to Mediators Release of Inflammatory Mediators (Histamine, Tryptase, Leukotrienes, Prostaglandins) Degranulation->Mediators Results in Symptoms Urticaria, Angioedema, Bronchospasm, Anaphylaxis Mediators->Symptoms Cause

Caption: IgE-mediated activation of mast cells by quinolones.

References

Safety Operating Guide

Operational Guide for the Proper Disposal of Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step operational plan for the safe handling and disposal of Ofloxacin in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent direct contact with the chemical.[1]

  • Gloves : Use nitrile gloves inspected for tears or punctures before use. Dispose of contaminated gloves as hazardous waste.[1][2]

  • Eye Protection : Wear safety glasses or goggles approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]

  • Lab Coat : A standard laboratory coat is required to protect from potential splashes.[1]

  • Ventilation : All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1][2]

Core Disposal Principle: Hazardous Waste Management

Ofloxacin, like other fluoroquinolone antibiotics, should be managed as a hazardous chemical waste.[3] Under no circumstances should Ofloxacin waste be discharged down the drain or discarded in regular trash.[1][3] The primary and recommended method for disposal is through a licensed chemical waste disposal company.[1][2][3]

Step-by-Step Disposal Protocol

This protocol applies to all forms of Ofloxacin waste, including unused or expired stock, contaminated solutions, and contaminated laboratory materials (e.g., pipette tips, gloves, vials).

  • Segregation and Collection :

    • Immediately segregate Ofloxacin waste at the point of generation.[3]

    • Designate a specific, clearly labeled waste container for Ofloxacin and related fluoroquinolone waste.[1][3]

    • The container must be made of a compatible material, have a secure, screw-top lid to prevent leaks, and be kept closed except when adding waste.[1][3]

  • Waste Labeling :

    • All waste containers must be accurately labeled with the words "Hazardous Waste".[1]

    • The label must clearly identify the contents, including the full chemical name "Ofloxacin" and any other components or solvents in the waste stream.[1][3]

  • Storage :

    • Store the sealed waste container in a designated, secure area.

    • Ensure the storage area has secondary containment, such as a tray, to capture any potential leaks.[3]

    • Store in a cool, dry, and well-ventilated place away from incompatible materials.[2][4]

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.[3]

    • The waste will be transported by a licensed contractor for disposal, typically via incineration.[2][5][6]

    • Waste material must be disposed of in accordance with all applicable national and local regulations.

Quantitative Data Summary

While specific quantitative disposal limits for Ofloxacin are not defined by regulation, general hazardous waste guidelines apply. The following table summarizes the key operational parameters for managing Ofloxacin waste.

ParameterGuidelineCitation
Waste Classification Hazardous Chemical Waste. Not specifically listed on EPA's P or U lists, but should be managed as hazardous due to ecotoxicity.[3]
Disposal Method Offer to a licensed disposal company. Methods may include dissolving in a combustible solvent and burning in a chemical incinerator.[2][5]
Container Type Suitable, closed, and properly labeled containers.[1][2][4][7]
Drain Disposal Strictly prohibited. Can contribute to environmental contamination and antibiotic resistance.[1][3]
Solid Waste Disposal Prohibited. Do not dispose of in regular trash.[1][3]

Experimental Protocol for Spill Cleanup

In the event of a spill, follow this procedure to ensure safety and proper decontamination.

  • Evacuate and Secure :

    • Alert personnel in the immediate area and evacuate if necessary.

    • Ensure the area is well-ventilated.

    • Remove all sources of ignition.[4]

  • Don PPE :

    • Wear the appropriate PPE as described in Section 1, including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment :

    • For solid spills, prevent the spread of dust.[1] Pick up and arrange disposal without creating dust by sweeping and shoveling.[2]

    • For liquid spills, use an appropriate absorbent material to contain the spill.[8]

  • Decontamination :

    • Clean the spill area with an appropriate solvent and decontaminating solution.[1]

  • Disposal :

    • Collect all cleanup materials (e.g., contaminated paper towels, absorbent pads, gloves) into a suitable, sealed container.[1][2][7]

    • Label the container as "Hazardous Waste" detailing the contents (Ofloxacin and cleanup materials).

    • Dispose of the container through your institution's chemical waste program.[1]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ofloxacin waste in a laboratory setting.

G start Ofloxacin Waste Generated (Solid, Liquid, or Contaminated PPE) no_drain Prohibited: Do NOT dispose down drain or in regular trash start->no_drain segregate Step 1: Segregate Waste into a designated, compatible container start->segregate label Step 2: Label Container 'Hazardous Waste' and list all contents segregate->label store Step 3: Store Securely in a cool, dry, ventilated area with secondary containment label->store pickup Step 4: Schedule Pickup Contact institution's EHS for disposal store->pickup end Final Disposal by licensed hazardous waste contractor pickup->end

Caption: Workflow for the proper disposal of Ofloxacin waste.

References

Safe Handling and Disposal of Ofloxacin: An Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Ofloxacin. The following procedural steps are designed to ensure the safe handling and disposal of this substance, minimizing exposure risk and environmental impact.

Occupational Exposure Limits

While specific occupational exposure limits for Ofloxacin have not been established by major regulatory bodies, it is prudent to handle it as a potentially hazardous compound.[1][2][3] Engineering controls and personal protective equipment should be utilized to minimize any potential exposure.

Compound8-Hour Time-Weighted Average (TWA)Source
Ofloxacin Not Established[1][3]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory to prevent direct contact with Ofloxacin.[4]

  • Eye Protection : Wear safety glasses with side shields or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]

  • Hand Protection : Chemical-resistant nitrile gloves are recommended.[4] Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste in accordance with laboratory practices.[4][5]

  • Body Protection : A standard laboratory coat should be worn to protect against potential splashes.[4]

Operational Plan for Safe Handling

A systematic approach to handling ensures safety and minimizes contamination.

Preparation
  • Ensure all handling procedures are conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or vapors.[4][6]

  • Verify that a safety shower and eyewash station are readily accessible.[1]

  • Restrict access to the handling area to authorized personnel only.

  • Prohibit eating, drinking, and smoking in the designated handling area.[6][7]

Handling Protocol
  • Wear all required personal protective equipment before handling Ofloxacin.[6]

  • Avoid all direct contact with skin, eyes, and clothing.[1][8]

  • Prevent the formation of dust and aerosols during handling.[1][5][6][8]

  • After handling, wash hands thoroughly with soap and water.[5]

Storage
  • Keep Ofloxacin containers tightly closed when not in use.[1][8]

  • Store in a dry, cool, and well-ventilated place.[1][8]

  • Protect from direct sunlight and heat, as it is light-sensitive.[1][8] Some sources recommend storing it in a freezer.[1][2][8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Response

In the event of a small spill of solid Ofloxacin:

  • Ensure Proper PPE : Wear your recommended PPE (nitrile gloves, safety glasses, lab coat).[4]

  • Containment : Prevent the powder or dust from spreading.[4]

  • Decontamination : Carefully clean the spill area. Sweep up solid material and place it into a suitable, sealed container for disposal.[1][4][5]

  • Disposal : Dispose of all cleanup materials (e.g., contaminated paper towels, gloves) as hazardous waste.[4] For larger spills, contact your institution's Environmental Health & Safety (EHS) department for assistance.[4]

First-Aid Measures
  • Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][6]

  • Skin Contact : Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[6] If skin irritation occurs, get medical help.[5]

  • Ingestion : Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person and do not induce vomiting.[6] Call a poison control center or doctor immediately.[6][9]

  • Inhalation : Move the person to fresh air. If symptoms occur, get medical attention.[2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[4]

Operational Disposal Protocol
  • Segregation and Collection : All materials that have come into contact with Ofloxacin, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.[4][10] Designate a specific, clearly labeled waste container for this purpose.[4]

  • Waste Labeling : The container must be accurately labeled with the words "Hazardous Waste" and clearly identify the contents as "Ofloxacin" waste.[4]

  • Disposal Method : The primary recommended method for disposal is through a licensed chemical waste disposal company.[4][5] Do not dispose of Ofloxacin down the drain or in the regular trash.[4] Contact your institution's EHS department to arrange for pickup and disposal according to all local and national regulations.[4]

G prep Preparation handling Handling Ofloxacin (in Fume Hood) prep->handling storage Secure Storage handling->storage Store unused chemical spill Spill Occurs handling->spill Accident? waste_gen Waste Generation (Contaminated PPE, etc.) handling->waste_gen After use storage->handling Retrieve for use spill->handling No spill_proc Spill Cleanup Protocol spill->spill_proc Yes waste_collect Segregate into Labeled Hazardous Waste Container spill_proc->waste_collect waste_gen->waste_collect disposal Arrange Pickup by Licensed Disposal Company waste_collect->disposal end Process Complete disposal->end

Caption: Workflow for the safe handling and disposal of Ofloxacin waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ofloxacin, D-
Reactant of Route 2
Reactant of Route 2
Ofloxacin, D-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.